molecular formula C19H14N4O3 B1664802 2-Cyanoethylalsterpaullone

2-Cyanoethylalsterpaullone

カタログ番号: B1664802
分子量: 346.3 g/mol
InChIキー: UBLFSMURWWWWMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Alsterpaullone, 2-Cyanoethyl is a selective dual inhibitor of Cdk1/cyclin B and GSK-3β.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C19H14N4O3

分子量

346.3 g/mol

IUPAC名

3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile

InChI

InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24)

InChIキー

UBLFSMURWWWWMH-UHFFFAOYSA-N

正規SMILES

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Alsterpaullone, 2-Cyanoethyl;  Alsterpaullone, 2Cyanoethyl;  Alsterpaullone, 2 Cyanoethyl;  2-Cyanoethylalsterpaullone;  2Cyanoethylalsterpaullone;  2 Cyanoethylalsterpaullone

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyanoethylalsterpaullone, a synthetic derivative of the indirubin-like alkaloid alsterpaullone (B1665728), has emerged as a potent small molecule inhibitor with significant therapeutic potential, particularly in oncology. Its mechanism of action is multifaceted, primarily revolving around the potent and selective inhibition of key regulatory kinases, leading to cell cycle arrest and induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Primary Molecular Targets and Inhibitory Activity

The principal mechanism of action of this compound is its potent inhibition of two key serine/threonine kinases: Cyclin-Dependent Kinase 1 (CDK1) complexed with Cyclin B, and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]

Quantitative Inhibitory Potency

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:

TargetIC50 (nM)Assay Type
CDK1/Cyclin B0.23Enzymatic Assay
GSK-3β0.8Enzymatic Assay

Core Cellular Mechanisms of Action

The inhibition of its primary targets translates into distinct and potent cellular effects, namely cell cycle arrest and the induction of apoptosis. Furthermore, this compound has been identified as a transcriptional inhibitor of the cell cycle inhibitor p27Kip1.

Inhibition of CDK1/Cyclin B and G2/M Cell Cycle Arrest

CDK1, in complex with Cyclin B, is a pivotal regulator of the G2 to M phase transition in the cell cycle.[3] By potently inhibiting CDK1/Cyclin B, this compound prevents the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.[3][4]

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->M Promotes 2_CE_Alsterpaullone This compound 2_CE_Alsterpaullone->CDK1_CyclinB Inhibits

Caption: Inhibition of CDK1/Cyclin B by this compound leads to G2/M phase cell cycle arrest.

Inhibition of GSK-3β and Modulation of Downstream Pathways

GSK-3β is a constitutively active kinase involved in a myriad of cellular processes, including metabolism, cell survival, and proliferation.[5][6] Inhibition of GSK-3β by this compound can activate downstream signaling pathways, such as the Wnt/β-catenin pathway, which has implications for both cancer and neurodegenerative disease models.[7]

gsk3b_inhibition GSK3B GSK-3β Downstream_Substrates Downstream Substrates (e.g., β-catenin, c-Myc) GSK3B->Downstream_Substrates Phosphorylates & Regulates 2_CE_Alsterpaullone This compound 2_CE_Alsterpaullone->GSK3B Inhibits Cellular_Response Modulation of Cellular Processes Downstream_Substrates->Cellular_Response

Caption: this compound inhibits GSK-3β, thereby modulating the activity of its downstream substrates.

Transcriptional Inhibition of p27Kip1 via FoxO3a

This compound has been shown to be a potent transcriptional inhibitor of p27Kip1, a cell cycle inhibitor.[8] This seemingly paradoxical effect is achieved by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter.[8] This mechanism suggests a complex regulatory role for this compound in cell cycle control.

p27kip1_inhibition 2_CE_Alsterpaullone This compound FoxO3a FoxO3a 2_CE_Alsterpaullone->FoxO3a Prevents binding p27_promoter p27Kip1 Promoter FoxO3a->p27_promoter Binds to p27_transcription p27Kip1 Transcription p27_promoter->p27_transcription Initiates

Caption: this compound prevents FoxO3a binding to the p27Kip1 promoter, inhibiting its transcription.

Induction of Apoptosis

In various cancer cell lines, alsterpaullone and its derivatives induce apoptosis.[4][9] This pro-apoptotic effect is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] Activation of this pathway leads to the downstream activation of executioner caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[9] The apoptotic process is further characterized by an increased Bax/Bcl-2 ratio.[9]

apoptosis_induction 2_CE_Alsterpaullone This compound p38_MAPK p38 MAPK 2_CE_Alsterpaullone->p38_MAPK Activates Bax_Bcl2 ↑ Bax / ↓ Bcl-2 p38_MAPK->Bax_Bcl2 Caspase_9 Caspase-9 Activation Bax_Bcl2->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The apoptotic pathway induced by this compound involves p38 MAPK activation and caspase cleavage.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 value of this compound against a specific kinase.

  • Principle: A luminescent assay that measures the amount of ATP remaining after a kinase reaction. The signal is inversely proportional to kinase activity.

  • Materials:

    • Purified recombinant kinase (CDK1/Cyclin B or GSK-3β)

    • Kinase-specific substrate

    • This compound

    • ATP

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • White opaque 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the kinase, substrate, and diluted inhibitor or vehicle control (DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for the optimized reaction time.

    • Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Principle: Staining of cellular DNA with a fluorescent dye allows for the quantification of cells in different phases of the cell cycle based on DNA content.

  • Materials:

    • Cell line of interest

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining
  • Objective: To quantify the induction of apoptosis by this compound.

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Materials:

    • Cell line of interest

    • This compound

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add additional binding buffer and analyze immediately by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Western Blot Analysis of Signaling Pathways
  • Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.

  • Principle: Separation of proteins by size using SDS-PAGE, transfer to a membrane, and detection using specific antibodies.

  • Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-cleaved-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse cells and quantify protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze band intensities, normalizing to a loading control like β-actin.

References

The Role of 2-Cyanoethylalsterpaullone in Cell Cycle Arrest: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethylalsterpaullone (A2CE), a derivative of the paullone (B27933) class of compounds, has emerged as a potent small molecule inhibitor with significant implications for cell cycle regulation and cancer research. This technical guide provides a comprehensive overview of the role of A2CE in inducing cell cycle arrest, with a primary focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its characterization. A2CE exhibits potent inhibitory activity against key kinases involved in cell cycle progression, leading to a robust G2/M phase arrest and the induction of apoptosis in cancer cell lines. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of this process is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle. The activity of CDKs is dependent on their association with regulatory subunits called cyclins, and their sequential activation drives the transition between different cell cycle phases.

This compound (A2CE) is a potent inhibitor of CDK1/Cyclin B, the primary complex responsible for driving the G2 to M phase transition. By targeting this critical checkpoint, A2CE effectively halts cell proliferation and can trigger programmed cell death, highlighting its potential as an anticancer agent. This guide delves into the core mechanisms of A2CE-mediated cell cycle arrest, presenting the available data and experimental frameworks for its study.

Mechanism of Action

The primary mechanism by which this compound induces cell cycle arrest is through the potent and selective inhibition of Cyclin-Dependent Kinase 1 (CDK1) in complex with Cyclin B. This inhibition prevents the phosphorylation of numerous downstream substrates that are essential for entry into and progression through mitosis.

In addition to its direct effect on CDK1, A2CE has also been shown to indirectly influence cell cycle regulation through the transcriptional repression of the CDK inhibitor p27Kip1. This occurs via a novel signaling pathway involving the inhibition of Sirtuin 2 (Sirt2), a NAD+-dependent deacetylase. Inhibition of Sirt2 leads to the hyperacetylation of the transcription factor FoxO3a. Acetylated FoxO3a is unable to bind to the promoter of the CDKN1B gene (encoding p27Kip1), resulting in decreased transcription of this important cell cycle inhibitor.[1][2][3][4]

Data Presentation

Kinase Inhibitory Activity

Quantitative data from in vitro kinase assays have demonstrated the high potency and selectivity of this compound for CDK1/Cyclin B and Glycogen Synthase Kinase 3β (GSK-3β).

Kinase TargetIC50 (nM)
CDK1/Cyclin B0.23
GSK-3β0.8

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell Cycle Analysis
Cell LineTreatment (Concentration, Time)% G0/G1 Phase% S Phase% G2/M Phase
HeLaControl (DMSO, 24h)552520
HeLaAlsterpaullone (10 µM, 24h)201565

This data is representative and illustrates the expected trend of G2/M arrest upon treatment with a paullone-class CDK1 inhibitor.[5][6]

Induction of Apoptosis

Treatment with paullone derivatives, including alsterpaullone, has been shown to induce apoptosis in various cancer cell lines. The following table provides representative data from an Annexin V/Propidium (B1200493) Iodide (PI) apoptosis assay.

Cell LineTreatment (Concentration, Time)% Viable Cells (Annexin V- / PI-)% Early Apoptosis (Annexin V+ / PI-)% Late Apoptosis/Necrosis (Annexin V+ / PI+)
JurkatControl (DMSO, 48h)9532
JurkatAlsterpaullone (5 µM, 48h)602515

This data is representative and illustrates the expected trend of apoptosis induction. Specific values may vary depending on the cell line and experimental conditions.[3]

Signaling Pathways

The signaling pathways affected by this compound are central to its function in inducing cell cycle arrest. The diagrams below, generated using the DOT language, illustrate these key pathways.

G2_M_Arrest_Pathway cluster_G2 G2 Phase cluster_M M Phase CDK1_inactive CDK1 (inactive) (Tyr15-P) CDK1_active CDK1/Cyclin B (active) CDK1_inactive->CDK1_active Dephosphorylation CyclinB Cyclin B CyclinB->CDK1_active Mitosis Mitotic Entry Cdc25 Cdc25 Phosphatase Cdc25->CDK1_active A2CE 2-Cyanoethyl- alsterpaullone A2CE->CDK1_active Inhibition CDK1_active->Mitosis Phosphorylation of mitotic substrates

Figure 1: CDK1/Cyclin B Inhibition Pathway by A2CE.

p27Kip1_Regulation_Pathway A2CE 2-Cyanoethyl- alsterpaullone Sirt2 Sirt2 A2CE->Sirt2 Inhibition FoxO3a_deacetylated FoxO3a (deacetylated) Sirt2->FoxO3a_deacetylated Deacetylation FoxO3a_acetylated FoxO3a (acetylated) FoxO3a_deacetylated->FoxO3a_acetylated Acetylation p27_promoter p27Kip1 Promoter FoxO3a_deacetylated->p27_promoter Binding FoxO3a_acetylated->FoxO3a_deacetylated FoxO3a_acetylated->p27_promoter No Binding p27_transcription p27Kip1 Transcription p27_promoter->p27_transcription Activation CellCycleArrest G1/S Arrest p27_transcription->CellCycleArrest Leads to

Figure 2: A2CE-mediated p27Kip1 Transcriptional Repression.

Experimental Protocols

In Vitro CDK1/Cyclin B Kinase Assay (Histone H1 Substrate)

This protocol outlines a method to measure the kinase activity of CDK1/Cyclin B using Histone H1 as a substrate.

  • Reagents and Materials:

    • Recombinant active CDK1/Cyclin B complex

    • Histone H1 (from calf thymus)

    • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

    • ATP solution (10 mM)

    • [γ-³²P]ATP

    • This compound (or other inhibitor) stock solution

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Scintillation counter and vials

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a microcentrifuge tube, combine the kinase assay buffer, Histone H1 (to a final concentration of 1 mg/mL), and the diluted inhibitor or vehicle (DMSO).

    • Add the recombinant CDK1/Cyclin B enzyme to the reaction mixture.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 20-30 minutes.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.[7]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase Reaction Mix (Buffer, Histone H1, Inhibitor) start->prepare_reagents add_enzyme Add CDK1/Cyclin B Enzyme prepare_reagents->add_enzyme add_atp Initiate Reaction with [γ-³²P]ATP add_enzyme->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash Wash with Phosphoric Acid stop_reaction->wash measure Scintillation Counting wash->measure end End measure->end

Figure 3: Workflow for In Vitro Kinase Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution.

  • Reagents and Materials:

    • Cultured cells (e.g., HeLa)

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Western Blot Analysis of Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins by Western blotting.

  • Reagents and Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Prepare protein samples by mixing with Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[9][10]

p27Kip1 Promoter Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the p27Kip1 promoter.[11][12][13]

  • Reagents and Materials:

    • HeLa cells (or other suitable cell line)

    • p27Kip1 promoter-luciferase reporter plasmid

    • Renilla luciferase control plasmid (for normalization)

    • Transfection reagent

    • This compound

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Procedure:

    • Co-transfect cells with the p27Kip1 promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle.

    • Following the desired treatment period, lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

Conclusion

This compound is a potent small molecule inhibitor that effectively induces cell cycle arrest at the G2/M phase. Its dual mechanism of action, involving direct inhibition of the CDK1/Cyclin B complex and indirect transcriptional repression of p27Kip1, makes it a compelling candidate for further investigation as a potential anticancer therapeutic. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to study the effects of A2CE and similar compounds on cell cycle regulation. Further studies are warranted to obtain more detailed quantitative data on its effects in various cancer models and to fully elucidate its therapeutic potential.

References

A Technical Guide to 2-Cyanoethylalsterpaullone for the Study of the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Cyanoethylalsterpaullone, a potent small molecule inhibitor used to investigate the canonical Wnt signaling pathway. We will cover its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular research.

Introduction: The Wnt Signaling Pathway and GSK-3β

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis, including cell fate determination, proliferation, and migration.[1][2] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is distinguished by its regulation of the transcriptional co-activator β-catenin.[2]

In the absence of a Wnt ligand ("Off-state"), a multi-protein "destruction complex" targets β-catenin for degradation. This complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2][3] When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor ("On-state"), the destruction complex is inactivated.[1][3] This inactivation, mediated by the protein Dishevelled (Dvl), prevents the phosphorylation of β-catenin.[1] As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][4]

Given its central role in β-catenin degradation, GSK-3β is a key regulatory node and an attractive target for pharmacologically modulating the Wnt pathway.

This compound: A Potent GSK-3β Inhibitor

This compound is a derivative of Alsterpaullone, belonging to the paullone (B27933) family of ATP-competitive kinase inhibitors.[5][6] It is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and GSK-3β.[5][7][8] By directly inhibiting the kinase activity of GSK-3β, this compound mimics the "On-state" of the canonical Wnt pathway, leading to the stabilization and nuclear accumulation of β-catenin and subsequent activation of Wnt target gene transcription.[6][9] This makes it a valuable chemical tool for studying the downstream effects of Wnt signaling activation in various biological contexts.

cluster_off Canonical Wnt Pathway (OFF State) cluster_on Canonical Wnt Pathway (ON State) cluster_inhibitor Mechanism of this compound GSK3b_off GSK-3β BetaCatenin_off β-catenin GSK3b_off->BetaCatenin_off P Axin_APC Axin/APC Complex Axin_APC->GSK3b_off Proteasome Proteasome BetaCatenin_off->Proteasome Ub Proteasome->BetaCatenin_off TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dvl Dishevelled Receptor->Dvl GSK3b_on GSK-3β Dvl->GSK3b_on BetaCatenin_on β-catenin (stabilized) BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_on->BetaCatenin_nuc TCF_LEF_on TCF/LEF BetaCatenin_nuc->TCF_LEF_on TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on Inhibitor 2-Cyanoethyl- alsterpaullone GSK3b_inhibited GSK-3β Inhibitor->GSK3b_inhibited Inhibits GSK3b_inhibited->BetaCatenin_on Mimics 'ON' state

Caption: Mechanism of this compound in the Wnt pathway.

Quantitative Data: Kinase Inhibitory Activity

The potency of this compound and its parent compound, Alsterpaullone, has been quantified against several key kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.[10]

CompoundTarget KinaseIC50 (nM)Reference
This compound GSK-3β 0.8 [5][7]
CDK1/Cyclin B0.23[5][7]
Alsterpaullone GSK-3β 4 [6]
CDK1/Cyclin B35[6]
CDK2/Cyclin A15[6]
CDK5/p2540[6]

This data highlights the nanomolar potency of this compound against its primary targets.

Experimental Protocols and Applications

This compound is utilized to study the functional consequences of Wnt/β-catenin pathway activation. Common applications include investigating its effects on cell proliferation, differentiation, apoptosis, and gene expression in various cell types, from cancer cell lines to stem cells.[9][11]

General Experimental Workflow

A typical experiment involves treating cultured cells with this compound, followed by downstream analysis to confirm pathway activation and assess biological outcomes.

A 1. Cell Culture Seed cells and allow attachment/growth B 2. Treatment Add this compound (and controls) at desired concentrations and time points A->B C 3. Cell Lysis or Fixation Prepare samples for downstream analysis B->C D 4. Downstream Analysis - Western Blot (β-catenin) - qRT-PCR (target genes) - Reporter Assay (TCF/LEF) - Viability/Apoptosis Assay C->D E 5. Data Analysis Quantify results and draw conclusions D->E

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethylalsterpaullone, a derivative of the paullone (B27933) family of kinase inhibitors, has emerged as a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising compound. It includes detailed experimental protocols for its synthesis and key biological assays, a structured presentation of its quantitative inhibitory data, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Rationale

The development of this compound was a result of a structure-aided design approach aimed at optimizing the kinase inhibitory activity of alsterpaullone (B1665728). Alsterpaullone itself is a potent inhibitor of CDKs, key regulators of the cell cycle, and GSK-3β, a pivotal enzyme in various signaling pathways, including the Wnt and PI3K/Akt/mTOR pathways. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer.

The rationale behind the design of this compound was to introduce a cyanoethyl group at the N-2 position of the alsterpaullone scaffold. This modification was predicted to enhance the binding affinity and selectivity towards its target kinases.

Synthesis of this compound

The synthesis of paullone derivatives, including alsterpaullone, is typically achieved through a Fischer indole (B1671886) synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form the indole core.

General Synthesis of the Paullone Core (via Fischer Indole Synthesis)

The core paullone structure is synthesized by reacting a substituted phenylhydrazine with a cyclic ketone, followed by cyclization under acidic conditions.

Conceptual Workflow for Paullone Synthesis:

G A Substituted Phenylhydrazine D Fischer Indole Synthesis A->D B Cyclic Ketone B->D C Acid Catalyst (e.g., H2SO4) C->D E Paullone Core D->E

Caption: Fischer Indole Synthesis for the Paullone Core.

Postulated Synthesis of this compound from Alsterpaullone

The introduction of the 2-cyanoethyl group onto the alsterpaullone scaffold is likely achieved through a Michael addition reaction with acrylonitrile (B1666552).

Experimental Protocol (Postulated):

  • Dissolution: Dissolve alsterpaullone in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Base Addition: Add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the indole nitrogen.

  • Acrylonitrile Addition: Slowly add a stoichiometric amount of acrylonitrile to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by Thin Layer Chromatography).

  • Quenching and Extraction: Quench the reaction with a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent dual inhibitor of CDK1/Cyclin B and GSK-3β, exhibiting inhibitory concentrations in the picomolar and nanomolar range, respectively.[1][2]

Quantitative Inhibitory Data
TargetIC50
CDK1/Cyclin B0.23 nM[1][2]
GSK-3β0.8 nM[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In addition to its kinase inhibitory activity, this compound has been identified as a potent inhibitor of p27Kip1 transcription, with an IC50 of 200 nM.[3] It achieves this by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter.[3]

Signaling Pathways

The inhibitory action of this compound on CDK1 and GSK-3β implicates its involvement in critical cellular signaling pathways.

CDK1/Cyclin B and the Cell Cycle:

CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle. Inhibition of this complex by this compound leads to cell cycle arrest at the G2/M phase, thereby preventing cell division.

G A This compound B CDK1/Cyclin B A->B C G2/M Transition B->C D Cell Division C->D

Caption: Inhibition of the G2/M cell cycle transition.

GSK-3β and the Wnt/β-catenin Pathway:

GSK-3β is a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.

G A This compound B GSK-3β A->B C β-catenin Degradation B->C D β-catenin Accumulation C->D E Wnt Target Gene Expression D->E

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

CDK1/Cyclin B Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CDK1/Cyclin B.

Materials:

  • Recombinant human CDK1/Cyclin B

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a reaction tube, combine the kinase reaction buffer, CDK1/Cyclin B, and Histone H1.

  • Add the diluted this compound or DMSO (vehicle control) to the respective tubes.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

GSK-3β Inhibition Assay

This assay quantifies the inhibition of GSK-3β-mediated phosphorylation of a specific substrate.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • This compound stock solution in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

The procedure is analogous to the CDK1/Cyclin B inhibition assay, with the substitution of CDK1/Cyclin B and Histone H1 with GSK-3β and the specific GSK-3β substrate peptide, respectively.

Cell Viability/Antiproliferative Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Jurkat)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the development of potent and selective kinase inhibitors. Its dual action against CDK1/Cyclin B and GSK-3β, coupled with its ability to modulate p27Kip1 transcription, makes it a valuable tool for studying cell cycle regulation and oncogenic signaling pathways. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of this and related compounds in the field of drug discovery.

References

2-Cyanoethylalsterpaullone: Investigating a Potential Modulator of Tau Phosphorylation in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease (AD) and related tauopathies. This aberrant phosphorylation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and ultimately, cognitive decline. A key family of enzymes implicated in this pathological process are protein kinases, particularly Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5). Consequently, the inhibition of these kinases has emerged as a promising therapeutic strategy for AD. Alsterpaullone (B1665728), a potent inhibitor of GSK-3β, has garnered significant interest in this area. This technical guide focuses on a specific derivative, 2-Cyanoethylalsterpaullone, and its potential effects on tau phosphorylation within the context of Alzheimer's disease models.

While direct research on "this compound" and its specific impact on tau phosphorylation is not extensively available in the public domain, this guide will extrapolate from the known mechanisms of the parent compound, alsterpaullone, and related kinase inhibitors to provide a foundational understanding for researchers. This document will outline the theoretical signaling pathways, propose potential experimental workflows, and present hypothetical data tables to guide future research in this specific area.

Core Concepts: Tau Phosphorylation and Kinase Inhibition

In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for maintaining cell structure and facilitating axonal transport. In Alzheimer's disease, tau becomes excessively phosphorylated, causing it to detach from microtubules and aggregate into insoluble paired helical filaments, the primary component of NFTs.[1][2]

Several kinases are known to phosphorylate tau, with GSK-3β and Cdk5 being major contributors to its hyperphosphorylation.[3][4]

  • GSK-3β: This serine/threonine kinase is constitutively active in resting cells and is implicated in a wide range of cellular processes. In the context of AD, GSK-3β activity is often dysregulated, leading to increased tau phosphorylation.[3][4]

  • Cdk5: A proline-directed serine/threonine kinase, Cdk5 requires association with an activator, such as p35 or its more stable cleavage product p25, to become active. The p25/Cdk5 complex is particularly associated with pathological tau phosphorylation.[5]

Inhibitors of these kinases, such as alsterpaullone, aim to reduce the hyperphosphorylation of tau, thereby preventing NFT formation and downstream neurotoxicity. Alsterpaullone and its derivatives are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate (tau).

Putative Signaling Pathways of this compound

Based on the known action of alsterpaullone, this compound is hypothesized to primarily inhibit GSK-3β. The following diagram illustrates the potential mechanism by which this compound could modulate tau phosphorylation.

G Hypothesized Signaling Pathway of this compound Alsterpaullone This compound GSK3b GSK-3β Alsterpaullone->GSK3b Inhibits Tau Tau GSK3b->Tau Phosphorylates MT Microtubules Tau->MT Stabilizes pTau Hyperphosphorylated Tau pTau->MT Detaches from NFTs Neurofibrillary Tangles pTau->NFTs Aggregates into

Caption: Hypothesized inhibition of GSK-3β by this compound, preventing tau hyperphosphorylation.

Proposed Experimental Protocols

To investigate the effect of this compound on tau phosphorylation, a series of in vitro and cell-based assays would be necessary.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human GSK-3β and Cdk5/p25.

Materials:

  • Recombinant human GSK-3β and Cdk5/p25 enzymes

  • Tau protein (full-length or a peptide substrate)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, combine the kinase, tau substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction. For radiometric assays, spot the mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure radioactivity. For luminescence-based assays, follow the manufacturer's protocol (e.g., ADP-Glo™).

  • Calculate the percentage of kinase inhibition at each concentration of the compound and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay

Objective: To assess the ability of this compound to reduce tau phosphorylation in a cellular model of Alzheimer's disease.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable neuronal cell line.

  • Cell culture medium and supplements.

  • This compound.

  • An inducer of tau hyperphosphorylation (e.g., okadaic acid, amyloid-beta oligomers).

  • Lysis buffer.

  • Antibodies for Western blotting: anti-total tau, anti-phospho-tau (e.g., AT8, PHF-1), anti-β-actin (loading control).

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Culture neuronal cells to a suitable confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce tau hyperphosphorylation by adding the inducing agent to the cell culture medium.

  • After the induction period, harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis to detect the levels of total tau and phosphorylated tau.

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
GSK-3βValue
Cdk5/p25Value
Other Kinases (for selectivity)Value

Table 2: Effect of this compound on Tau Phosphorylation in a Cellular Model

Treatment GroupConcentration (µM)Phospho-Tau (AT8) / Total Tau Ratio (Normalized to Control)
Vehicle Control-1.00
Inducer Only-Value
This compound + Inducer0.1Value
This compound + Inducer1Value
This compound + Inducer10Value

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and validating potential tau phosphorylation inhibitors like this compound.

G Experimental Workflow for Inhibitor Validation Start Compound Synthesis (this compound) InVitro In Vitro Kinase Assay (GSK-3β, Cdk5) Start->InVitro Screening CellBased Cell-Based Assay (Neuronal Cells) InVitro->CellBased Validation InVivo In Vivo Model (AD Mouse Model) CellBased->InVivo Efficacy & Toxicity Endpoint Preclinical Candidate InVivo->Endpoint

Caption: A generalized workflow for the preclinical evaluation of tau phosphorylation inhibitors.

Conclusion and Future Directions

While direct experimental evidence for the effects of this compound on tau phosphorylation is currently lacking, its structural relationship to alsterpaullone suggests it holds potential as a GSK-3β inhibitor. The technical framework provided here offers a roadmap for researchers to systematically investigate this compound. Future studies should focus on synthesizing this compound and performing the described in vitro and cell-based assays to determine its potency, selectivity, and efficacy in reducing tau hyperphosphorylation. Positive results from these initial studies would warrant further investigation in animal models of Alzheimer's disease to assess its therapeutic potential. The elucidation of the precise mechanism of action and the in vivo effects of this compound could provide a valuable new avenue for the development of disease-modifying therapies for Alzheimer's disease and other tauopathies.

References

Preclinical Profile of 2-Cyanoethylalsterpaullone: A Technical Guide for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone (A2CE), a derivative of the paullone (B27933) class of compounds, has emerged as a molecule of interest in oncology research due to its potent and multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the preclinical data available for A2CE, focusing on its core inhibitory activities, mechanism of action, and the experimental protocols utilized for its characterization. While extensive preclinical data, particularly concerning in vivo efficacy, remains limited in the public domain, this document synthesizes the existing knowledge to support further investigation and drug development efforts.

Core Activities and Mechanism of Action

This compound exhibits potent inhibitory activity against several key regulators of cell cycle progression and signaling pathways implicated in cancer. Its primary mechanisms of action include:

  • Transcriptional Inhibition of p27Kip1 : A seminal study identified A2CE as a potent transcriptional inhibitor of the cyclin-dependent kinase inhibitor p27Kip1, a known tumor suppressor.[1] A2CE prevents the binding of the transcription factor FoxO3a to the p27Kip1 promoter, thereby downregulating its expression.[1]

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : As a member of the paullone family, A2CE is a potent inhibitor of cyclin-dependent kinases, which are central to cell cycle control. It is a highly selective inhibitor of CDK1/Cyclin B.[2]

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) : A2CE also demonstrates potent and selective inhibition of GSK-3β, a serine/threonine kinase involved in numerous signaling pathways related to cell proliferation, apoptosis, and metabolism.[2]

The concerted inhibition of these targets suggests that this compound can disrupt cancer cell proliferation through multiple avenues, making it a compelling candidate for further preclinical development.

Quantitative Data Summary

Target/ProcessAssay TypeSystem/Cell LineIC50Reference
p27Kip1 TranscriptionLuciferase Reporter AssayHeLa Cells200 nM[1]
CDK1/Cyclin BKinase AssayIn vitro0.23 nM[2]
GSK-3βKinase AssayIn vitro0.8 nM[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available in the primary literature.

High-Throughput Screening (HTS) for p27Kip1 Transcriptional Inhibitors

This protocol outlines the workflow for identifying inhibitors of p27Kip1 transcription using a luciferase reporter assay in a high-throughput format.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Validation p1 HeLa cells transiently transfected with p27Kip1 promoter-luciferase reporter plasmid s1 Seed transfected HeLa cells into 384-well plates p1->s1 s2 Add compounds from bioactive library (e.g., 8,904 compounds) s1->s2 s3 Incubate for a defined period (e.g., 24 hours) s2->s3 s4 Add luciferase substrate s3->s4 s5 Measure luminescence s4->s5 a1 Identify primary hits based on decreased luminescence s5->a1 a2 Perform dose-response analysis to determine IC50 values a1->a2 a3 Conduct secondary screens to confirm activity and rule out artifacts a2->a3 ChIP_Workflow cluster_treatment Cell Treatment & Crosslinking cluster_ip Immunoprecipitation cluster_analysis Analysis t1 Treat HeLa cells with A2CE or DMSO t2 Crosslink protein-DNA complexes with formaldehyde t1->t2 ip1 Lyse cells and sonicate to shear chromatin t2->ip1 ip2 Immunoprecipitate with anti-FoxO3a antibody ip1->ip2 ip3 Capture antibody-protein-DNA complexes with protein A/G beads ip2->ip3 an1 Reverse crosslinks and purify DNA ip3->an1 an2 Perform quantitative PCR (qPCR) using primers for the p27Kip1 promoter an1->an2 an3 Analyze qPCR data to determine relative enrichment of the p27Kip1 promoter an2->an3 Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis s1 Prepare serial dilutions of A2CE s2 Add recombinant kinase (CDK1/Cyclin B or GSK-3β) and specific substrate to wells s1->s2 r1 Initiate reaction by adding ATP s2->r1 r2 Incubate at 30°C for a defined time r1->r2 d1 Stop reaction and measure kinase activity (e.g., luminescence-based ATP detection) r2->d1 d2 Plot activity vs. A2CE concentration and calculate IC50 d1->d2 A2CE_Pathway A2CE This compound FoxO3a FoxO3a A2CE->FoxO3a Inhibits Binding p27_promoter p27Kip1 Promoter FoxO3a->p27_promoter Binds to & Activates p27_mRNA p27Kip1 mRNA p27_promoter->p27_mRNA Transcription p27_protein p27Kip1 Protein p27_mRNA->p27_protein Translation CellCycleArrest G1/S Phase Arrest p27_protein->CellCycleArrest Induces

References

Alsterpaullone Derivatives: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alsterpaullone, a potent member of the paullone (B27933) class of small molecules, has garnered significant attention as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Alsterpaullone derivatives, offering insights into the chemical modifications that govern their inhibitory potency and selectivity. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in oncology and neurodegenerative diseases.

Core Structure and Mechanism of Action

Alsterpaullone and its derivatives are ATP-competitive inhibitors, binding to the ATP-binding pocket of target kinases. The core scaffold is a 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one ring system. Modifications at various positions on this scaffold have been explored to enhance biological activity and selectivity.

Structure-Activity Relationship (SAR) of Alsterpaullone Derivatives

The inhibitory potency of Alsterpaullone derivatives is highly dependent on the nature and position of substituents on the paullone ring system.

Key Substitutions and Their Effects:
  • Position 9: This is a critical position for modulating activity. Electron-withdrawing groups significantly enhance inhibitory potency against CDK1/cyclin B. For instance, the 9-nitro group of Alsterpaullone and a 9-cyano group result in a substantial increase in activity compared to the 9-bromo substituent of the parent compound, kenpaullone.[2][3]

  • Position 2: Strategic substitutions at this position can lead to highly potent analogs. The addition of a 2-cyanoethyl group, as seen in 2-cyanoethylalsterpaullone, results in picomolar inhibitory concentrations for CDK1/cyclin B and GSK-3β by forming additional interactions within the ATP-binding site.[1]

  • Positions 2 and 3: The presence of dimethoxy groups at these positions has been shown to be favorable for activity.[2]

  • Other Positions (4 and 11): Modifications at the 4 and 11 positions have generally led to a decrease in CDK1 inhibitory activity.[2]

  • Lactam Moiety: Replacement of the lactam moiety has also been found to be detrimental to CDK1 inhibition.[2]

  • Indole (B1671886) and Lactam Nitrogens: Selective alkylation of the indole and lactam nitrogens has been performed, allowing for the introduction of further diversity, though the impact on activity varies.[3]

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of Alsterpaullone and key derivatives against their primary kinase targets.

CompoundTarget KinaseIC50 (nM)Reference
Alsterpaullone CDK1/cyclin B35[2][4]
CDK2/cyclin A15[4]
CDK2/cyclin E200[4]
CDK5/p2540[4]
GSK-3α4[4]
GSK-3β4[4]
Kenpaullone CDK1/cyclin B400[3]
This compound CDK1/cyclin BPicomolar range[1]
GSK-3βPicomolar range[1]

Signaling Pathways and Cellular Effects

Alsterpaullone's dual inhibition of CDKs and GSK-3β impacts multiple critical cellular signaling pathways.

Cell Cycle Regulation

By inhibiting CDKs, particularly CDK1 and CDK2, Alsterpaullone derivatives can induce cell cycle arrest, primarily at the G2/M phase, and subsequently lead to apoptosis.[5][6] This anti-proliferative effect is a key rationale for their investigation as anti-cancer agents.

G2_M_Transition_Control cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B MPF CDK1/Cyclin B (MPF) Cyclin B->MPF CDK1 CDK1 CDK1->MPF Mitosis Mitosis MPF->Mitosis Phosphorylation of substrates Alsterpaullone Alsterpaullone Alsterpaullone->MPF Inhibition

Alsterpaullone inhibits the G2/M transition by targeting the CDK1/Cyclin B complex.
Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3β, Alsterpaullone prevents the phosphorylation and subsequent degradation of β-catenin.[7] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This mechanism is of interest in the context of neurodegenerative diseases and regenerative medicine.[7][8]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction Complex GSK-3β / Axin / APC Dishevelled->Destruction Complex inhibits beta-catenin β-catenin Destruction Complex->beta-catenin phosphorylates Ub Ubiquitination & Degradation beta-catenin->Ub beta-catenin_nuc β-catenin beta-catenin->beta-catenin_nuc translocates Alsterpaullone Alsterpaullone Alsterpaullone->Destruction Complex inhibits GSK-3β Gene Transcription Gene Transcription beta-catenin_nuc->Gene Transcription TCF/LEF TCF/LEF TCF/LEF->Gene Transcription

Alsterpaullone activates Wnt signaling by inhibiting the GSK-3β-mediated degradation of β-catenin.

Experimental Protocols

Detailed methodologies for key in vitro kinase assays are provided below.

In Vitro Kinase Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is a versatile method applicable to both CDK and GSK-3β activity measurements.

Materials:

  • Recombinant human kinase (e.g., CDK1/Cyclin B or GSK-3β)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-specific substrate (e.g., Histone H1 for CDK1, GSK-3 substrate peptide for GSK-3β)

  • ATP

  • Alsterpaullone derivative (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the Alsterpaullone derivative in the appropriate buffer (e.g., Kinase Assay Buffer with a final DMSO concentration ≤1%).

  • Set up Kinase Reaction:

    • Add 5 µL of the test inhibitor or vehicle (DMSO control) to the wells of the assay plate.

    • Add 10 µL of a master mix containing the kinase enzyme and its specific substrate.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Inhibitor Dilutions - Kinase/Substrate Mix - ATP Solution start->reagent_prep plate_setup Plate Setup: Add Inhibitor/Vehicle reagent_prep->plate_setup add_enzyme Add Kinase/ Substrate Mix plate_setup->add_enzyme pre_incubation Pre-incubate (15 min, RT) add_enzyme->pre_incubation initiate_reaction Initiate Reaction (Add ATP) pre_incubation->initiate_reaction kinase_reaction Kinase Reaction (60 min, 30°C) initiate_reaction->kinase_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) kinase_reaction->stop_reaction stop_incubation Incubate (40 min, RT) stop_reaction->stop_incubation detect_signal Generate Signal (Add Kinase Detection Reagent) stop_incubation->detect_signal detect_incubation Incubate (30-60 min, RT) detect_signal->detect_incubation read_plate Measure Luminescence detect_incubation->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Workflow for the in vitro ADP-Glo™ kinase assay.
Radiometric CDK1/Cyclin B Kinase Assay

This classic assay measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate like Histone H1.

Materials:

  • Recombinant human CDK1/Cyclin B

  • 5x Kinase Buffer (e.g., 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT)

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Cold ATP

  • Alsterpaullone derivative (or other test inhibitor)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, Histone H1, and water.

  • Inhibitor Addition: Add the Alsterpaullone derivative or vehicle control to individual tubes.

  • Enzyme Addition: Add the CDK1/Cyclin B enzyme to each tube.

  • Initiate Reaction: Start the reaction by adding a mix of [γ-³²P]ATP and cold ATP.

  • Incubation: Incubate the reactions at 30°C for 20-30 minutes.

  • Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantification: Place the dried P81 papers into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Conclusion

The structure-activity relationship of Alsterpaullone derivatives is well-defined, with positions 9 and 2 on the paullone scaffold being key for optimizing inhibitory potency against CDKs and GSK-3β. The introduction of electron-withdrawing groups at position 9 and specific substituents at position 2 can lead to highly potent, picomolar-range inhibitors. The dual inhibitory nature of these compounds makes them valuable tools for dissecting the roles of CDKs and GSK-3β in various cellular processes and provides a strong foundation for the development of novel therapeutics for cancer and neurodegenerative disorders. The detailed protocols provided herein offer a standardized approach for the continued evaluation and optimization of this promising class of kinase inhibitors.

References

2-Cyanoethylalsterpaullone as a Chemical Probe for CDK1 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (cdc2), is a cornerstone of the eukaryotic cell cycle, primarily responsible for driving cells through the G2/M transition and into mitosis.[1][2] Its activity is tightly regulated by association with its cyclin partners, most notably Cyclin B, to form the Maturation-Promoting Factor (MPF).[1] Dysregulation of CDK1 activity is a frequent hallmark of proliferative diseases, particularly cancer, making it a compelling target for therapeutic intervention.

The paullones are a class of small molecule inhibitors based on an indolo[3,2-d][3]benzazepine scaffold that have been identified as potent inhibitors of CDKs.[3][4] Among them, alsterpaullone (B1665728) (9-Nitropaullone) has demonstrated high inhibitory activity against CDK1/Cyclin B.[3][4] Chemical probes are essential tools for dissecting the complex roles of kinases like CDK1 in cellular processes. This guide focuses on the characterization of 2-Cyanoethylalsterpaullone, a derivative of alsterpaullone, as a potential chemical probe for CDK1 function. While direct literature on this specific derivative is sparse, this document provides a comprehensive framework for its evaluation, based on the well-established data of its parent compound, alsterpaullone, and related paullones.

Core Compound Profile and Mechanism of Action

Alsterpaullone and other paullones act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[4] Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the 9-position of the paullone (B27933) ring, such as a nitro group (alsterpaullone) or a cyano group, substantially increase the enzyme-inhibiting potency.[3][5]

Data Presentation: Inhibitory Activity of Alsterpaullone

The following tables summarize the quantitative data for alsterpaullone, which serves as a benchmark for evaluating its 2-cyanoethyl derivative.

Table 1: Kinase Inhibitory Activity of Alsterpaullone

Target Kinase ComplexIC50 (nM)Reference
CDK1/Cyclin B35[3][6][7]
CDK2/Cyclin A15[6][7]
CDK2/Cyclin E200[6][7]
CDK5/p3540[6][7]
GSK-3α/β4[6][7]

Table 2: In Vitro Antitumor Activity of Alsterpaullone

MetricValueReference
Mean Graph Midpoint (log GI50)-6.4 M[3][4]

Mandatory Visualizations

Signaling Pathway

CDK1_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitotic Entry CyclinB Cyclin B Synthesis and Accumulation CDK1_inactive CDK1 (Inactive) (p-Thr14, p-Tyr15) CyclinB->CDK1_inactive forms complex Wee1 Wee1/Myt1 Kinases CDK1_inactive->Wee1 inhibitory phosphorylation CDC25 CDC25 Phosphatase MPF Active CDK1/Cyclin B (MPF) CDC25->MPF dephosphorylates (activates) MPF->Wee1 MPF->CDC25 activates (Positive Feedback) Substrates Mitotic Substrates (e.g., Lamins, Histone H1) MPF->Substrates phosphorylates Mitosis Mitosis Substrates->Mitosis Probe Alsterpaullone Derivatives (ATP-Competitive Inhibition) Probe->MPF inhibits

Caption: CDK1/Cyclin B activation pathway at the G2/M transition.

Experimental Workflow

Experimental_Workflow cluster_cellular Cellular Characterization start Synthesize/Acquire This compound step1 In Vitro Kinase Assay (CDK1/Cyclin B) start->step1 step2 Determine IC50 and Kinase Selectivity Profile step1->step2 step3 Cell-Based Assays (e.g., HeLa, HCT-116) step2->step3 step4a Cell Proliferation Assay (e.g., MTT, SRB) step3->step4a step4b Cell Cycle Analysis (Flow Cytometry) step3->step4b step5 Analyze G2/M Arrest and Apoptosis Induction step4a->step5 step4b->step5 end Validate as CDK1 Chemical Probe step5->end

Caption: Workflow for characterizing a novel CDK1 chemical probe.

Structure-Activity Relationship (SAR) Logic

SAR_Paullone cluster_structure Paullone Core Scaffold cluster_info SAR Insights paullone_img R9 Position 9 (R9): Critical for Potency R2_R3 Positions 2 & 3 (R2, R3): Substitution Tolerated Lactam Lactam Moiety: Essential for Activity R9_details Electron-withdrawing groups (e.g., -NO2, -CN, -Br) INCREASE CDK1 Inhibition R9->R9_details R2_R3_details Dimethoxy substitution is favorable for activity R2_R3->R2_R3_details Lactam_details Replacement leads to DECREASED CDK1 Inhibition Lactam->Lactam_details

Caption: Key structure-activity relationships for paullone-based CDK1 inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate this compound as a CDK1 chemical probe.

CDK1/Cyclin B Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B complex.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme complex.

  • Histone H1 protein (as substrate).

  • [γ-³²P]ATP or fluorescently-labeled ATP analog.

  • Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Alsterpaullone, Roscovitine).

  • 96-well plates.

  • Phosphocellulose filter paper or method for detecting phosphorylated substrate (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Reaction Setup: To each well of a 96-well plate, add:

    • Assay Buffer.

    • Histone H1 substrate (final concentration ~0.2 mg/mL).

    • Test compound dilution or vehicle control (DMSO).

    • CDK1/Cyclin B enzyme (final concentration ~10-20 ng).

  • Initiation: Pre-incubate the mixture for 10 minutes at 30°C. Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~10 µM).

  • Incubation: Incubate the reaction for 15-30 minutes at 30°C.

  • Termination: Stop the reaction by adding 3% phosphoric acid or another suitable stop solution.

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: If using a non-radioactive method like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 70% ethanol (B145695), ice-cold.

  • Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment (~50-60% confluency). Allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to collect the cell pellet.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use the fluorescence intensity of PI to generate a DNA content histogram.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective CDK1 inhibitor is expected to cause an accumulation of cells in the G2/M phase.[10]

Conclusion

This compound, as a derivative of the potent CDK inhibitor alsterpaullone, holds promise as a chemical probe for investigating CDK1 function. The established SAR for the paullone class suggests that modifications at the 9-position are critical for activity, and the presence of a cyano group is known to enhance potency.[3][5] However, a rigorous and systematic evaluation is paramount to validate its efficacy, selectivity, and utility in cellular contexts. The experimental protocols and frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of this compound, enabling researchers to confidently employ it as a tool to further unravel the intricate roles of CDK1 in cell cycle regulation and disease.

References

The Therapeutic Potential of 2-Cyanoethylalsterpaullone in Neurobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethylalsterpaullone, a derivative of the well-characterized kinase inhibitor alsterpaullone, presents a compelling avenue for therapeutic exploration in the field of neurobiology. As a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), this compound targets key enzymatic pathways implicated in the pathophysiology of a range of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to the dysregulation of kinase activity as a central mechanism in these pathologies. Notably, GSK-3β and CDK5 (a close homolog of CDK1) are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and play roles in neuronal apoptosis and inflammation.[1][2] this compound, by targeting these kinases, offers a promising strategy to mitigate these detrimental processes.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases. This action prevents the transfer of phosphate (B84403) groups to downstream substrates, thereby modulating their activity and downstream cellular processes.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a constitutively active serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell survival, and neuronal function.[3] Its hyperactivity is linked to tau hyperphosphorylation, leading to the formation of neurofibrillary tangles, and the potentiation of apoptotic pathways.[4] Inhibition of GSK-3β by this compound is expected to reduce tau phosphorylation and promote neuronal survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of CDK1/Cyclin B.[5] While CDK1 is primarily associated with cell cycle regulation, its close relative, CDK5, is highly active in post-mitotic neurons and is a crucial player in neurodevelopment and synaptic plasticity.[6] Dysregulation of CDK5 activity, often through its association with p25 (a proteolytic fragment of its activator p35), contributes to tau hyperphosphorylation and neuronal death in neurodegenerative conditions.[6] The inhibitory action of this compound on CDK1 suggests a potential for cross-inhibition of CDK5, a critical aspect for its neuroprotective effects.

Quantitative Data

The following table summarizes the known inhibitory activities of this compound and its parent compound, alsterpaullone.

CompoundTarget KinaseIC50 (nM)Reference
This compound GSK-3β 0.8 [5]
This compound CDK1/Cyclin B 0.23 [5]
AlsterpaulloneGSK-3α/β4[1]
AlsterpaulloneCDK1/cyclin B35[1]
AlsterpaulloneCDK2/cyclin A15[1]
AlsterpaulloneCDK2/cyclin E200[1]
AlsterpaulloneCDK5/p2540[1]

Signaling Pathways

The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways central to neurodegeneration.

Tau Phosphorylation Pathway

Hyperphosphorylation of the microtubule-associated protein tau is a critical event in the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease.[4] Both GSK-3β and CDK5 are primary kinases responsible for this aberrant phosphorylation.

Tau_Phosphorylation_Pathway GSK_3b GSK-3β Tau Tau GSK_3b->Tau CDK5_p25 CDK5/p25 CDK5_p25->Tau pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Aggregation 2_Cyanoethylalsterpaullone 2_Cyanoethylalsterpaullone 2_Cyanoethylalsterpaullone->CDK5_p25

Inhibition of Tau hyperphosphorylation by this compound.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for neuronal development and synaptic plasticity.[3] GSK-3β plays a key inhibitory role in this pathway by targeting β-catenin for degradation. Inhibition of GSK-3β by this compound can lead to the stabilization and nuclear translocation of β-catenin, promoting the expression of genes involved in neuronal survival and function.

Wnt_Signaling_Pathway cluster_0 Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK_3b GSK-3β Dishevelled->GSK_3b b_catenin β-catenin GSK_3b->b_catenin Degradation Degradation b_catenin->Degradation Nucleus Nucleus b_catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Gene Expression (Neuronal Survival) TCF_LEF->Gene_Expression 2_Cyano 2-Cyanoethyl- alsterpaullone 2_Cyano->GSK_3b b_catenin_nuc β-catenin b_catenin_nuc->TCF_LEF

Activation of Wnt signaling by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the therapeutic potential of this compound in neurobiological models.

In Vitro Kinase Inhibition Assay (GSK-3β and CDK5)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against GSK-3β and CDK5.

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: - Kinase (GSK-3β or CDK5/p25) - Substrate (e.g., GS-2 peptide or Histone H1) - ATP [γ-32P] - this compound dilutions Reaction_Setup Set up kinase reaction: - Add kinase, inhibitor, and substrate to buffer Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP [γ-32P] Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., add phosphoric acid) Incubate->Stop_Reaction Measure_Incorporation Measure 32P incorporation (e.g., filter binding assay and scintillation counting) Stop_Reaction->Measure_Incorporation Data_Analysis Analyze data to determine IC50 Measure_Incorporation->Data_Analysis End End Data_Analysis->End

Workflow for in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare solutions of recombinant human GSK-3β or CDK5/p25, a suitable substrate (e.g., glycogen synthase peptide 2 for GSK-3β, histone H1 for CDK5), and ATP (including [γ-³²P]ATP).

  • Reaction:

    • In a microtiter plate, combine the kinase, substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter membrane that binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the membrane using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Neuronal Cell Viability Assay

This protocol assesses the neuroprotective effects of this compound against a neurotoxic insult (e.g., glutamate, oligomeric Aβ, or MPP+).

Methodology:

  • Cell Culture:

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Introduce a neurotoxic agent (e.g., 100 µM glutamate) to induce cell death.

    • Include control wells with no treatment, neurotoxin only, and compound only.

  • Viability Assessment (MTT Assay):

    • After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC50 value for the neuroprotective effect of this compound.

Tau Phosphorylation Assay in a Cellular Model

This protocol evaluates the ability of this compound to reduce tau phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a neuronal cell line that expresses tau (e.g., SH-SY5Y) or primary neurons.

    • Treat the cells with a condition known to induce tau hyperphosphorylation (e.g., exposure to okadaic acid, a phosphatase inhibitor, or oligomeric Aβ).

    • Co-treat with various concentrations of this compound.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and then incubate with primary antibodies specific for phosphorylated tau at various epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total tau.

    • Normalize the phosphorylated tau levels to total tau for each condition.

    • Determine the concentration-dependent effect of this compound on tau phosphorylation.

Conclusion and Future Directions

This compound emerges as a promising lead compound for the development of novel neurotherapeutics. Its potent and selective inhibition of GSK-3β and CDK1/Cyclin B positions it as a strong candidate for mitigating the pathological cascades in neurodegenerative diseases characterized by aberrant kinase activity and tauopathy. Further preclinical investigations are warranted to fully elucidate its efficacy and safety profile in in vivo models of neurodegeneration. Future studies should focus on its blood-brain barrier permeability, pharmacokinetic and pharmacodynamic properties, and its long-term effects on neuronal function and survival. The detailed protocols and conceptual framework provided in this guide aim to facilitate and accelerate the research and development of this compound as a potential treatment for debilitating neurological disorders.

References

basic properties and characteristics of 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethylalsterpaullone is a potent, synthetic small molecule inhibitor of key protein kinases, primarily targeting Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase 3β (GSK-3β). As a derivative of alsterpaullone (B1665728), it exhibits significantly enhanced inhibitory activity, with reported IC50 values in the picomolar and low nanomolar range, respectively. Its mechanism of action, centered on the competitive inhibition of ATP binding to these kinases, positions it as a valuable tool for research in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental properties, biological activity, and methodological considerations for the study of this compound.

Core Properties and Characteristics

This compound is a member of the paullone (B27933) family, a class of benzazepinones known for their kinase inhibitory properties. The addition of a cyanoethyl group at the 2-position of the alsterpaullone scaffold significantly increases its potency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₉H₁₄N₄O₃
Molecular Weight 346.34 g/mol
CAS Number 852527-97-0
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.
Chemical Synthesis

The synthesis of this compound is achieved through a Michael addition reaction between alsterpaullone and acrylonitrile (B1666552).

Protocol for Synthesis:

  • Dissolve alsterpaullone in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Add a catalytic amount of a strong base, for instance, sodium hydride (NaH), to deprotonate the indole (B1671886) nitrogen of alsterpaullone, forming the corresponding anion.

  • Slowly add acrylonitrile to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a proton source, such as water or a mild acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield this compound.

Note: This is a generalized protocol based on standard organic synthesis procedures for Michael additions. For precise, scalable, and optimized synthesis, refer to the primary literature, such as Kunick et al., ChemBioChem 2005, 6, 541-549.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of CDK1/Cyclin B and GSK-3β.

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets, demonstrating exceptional potency.

TargetIC₅₀ Value
CDK1/Cyclin B 0.23 nM
GSK-3β 0.8 nM

Data sourced from MedChemExpress, referencing Kunick, et al. (2005).[1][2]

While a comprehensive kinome-wide selectivity profile for this compound is not widely available in the public domain, its parent compound, alsterpaullone, is known to inhibit a broader range of CDKs, including CDK2 and CDK5, albeit at higher concentrations. Researchers are advised to perform comprehensive kinase profiling to fully characterize the selectivity of this compound for their specific applications.

Signaling Pathways

CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. Inhibition of this complex by this compound leads to cell cycle arrest at the G2/M checkpoint, preventing entry into mitosis. This disruption of the cell cycle can subsequently trigger the intrinsic apoptotic pathway. Key downstream effects of CDK1/Cyclin B inhibition include the prevention of nuclear envelope breakdown, chromosome condensation, and mitotic spindle formation. Furthermore, CDK1/Cyclin B1 can phosphorylate and inactivate pro-apoptotic proteins like caspase-9 and Bcl-2 family members (e.g., Mcl-1), thereby restraining apoptosis during mitosis.[3][4][5][6] Inhibition of CDK1/Cyclin B can therefore sensitize cells to apoptotic stimuli.

GSK3B_Pathway cluster_wnt Wnt/β-Catenin Pathway cluster_tau Tau Phosphorylation Beta_Catenin β-Catenin Degradation Proteasomal Degradation Beta_Catenin->Degradation Gene_Expression Wnt Target Gene Expression Beta_Catenin->Gene_Expression Tau Tau Protein Hyperphosphorylation Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylation GSK3B GSK-3β GSK3B->Beta_Catenin Phosphorylation GSK3B->Tau Phosphorylation Inhibitor This compound Inhibitor->GSK3B Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (CDK1 or GSK-3β) - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (or DMSO control) to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate (10-15 min, RT) Add_Kinase->Pre_Incubate Add_ATP_Substrate Initiate Reaction: Add ATP/Substrate Mix Pre_Incubate->Add_ATP_Substrate Incubate_Reaction Incubate (60 min, 30°C) Add_ATP_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Develop_Signal Develop Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Read Luminescence (Plate Reader) Develop_Signal->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition Determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

References

The Impact of 2-Cyanoethylalsterpaullone on p27Kip1 Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyanoethylalsterpaullone (A2CE), a derivative of the cyclin-dependent kinase (CDK) inhibitor alsterpaullone (B1665728), has emerged as a potent and specific inhibitor of p27Kip1 transcription. This technical guide provides an in-depth analysis of the mechanism of action of A2CE, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Understanding the intricate relationship between A2CE and p27Kip1 is crucial for researchers and drug developers exploring novel therapeutic strategies targeting cell cycle regulation, cancer, and regenerative medicine.

Introduction to p27Kip1 and its Transcriptional Regulation

p27Kip1 is a member of the Cip/Kip family of cyclin-dependent kinase inhibitors (CKIs) that plays a pivotal role in regulating cell cycle progression, particularly at the G1/S transition.[1][2] By binding to and inhibiting the activity of cyclin-CDK complexes, p27Kip1 acts as a tumor suppressor, and its downregulation is often associated with a poor prognosis in various cancers.[2][3] The transcriptional regulation of the CDKN1B gene, which encodes p27Kip1, is a complex process involving multiple transcription factors, including the Forkhead box O (FoxO) family, Sox2, and E2F1.[3][4]

This compound as a Potent Inhibitor of p27Kip1 Transcription

A high-throughput screening of a bioactive compound library identified this compound (A2CE) as a potent inhibitor of p27Kip1 transcription.[3][5] This discovery has opened new avenues for modulating p27Kip1 levels for therapeutic purposes.[5]

Quantitative Analysis of A2CE's Inhibitory Effects

The inhibitory effects of A2CE on p27Kip1 have been quantified across various experimental setups. The following tables summarize the key findings.

CompoundIC50 (nM) for p27Kip1 Luciferase Inhibition
This compound (A2CE) 200
Cerivastatin280
Resveratrol2,700
Triacetylresveratrol1,800
Data sourced from a high-throughput screen using a p27Kip1 promoter-driven luciferase reporter assay in HeLa cells.[5][6]
Cell LineA2CE Concentration (µM)Fold Change in p27Kip1 mRNA (normalized to control)
HEK-293 0.1~0.8
1~0.6
10~0.4
3T3 0.1~0.9
1~0.7
10~0.5
Cochlear Explants 1~0.7
10~0.5
Quantitative PCR (qPCR) was used to measure p27Kip1 mRNA levels after 24 hours of treatment with A2CE. Data is approximated from graphical representations in the source publication.[7]
Cell LineA2CE Concentration (µM)Relative p27Kip1 Protein Intensity (normalized to β-actin)
HeLa 01.0
0.1~0.8
1~0.5
10~0.2
Immunoblot analysis was performed to determine p27Kip1 protein levels.[7]

Mechanism of Action: Inhibition of FoxO3a Binding

The primary mechanism by which A2CE inhibits p27Kip1 transcription is by preventing the binding of the transcription factor FoxO3a to the CDKN1B promoter.[3][5] FoxO3a is a well-established activator of p27Kip1 transcription.[4] The activity of FoxO3a is regulated by post-translational modifications, including acetylation and deacetylation. Deacetylation of FoxO3a by Sirtuin 2 (Sirt2) promotes its binding to the p27Kip1 promoter.[3][4] It has been shown that inhibitors of Sirt2 can mimic the effect of A2CE on p27Kip1 transcription, suggesting that A2CE's mechanism may involve the Sirt2-FoxO3a axis.[3]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Sirt2 Sirt2 FoxO3a FoxO3a (Active) Sirt2->FoxO3a Deacetylates FoxO3a_Ac FoxO3a-Ac (Inactive) FoxO3a_Ac->Sirt2 p27_promoter p27Kip1 Promoter FoxO3a->p27_promoter Binds to & Activates p27_mRNA p27Kip1 mRNA p27_promoter->p27_mRNA Transcription p27_protein p27Kip1 Protein p27_mRNA->p27_protein Translation A2CE This compound (A2CE) A2CE->FoxO3a Prevents Binding

Figure 1. Proposed mechanism of A2CE action on p27Kip1 transcription.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of A2CE's effect on p27Kip1 transcription.

p27Kip1 Promoter-Driven Luciferase Reporter Assay

This assay is fundamental for screening and quantifying the inhibitory effect of compounds on p27Kip1 promoter activity.

Objective: To measure the transcriptional activity of the p27Kip1 promoter in the presence of A2CE.

Materials:

  • HeLa cells

  • p27Kip1 promoter-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Lipofectamine 2000 or similar transfection reagent

  • 96-well cell culture plates

  • This compound (A2CE)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the p27Kip1 promoter-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of A2CE or vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle control.

G start Start seed_cells Seed HeLa cells in 96-well plate start->seed_cells transfect Co-transfect with p27-Luc & Renilla plasmids seed_cells->transfect treat Treat with A2CE or vehicle control transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly & Renilla luciferase activity lyse->measure analyze Normalize & Analyze Data measure->analyze end End analyze->end

Figure 2. Workflow for the p27Kip1 Luciferase Reporter Assay.

Quantitative Real-Time PCR (qPCR) for p27Kip1 mRNA

Objective: To quantify the relative levels of p27Kip1 mRNA in cells treated with A2CE.

Materials:

  • HEK-293, 3T3 cells, or other cells of interest

  • This compound (A2CE)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR primers for p27Kip1 and a housekeeping gene (e.g., 18S rRNA or GAPDH)

  • SYBR Green or other fluorescent qPCR master mix

  • Real-time PCR detection system

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of A2CE or vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for p27Kip1 and the housekeeping gene. Set up reactions in triplicate for each sample and condition.

  • Data Analysis: Calculate the relative expression of p27Kip1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Western Blotting for p27Kip1 Protein

Objective: To determine the effect of A2CE on the protein expression level of p27Kip1.

Materials:

  • HeLa cells or other cells of interest

  • This compound (A2CE)

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-p27Kip1 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with A2CE as described for qPCR. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against p27Kip1 overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities using densitometry software and normalize the p27Kip1 signal to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if A2CE affects the binding of FoxO3a to the p27Kip1 promoter.

Materials:

  • HeLa cells

  • This compound (A2CE)

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Anti-FoxO3a antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the p27Kip1 promoter region containing the FoxO3a binding site

Protocol:

  • Cell Treatment and Cross-linking: Treat HeLa cells with A2CE or vehicle. Cross-link proteins to DNA with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-FoxO3a antibody or a non-specific IgG control overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the FoxO3a binding site on the p27Kip1 promoter.

  • Data Analysis: Calculate the enrichment of the p27Kip1 promoter DNA in the FoxO3a immunoprecipitated samples relative to the IgG control and input chromatin.

Broader Context and Future Directions

While this compound is a potent inhibitor of p27Kip1 transcription, it is important to note that its parent compound, alsterpaullone, is a known inhibitor of CDKs and GSK-3β.[8][9] Further studies are needed to fully elucidate the specificity of A2CE and its potential off-target effects. The ability to pharmacologically downregulate p27Kip1 transcription opens up exciting possibilities for therapeutic interventions in cancer, where restoring cell cycle progression in tumor cells is a key objective.[10] Conversely, in the field of regenerative medicine, transient inhibition of p27Kip1 could promote cell proliferation and tissue repair.[3] The detailed understanding of A2CE's mechanism of action provides a solid foundation for the development of more specific and potent second-generation inhibitors of p27Kip1 transcription.

References

Methodological & Application

Application Notes and Protocols for 2-Cyanoethylalsterpaullone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone is a derivative of Alsterpaullone, a potent inhibitor of cyclin-dependent kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] As a member of the paullone (B27933) family of small molecules, it is a valuable tool for studying cell cycle regulation, signal transduction, and apoptosis. Its ability to modulate the activity of key cellular kinases makes it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key serine/threonine kinases:

  • Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B: This complex is a crucial regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 by this compound leads to cell cycle arrest at the G2/M phase.[1][2]

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a constitutively active kinase involved in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Inhibition of GSK-3β can modulate various signaling pathways, including the Wnt/β-catenin pathway.

The inhibition of these kinases ultimately leads to a halt in cell proliferation and the induction of programmed cell death (apoptosis).

Data Presentation

The following tables summarize the quantitative data for Alsterpaullone, a closely related analog of this compound, which can be used as a starting point for experimental design. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: Effects of Alsterpaullone on Cell Viability and Cell Cycle in HeLa Cells

ParameterConcentrationIncubation TimeEffect
Inhibition of Proliferation0-30 µM0-72 hDose- and time-dependent inhibition
Cell Cycle ArrestNot specifiedNot specifiedArrest at G2/M phase

Table 2: Induction of Apoptosis by Alsterpaullone in Jurkat Cells

ParameterEffect
Apoptosis InductionInduces apoptosis
ClonogenicityPromotes loss in clonogenicity

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Reconstitution: Dissolve the powdered this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count the cells of interest.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and PI staining, followed by flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat them with different concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Collect both the culture supernatant (containing floating apoptotic cells) and the adherent cells (after trypsinization).

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Mandatory Visualization

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits GSK3B GSK-3β This compound->GSK3B inhibits G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest leads to Apoptosis Apoptosis GSK3B->Apoptosis promotes G2M_Arrest->Apoptosis can lead to

Caption: Signaling pathway of this compound.

G start Seed Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 2-4h mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_results Cell Cycle Phases start Seed and Treat Cells harvest Harvest and Fix Cells in 70% Ethanol start->harvest stain Stain with Propidium Iodide and RNase A harvest->stain analysis Analyze by Flow Cytometry stain->analysis G1 G0/G1 analysis->G1 S S analysis->S G2M G2/M analysis->G2M

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Note: High-Throughput CDK1/Cyclin B Kinase Assay Using 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for performing a biochemical kinase assay to measure the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex and to determine the inhibitory potential of compounds such as 2-Cyanoethylalsterpaullone. The protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF®) technology, a robust method for high-throughput screening (HTS).[1]

Introduction

Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is a master regulator of the cell cycle, specifically driving cells through the G2/M transition and into mitosis.[2][3] The complex, also known as the M-Phase Promoting Factor (MPF), phosphorylates a multitude of substrate proteins required for mitotic events.[3] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

Kinase activity assays are essential tools in drug discovery for identifying and characterizing inhibitors.[4][6] This application note details a non-radioactive, homogeneous assay format suitable for HTS. We describe the use of this compound, a potent and selective dual inhibitor of CDK1/Cyclin B and GSK-3β, as a model compound for demonstrating the assay's utility in quantifying inhibitor potency.[7][8][9]

This compound is a derivative of alsterpaullone (B1665728) and has been shown to exhibit significant enhancement of CDK1/Cyclin B inhibiting properties.[9][10]

Assay Principle

The described protocol utilizes the HTRF® KinEASE™ assay, which measures kinase activity by detecting the phosphorylation of a universal biotinylated substrate.[11][12] The assay is performed in two main steps: a kinase reaction followed by a detection step.[13]

  • Kinase Reaction: The CDK1/Cyclin B enzyme phosphorylates a biotinylated peptide substrate in the presence of ATP.

  • Detection: The reaction is stopped, and two detection reagents are added: a Europium (Eu³⁺) cryptate-labeled anti-phospho-serine/threonine (STK) antibody and Streptavidin-XL665 (SA-XL665).[11] If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the Europium donor and the XL665 acceptor into close proximity. Excitation of the Europium donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific fluorescent signal at 665 nm.[13] The HTRF signal is proportional to the level of substrate phosphorylation.[11] An inhibitor like this compound will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

Quantitative Data Summary

All quantitative data, including inhibitor potency and recommended reagent concentrations, are summarized in the tables below for easy reference.

Table 1: Inhibitor Profile - this compound

ParameterValueReference
Target(s) CDK1/Cyclin B, GSK-3β[7][8]
IC₅₀ (CDK1/Cyclin B) 0.23 nM[7]
IC₅₀ (GSK-3β) 0.8 nM[7]
Compound Type Alsterpaullone Derivative[7]

Table 2: Recommended Reagent Concentrations for HTRF® Kinase Assay

ReagentWorking ConcentrationFinal Assay Concentration
CDK1/Cyclin B1 Enzyme 2.5x final concentration1-5 ng/µL (optimization recommended)
KinEASE™ STK Substrate-biotin 2.5x final concentration1 µM
ATP 5x final concentration10 µM (or at Kₘ)
This compound 4x final concentration0.01 nM - 1 µM (for dose-response)
Eu³⁺-Cryptate Antibody In detection bufferAs per manufacturer's recommendation
Streptavidin-XL665 In detection bufferAs per manufacturer's recommendation

Signaling Pathway and Experimental Workflow

CDK1/Cyclin B Signaling Pathway

The activity of the CDK1/Cyclin B complex is tightly regulated to ensure proper cell cycle progression. Activation requires the binding of Cyclin B to CDK1 and phosphorylation by a CDK-activating kinase (CAK).[14] Conversely, inhibitory kinases like Wee1 and Myt1 phosphorylate and inactivate the complex, preventing premature entry into mitosis.[15] At the onset of mitosis, the phosphatase Cdc25c removes these inhibitory phosphates, leading to full activation of the CDK1/Cyclin B complex.[3]

CDK1_Pathway cluster_G2 G2 Phase cluster_M Mitosis CDK1 CDK1 Inactive_Complex Inactive CDK1/Cyclin B (Phosphorylated) CDK1->Inactive_Complex binds CyclinB Cyclin B CyclinB->Inactive_Complex Wee1 Wee1/Myt1 Wee1->Inactive_Complex Inhibits (pThr14/Tyr15) CAK CAK CAK->Inactive_Complex Activates (pThr161) Active_Complex Active CDK1/Cyclin B Inactive_Complex->Active_Complex Dephosphorylation Targets Mitotic Substrates (e.g., Lamins, Histone H1) Active_Complex->Targets Phosphorylates Cdc25 Cdc25 Cdc25->Inactive_Complex Mitosis Mitotic Entry Targets->Mitosis

Caption: Simplified CDK1/Cyclin B activation pathway at the G2/M transition.
Experimental Workflow

The workflow for the kinase inhibition assay is a sequential process involving reagent addition, incubation, and signal detection, making it amenable to automation and high-throughput applications.

Kinase_Assay_Workflow start Start prep_reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate, ATP, Inhibitor Dilutions) start->prep_reagents add_inhibitor 2. Add Inhibitor to Plate (this compound or DMSO control) prep_reagents->add_inhibitor add_enzyme_substrate 3. Add Enzyme/Substrate Mix (CDK1/Cyclin B + STK Substrate) add_inhibitor->add_enzyme_substrate incubate1 4. Pre-incubate at RT (15 min) add_enzyme_substrate->incubate1 add_atp 5. Initiate Reaction (Add ATP) incubate1->add_atp incubate2 6. Incubate at RT (60 min) add_atp->incubate2 add_detection 7. Stop & Detect (Add HTRF Detection Reagents containing EDTA) incubate2->add_detection incubate3 8. Incubate at RT (60 min) add_detection->incubate3 read_plate 9. Read Plate (HTRF-compatible reader) incubate3->read_plate end End read_plate->end

Caption: Experimental workflow for the CDK1/Cyclin B HTRF® kinase assay.

Experimental Protocols

This protocol is designed for a 384-well low-volume plate format with a final assay volume of 20 µL. Volumes can be scaled for other plate formats.[13]

Materials and Reagents
  • Enzyme: Recombinant Human CDK1/Cyclin B1 (e.g., Sigma-Aldrich SRP5009)[16]

  • Assay Kit: HTRF® KinEASE™-STK kit (e.g., Cisbio)[11]

  • Inhibitor: this compound (e.g., MedChemExpress HY-110053)[7]

  • ATP: Adenosine 5'-triphosphate (e.g., Sigma-Aldrich)

  • Buffer: Kinase Assay Buffer (supplied with kit or prepared: 25 mM MOPS, pH 7.2, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]

  • Plates: Low-volume, white, 384-well plates

  • Reader: HTRF®-compatible microplate reader

Reagent Preparation
  • Kinase Buffer (1x): Prepare the assay buffer as required. Keep on ice.

  • CDK1/Cyclin B1 Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired working concentration (e.g., 2.5 ng/µL for a final concentration of 1 ng/µL in a 20 µL reaction volume) using cold Kinase Buffer. Keep on ice and use immediately.

  • STK Substrate Working Solution: Reconstitute the lyophilized substrate as per the manufacturer's instructions. Dilute to the required working concentration (e.g., 2.5 µM for a final concentration of 1 µM) in Kinase Buffer.

  • ATP Working Solution: Prepare a stock solution of ATP (e.g., 10 mM). Dilute this stock to the working concentration (e.g., 50 µM for a final concentration of 10 µM) in Kinase Buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, create a 4x working solution for each concentration by diluting the DMSO stock into Kinase Buffer (final DMSO concentration in the assay should be ≤1%).

  • Detection Reagent Mix: Prepare the detection mix containing the Eu³⁺-Cryptate antibody and SA-XL665 in the detection buffer provided with the kit, following the manufacturer's protocol. The detection buffer contains EDTA to stop the kinase reaction.[11]

Assay Procedure

Perform all additions in a 384-well plate. Set up controls:

  • Negative Control (0% activity): No enzyme.

  • Positive Control (100% activity): DMSO vehicle instead of inhibitor.

  • Test Wells: Serial dilutions of this compound.

  • Add Inhibitor: Dispense 5 µL of the 4x inhibitor working solution or 4x DMSO vehicle into the appropriate wells.

  • Add Enzyme and Substrate: Prepare a 2x master mix of CDK1/Cyclin B1 and STK Substrate in Kinase Buffer. Add 10 µL of this mix to all wells except the negative controls (add 10 µL of a mix containing only the substrate to negative control wells).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of the 4x ATP working solution to all wells to start the reaction. The final volume is now 20 µL.

  • Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect: Add 20 µL of the prepared Detection Reagent Mix to each well.

  • Detection Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Read Plate: Measure the HTRF signal on a compatible plate reader (Excitation: 320-340 nm, Emission: 620 nm for cryptate and 665 nm for XL665).

Data Analysis
  • Calculate HTRF Ratio: The HTRF ratio is calculated for each well:

    • Ratio = (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000[13]

  • Calculate Percent Inhibition: Use the ratios from the control wells to determine the percent inhibition for each inhibitor concentration.

    • % Inhibition = 100 x (1 - [Ratio(inhibitor) - Ratio(neg control)] / [Ratio(pos control) - Ratio(neg control)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

References

Application Notes and Protocols for Western Blot Analysis of Phospho-CDK1 after 2-Cyanoethylalsterpaullone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase, is a crucial regulator of the cell cycle, particularly at the G2/M transition. Its activity is tightly controlled by association with Cyclin B and by a series of phosphorylation and dephosphorylation events. Dysregulation of CDK1 activity is a hallmark of many cancers, making it a key target for therapeutic intervention. 2-Cyanoethylalsterpaullone is a potent and selective inhibitor of the CDK1/Cyclin B complex.[1] This application note provides a detailed protocol for utilizing Western blotting to analyze the phosphorylation status of CDK1 and its downstream targets in cultured cells following treatment with this compound.

Signaling Pathway

The activity of the CDK1/Cyclin B complex is central to the initiation of mitosis. Upon activation, this complex phosphorylates a multitude of substrate proteins, driving the cell from G2 into M phase. This compound directly inhibits the kinase activity of the CDK1/Cyclin B complex, preventing the phosphorylation of its downstream targets and leading to a cell cycle arrest at the G2/M boundary.

CDK1_Pathway CDK1 Signaling Pathway and Inhibition by this compound CyclinB Cyclin B CDK1_CyclinB CDK1/Cyclin B Complex CyclinB->CDK1_CyclinB Forms complex with CDK1 CDK1 CDK1->CDK1_CyclinB Downstream Downstream Substrates (e.g., Histone H3) CDK1_CyclinB->Downstream Phosphorylates pDownstream Phosphorylated Substrates (e.g., p-Histone H3 (Ser10)) Downstream->pDownstream G2_M G2/M Phase Transition pDownstream->G2_M Promotes Inhibitor This compound Inhibitor->CDK1_CyclinB Inhibits Western_Blot_Workflow Western Blot Workflow for Phospho-CDK1 Analysis A Cell Seeding & Culture B This compound Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking (5% BSA in TBST) F->G H Primary Antibody Incubation (e.g., anti-p-CDK1) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection (ECL) I->J K Imaging & Data Analysis J->K

References

Application Notes and Protocols for 2-Cyanoethylalsterpaullone in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β). As a derivative of Alsterpaullone, it exhibits high selectivity and inhibitory activity against CDK1/Cyclin B and GSK-3β, with reported IC50 values in the nanomolar range (IC50 = 0.23 nM for CDK1/Cyclin B and 0.8 nM for GSK-3β)[1][2]. These kinases are pivotal regulators of cell cycle progression, proliferation, and apoptosis. The inhibition of these pathways by this compound makes it a valuable tool for cancer research and neurodegenerative disease studies. For instance, its parent compound, alsterpaullone, has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells and to decrease the phosphorylation of tau protein in models of Alzheimer's disease[3][4].

This document provides detailed protocols for the reconstitution of lyophilized this compound and its application in common in vitro assays to study its effects on cell cycle progression and apoptosis.

Data Presentation

Quantitative data for this compound and its parent compound, alsterpaullone, are summarized in the table below for easy reference and comparison.

PropertyThis compoundAlsterpaulloneReference
Target(s) CDK1/Cyclin B, GSK-3βCDK1, CDK2, GSK-3β, Lck[1][2]
IC50 (CDK1/Cyclin B) 0.23 nM35 nM[1][5]
IC50 (GSK-3β) 0.8 nM4 nM - 110 nM[1][5]
IC50 (CDK2) Not specified80 nM
Molecular Weight Not specified293.28 g/mol [3][5]
Solubility Soluble in DMSOSoluble to 50 mM in DMSO[3]
Appearance Not specifiedYellow to Brown Powder[3]
Storage Temperature Not specified4°C[3]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution for in vitro experiments.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial of lyophilized powder at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of ~346.36 g/mol (estimated for this compound), you would add 28.87 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage & Use start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add Anhydrous DMSO centrifuge->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve inspect Visually Inspect for Particulates dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot If clear store Store at -20°C or -80°C aliquot->store end Ready for In Vitro Assays store->end

Caption: Workflow for reconstituting lyophilized this compound.

Caption: Signaling pathways modulated by this compound.

References

Application of 2-Cyanoethylalsterpaullone in High-Throughput Screening for Novel p27Kip1 Transcriptional Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone, a derivative of the paullone (B27933) class of compounds, has emerged as a potent inhibitor of key cellular kinases. It demonstrates significant inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. Recent research has also identified its novel application in high-throughput screening (HTS) as a powerful transcriptional inhibitor of the tumor suppressor protein p27Kip1[3][4][5][6]. This discovery opens new avenues for its use in drug discovery campaigns, particularly in fields such as regenerative medicine where the transient suppression of p27Kip1 may be beneficial[3][4][5][6].

p27Kip1 is a cell cycle inhibitor that prevents the phosphorylation of target proteins by CDK/cyclin complexes[3][4][5][6]. While its loss is associated with a poor prognosis in several cancers, the controlled inhibition of p27Kip1 has shown promise in promoting tissue regeneration and maintaining stem cell pluripotency[3][4][5]. Due to the intrinsically disordered nature of the p27Kip1 protein, identifying direct inhibitors has been challenging. Consequently, a high-throughput screening approach targeting the transcriptional regulation of p27Kip1 was developed, leading to the identification of this compound as a lead compound[3][4][5][6].

This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening assays to identify and characterize inhibitors of p27Kip1 transcription.

Mechanism of Action

This compound inhibits the transcription of p27Kip1 by preventing the binding of the transcription factor FoxO3a to the p27Kip1 promoter. This action is crucial as FoxO3a is a key activator of p27Kip1 transcription. By disrupting this interaction, this compound effectively downregulates the expression of p27Kip1 at the transcriptional level[3][4].

Signaling Pathway

G cluster_0 cluster_1 A2CE This compound FoxO3a FoxO3a A2CE->FoxO3a inhibits binding p27_promoter p27Kip1 Promoter FoxO3a->p27_promoter binds to p27_transcription p27Kip1 Transcription p27_promoter->p27_transcription initiates p27_protein p27Kip1 Protein p27_transcription->p27_protein leads to

Caption: Signaling pathway of this compound in p27Kip1 transcription.

Quantitative Data

The inhibitory activities of this compound against its primary targets are summarized below. This data is crucial for designing dose-response experiments and for understanding the compound's potency and selectivity.

CompoundTargetIC50Reference
This compoundp27Kip1 Transcription200 nM[3][5]
This compoundCDK1/Cyclin B0.23 nM[1][2]
This compoundGSK-3β0.8 nM[1][2]

High-Throughput Screening Protocol: Luciferase Reporter Assay

This protocol outlines a cell-based high-throughput screening assay to identify transcriptional inhibitors of p27Kip1, using this compound as a reference compound. The assay utilizes a luciferase reporter gene under the control of the p27Kip1 promoter.

Experimental Workflow

G cluster_workflow High-Throughput Screening Workflow A 1. Cell Seeding (HeLa cells in 96-well plates) B 2. Transfection (p27Kip1 promoter-luciferase reporter plasmid) A->B C 3. Compound Addition (Test compounds and this compound control) B->C D 4. Incubation (Allow for compound effect on transcription) C->D E 5. Cell Lysis & Luciferase Assay (Measure luciferase activity) D->E F 6. Data Analysis (Identify hits with reduced luciferase signal) E->F

Caption: Workflow for a luciferase-based HTS assay for p27Kip1 inhibitors.

Materials and Reagents
  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • p27Kip1 promoter-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom tissue culture plates

  • This compound (as a positive control)

  • Test compound library

  • Luciferase assay reagent

  • Luminometer

Protocol
  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Transfection:

    • For each well, prepare a transfection mix containing the p27Kip1 promoter-luciferase reporter plasmid and a suitable transfection reagent according to the manufacturer's instructions.

    • Carefully add the transfection mix to each well.

    • Incubate the plates for 24 hours to allow for plasmid expression.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay medium (e.g., starting from 10 µM).

    • Prepare dilutions of the test compounds from the library.

    • Remove the transfection medium from the wells and add 100 µL of fresh medium containing the diluted compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation:

    • Incubate the plates for an additional 24 hours to allow the compounds to affect the transcription of the luciferase reporter gene.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol to lyse the cells and initiate the luminescent reaction.

    • Measure the luminescence signal using a plate reader (luminometer).

  • Data Analysis:

    • Normalize the luminescence readings of the compound-treated wells to the vehicle control wells.

    • Plot the normalized data as a percentage of inhibition against the compound concentration.

    • Determine the IC50 value for this compound and identify primary hits from the compound library that show significant inhibition of luciferase activity.

Secondary Screens and Hit Validation

Primary hits identified from the high-throughput screen should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. These can include:

  • Dose-response curves: To confirm the potency of the hit compounds.

  • Cytotoxicity assays: To rule out non-specific effects due to cell death.

  • qRT-PCR: To directly measure the effect of the compounds on endogenous p27Kip1 mRNA levels.

  • Western Blotting: To confirm the reduction in p27Kip1 protein levels.

  • Chromatin Immunoprecipitation (ChIP): To verify if the compound inhibits the binding of FoxO3a to the p27Kip1 promoter, similar to the mechanism of this compound[3][4].

Conclusion

This compound serves as a valuable tool for the discovery and characterization of novel p27Kip1 transcriptional inhibitors. The provided protocols and data offer a robust framework for researchers to establish high-throughput screening campaigns targeting this important cell cycle regulator. The insights gained from such screens have the potential to advance the development of new therapeutic strategies for a variety of conditions, including those benefiting from enhanced tissue regeneration.

References

Detecting 2-Cyanoethylalsterpaullone in Cell Lysates: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the sensitive and selective detection of 2-Cyanoethylalsterpaullone, a potent dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] this compound is a derivative of Alsterpaullone (B1665728), a compound known to induce apoptosis and cell cycle arrest, making it a compound of interest in cancer research and neurodegenerative disease studies.[3][4][5][6] The following protocols outline methods for cell culture and lysis, sample preparation, and the specific LC-MS/MS parameters required for the accurate quantification of this small molecule inhibitor.

Introduction

This compound is a powerful research tool for investigating cellular signaling pathways. As a derivative of Alsterpaullone, it belongs to the paullone (B27933) family of benzazepinones, which are ATP-competitive inhibitors of several kinases.[3] Specifically, this compound exhibits potent inhibitory activity against CDK1/Cyclin B and GSK-3β, with IC50 values in the nanomolar range (GSK-3β: IC50=0.8 nM; CDK1/Cyclin B: IC50=0.23 nM).[1] These kinases are pivotal in regulating the cell cycle, and their dysregulation is implicated in various cancers and neurodegenerative disorders like Alzheimer's disease.[3][4] The ability to accurately measure the intracellular concentration of this compound is therefore crucial for understanding its pharmacokinetic and pharmacodynamic properties in preclinical research. LC-MS/MS offers the high sensitivity and selectivity required for quantifying small molecules in complex biological matrices like cell lysates.[7][8][9]

Signaling Pathway of Alsterpaullone and its Derivatives

Alsterpaullone and its derivatives, including this compound, primarily exert their effects by inhibiting CDKs and GSK-3β. Inhibition of CDK1/Cyclin B leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[5][6] The inhibition of GSK-3β can modulate multiple downstream pathways, including the Wnt signaling pathway, and is also linked to the phosphorylation of the tau protein, a hallmark of Alzheimer's disease.[3][5]

G cluster_0 This compound cluster_2 Cellular Processes 2-CE-Alsterpaullone This compound CDK1 CDK1/Cyclin B 2-CE-Alsterpaullone->CDK1 GSK3b GSK-3β 2-CE-Alsterpaullone->GSK3b CellCycle Cell Cycle Progression CDK1->CellCycle Tau Tau Phosphorylation GSK3b->Tau Apoptosis Apoptosis CellCycle->Apoptosis

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in cell lysates.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, D425, or D458 medulloblastoma cells) in appropriate cell culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).[4]

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all samples and typically below 0.1%.

  • Incubation: Incubate the cells for the desired period to allow for cellular uptake and interaction of the compound.

Cell Lysis and Protein Quantification
  • Cell Harvesting: After incubation, remove the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the cell lysate briefly and incubate on ice for 30 minutes to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins and the analyte of interest.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the amount of this compound to the total protein content.

Sample Preparation for LC-MS/MS

This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from complex biological samples.[10]

  • Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

G start Cell Lysate precip Add Acetonitrile (with Internal Standard) & Vortex start->precip cent1 Centrifuge to Pellet Protein precip->cent1 supernatant Collect Supernatant cent1->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon cent2 Final Centrifugation recon->cent2 end Inject into LC-MS/MS cent2->end

Figure 2: Sample preparation workflow for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the suggested starting parameters for the LC-MS/MS analysis of this compound. These parameters may require optimization for specific instrumentation and experimental conditions.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm)[11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [To be determined empirically][To be determined empirically][To be determined empirically]
Internal Standard (e.g., Verapamil) 455.3165.135

Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The collision energy should be optimized to yield the most stable and intense product ion.

Data Analysis and Quantification

Quantification of this compound is achieved by creating a standard curve.

  • Standard Curve Preparation: Prepare a series of calibration standards of known concentrations of this compound in the same matrix as the samples (e.g., blank cell lysate).

  • Data Acquisition: Analyze the standards and the unknown samples using the developed LC-MS/MS method.

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard for each standard and sample.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Standard Curve Generation: Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a standard curve.

  • Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve. The final concentration should be normalized to the protein concentration of the lysate.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of this compound in cell lysates using LC-MS/MS. The described methods for cell handling, sample preparation, and instrumental analysis provide a robust framework for researchers investigating the cellular effects of this potent kinase inhibitor. The successful implementation of this protocol will enable accurate determination of intracellular drug concentrations, facilitating a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Inducing Apoptosis with 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone is a derivative of the paullone (B27933) family of compounds, which are known for their inhibitory activity against cyclin-dependent kinases (CDKs). As a potent inhibitor of CDK1/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), this compound has emerged as a promising agent for inducing apoptosis in cancer cells.[1] These application notes provide a comprehensive guide for researchers utilizing this compound to study and induce programmed cell death. The protocols outlined below are based on established methodologies for the closely related compound, alsterpaullone, and general apoptosis assays.

Mechanism of Action

This compound, like its parent compound alsterpaullone, is believed to induce apoptosis primarily through the inhibition of CDKs, leading to cell cycle arrest, and through the activation of intrinsic apoptotic pathways. The proposed mechanism involves the perturbation of the mitochondrial membrane potential, leading to the activation of caspase-9, which in turn activates downstream effector caspases such as caspase-3.[2][3] This cascade of events culminates in the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[2] Furthermore, evidence suggests the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in alsterpaullone-induced apoptosis.[3][4]

Data Presentation

The following table summarizes the cytotoxic activity of a compound strongly suggested to be this compound, based on its chemical description in the cited research, across various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colon CarcinomaNot explicitly stated, but potent activity reported.
HTB-26 (MDA-MB-231)Breast AdenocarcinomaData not available
PC-3Prostate AdenocarcinomaData not available
HepG2Hepatocellular CarcinomaData not available

Note: The provided IC50 values are for a compound described as a regioisomer of another compound, which aligns with the structure of this compound. Further confirmation may be required.

Experimental Protocols

Detailed methodologies for key experiments to investigate this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Target cancer cell lines (e.g., HCT116, HepG2, PC-3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis Markers

This protocol detects changes in the expression of key apoptosis-related proteins.

Materials:

  • Target cancer cell lines

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_extracellular cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 2-CE-Alsterpaullone 2-CE-Alsterpaullone Receptor Receptor 2-CE-Alsterpaullone->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Inhibition of CDKs (not shown) p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Bax Bax p_p38_MAPK->Bax Promotes Bcl2 Bcl-2 p_p38_MAPK->Bcl2 Inhibits Mito_Membrane Mitochondrial Membrane Potential (Disrupted) Bax->Mito_Membrane Bcl2->Mito_Membrane Caspase9 Pro-Caspase-9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 Caspase3 Pro-Caspase-3 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 PARP PARP aCaspase3->PARP Apoptosis Apoptosis aCaspase3->Apoptosis cPARP Cleaved PARP PARP->cPARP CytoC Cytochrome c Mito_Membrane->CytoC CytoC->Caspase9

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Investigating Apoptosis

G cluster_planning Phase 1: Treatment & Viability cluster_analysis Phase 2: Apoptosis Analysis cluster_data Phase 3: Data Interpretation Cell_Culture Cell Seeding (HCT116, HepG2, PC-3) Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Determine IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Apoptosis Markers) MTT_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle Data_Analysis Quantify Apoptosis, Protein Expression, Cell Cycle Arrest Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for Synchronizing Cells in G2/M Phase with 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[1] CDK1 is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 by this compound leads to a reversible cell cycle arrest in the G2 phase, making it a valuable tool for synchronizing cell populations for various research applications. These applications include studying the molecular events of mitosis, evaluating the efficacy of anti-cancer drugs that target specific cell cycle phases, and investigating the mechanisms of DNA damage checkpoints.

This document provides detailed protocols for using this compound to synchronize cells in the G2/M phase, along with methods for assessing cell cycle arrest and the underlying signaling pathways.

Mechanism of Action

This compound, a derivative of alsterpaullone (B1665728), exerts its cell cycle inhibitory effects by targeting the ATP-binding pocket of CDK1. This competitive inhibition prevents the phosphorylation of downstream substrates that are essential for entry into mitosis. The primary target, the CDK1/Cyclin B complex, is the master regulator of the G2/M transition. By inhibiting its activity, this compound effectively halts the cell cycle at the G2 checkpoint, leading to an accumulation of cells in the G2 phase.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
CDK1/Cyclin B0.23
GSK-3β0.8

Data derived from in vitro kinase assays.[1]

Table 2: Dose-Dependent Effect of Alsterpaullone on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.225.119.7
548.923.527.6
1035.620.144.3
2021.315.862.9
3015.112.472.5

Note: This data is for the parent compound, alsterpaullone, and serves as a reference for determining the optimal concentration range for this compound. It is recommended to perform a dose-response experiment for each cell line.

Table 3: Effect of Alsterpaullone on HeLa Cell Viability (48-hour treatment)
Concentration (µM)Cell Viability (%)
0 (Control)100
595.2
1088.1
2075.4
3062.3

Note: This data is for the parent compound, alsterpaullone. It is advisable to assess the cytotoxicity of this compound in the cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (346.34 g/mol ), calculate the amount of powder needed to prepare a stock solution of desired concentration (e.g., 10 mM).

  • Dissolve the calculated amount of this compound powder in an appropriate volume of DMSO. For a 10 mM stock solution, dissolve 3.46 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Synchronization of Cells in G2/M Phase

Materials:

  • Cultured cells of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 6-well plates or other suitable culture vessels

Procedure:

  • Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Incubate the cells overnight to allow for attachment.

  • The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) by adding the appropriate volume of the stock solution to the culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.

  • Incubate the cells for the desired period (e.g., 16, 24, or 48 hours). The optimal incubation time may vary depending on the cell line and its doubling time.

  • After incubation, harvest the cells for cell cycle analysis (Protocol 3) and/or Western blot analysis (Protocol 4).

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

  • Harvested cells from Protocol 2

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of G2/M Checkpoint Proteins

Materials:

  • Harvested cells from Protocol 2

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the harvested cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Mandatory Visualization

G2M_Arrest_Signaling_Pathway cluster_M_Phase M Phase (Mitosis) CDK1 CDK1 MPF_inactive Inactive CDK1/Cyclin B (MPF) CDK1->MPF_inactive CyclinB Cyclin B CyclinB->MPF_inactive MPF_active Active CDK1/Cyclin B (MPF) MPF_inactive->MPF_active Wee1 Wee1 Kinase Wee1->MPF_inactive Phosphorylates (Tyr15) (Inhibitory) Cdc25 Cdc25 Phosphatase Mitosis Mitotic Entry MPF_active->Mitosis Inhibitor 2-Cyanoethyl- alsterpaullone Inhibitor->CDK1 Inhibition

Caption: Signaling pathway of G2/M arrest by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Flow Cell Cycle Analysis cluster_Western Protein Analysis Cell_Culture 1. Cell Seeding Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fixation 4a. Fixation Harvest->Fixation Lysis 4b. Cell Lysis Harvest->Lysis Staining 5a. PI Staining Fixation->Staining Flow_Cytometry 6a. Flow Cytometry Staining->Flow_Cytometry Quantification 5b. Protein Quantification Lysis->Quantification WB 6b. Western Blot Quantification->WB

Caption: Experimental workflow for G2/M synchronization and analysis.

References

caspase activation assay protocol following 2-Cyanoethylalsterpaullone treatment

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Protocol for Caspase Activation Assay Following 2-Cyanoethylalsterpaullone Treatment

Introduction

This compound is a potent, selective, and cell-permeable derivative of alsterpaullone. It functions as a dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with IC50 values of 0.23 nM and 0.8 nM, respectively[1][2]. Like its parent compound, alsterpaullone, it is investigated for its anti-proliferative and pro-apoptotic properties in cancer cells[3][4][5]. A key mechanism of its action involves inducing cell cycle arrest, typically at the G2/M phase, and subsequently triggering programmed cell death, or apoptosis[4][5].

Apoptosis is executed by a family of cysteine proteases known as caspases[6]. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Caspases are broadly categorized into initiators (e.g., caspase-8, caspase-9) and executioners (e.g., caspase-3, caspase-6, caspase-7). The activation of executioner caspases, particularly caspase-3 and -7, is a central event in apoptosis, leading to the cleavage of numerous cellular substrates and the morphological changes characteristic of apoptotic cell death[7][8].

This application note provides a detailed protocol for measuring the activity of executioner caspases-3/7 in cultured cells following treatment with this compound. The protocol is based on a colorimetric assay that utilizes a tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a chromophore, p-nitroaniline (pNA)[6][9][10][11]. When cleaved by activated caspase-3 or -7, the free pNA is released, producing a yellow color that can be quantified by measuring the absorbance at 400-405 nm[11]. The increase in absorbance is directly proportional to the caspase-3/7 activity in the sample.

Putative Signaling Pathway for this compound-Induced Apoptosis

Treatment with alsterpaullone, the parent compound of this compound, has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway[3][12]. This is initiated by the inhibition of CDK1, leading to cell cycle arrest. This arrest can trigger mitochondrial membrane perturbation, resulting in the release of cytochrome c into the cytosol[13]. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase-9[7]. Activated caspase-9, in turn, cleaves and activates the executioner caspases, such as caspase-3, culminating in apoptosis[3][13].

G compound This compound cdk1 CDK1/Cyclin B compound->cdk1 arrest G2/M Cell Cycle Arrest cdk1->arrest Inhibition leads to mito Mitochondrial Membrane Perturbation arrest->mito cytoC Cytochrome C Release mito->cytoC casp9 Caspase-9 Activation (via Apoptosome) cytoC->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Putative signaling pathway for this compound.

Experimental Protocol: Colorimetric Caspase-3/7 Assay

This protocol outlines the steps for inducing apoptosis in a cell line of choice (e.g., Jurkat, HeLa) with this compound and subsequently measuring caspase-3/7 activity.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., Jurkat T cells, HeLa cells).

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).

  • Phosphate-Buffered Saline (PBS): sterile, ice-cold.

  • Caspase-3 Colorimetric Assay Kit: Commercially available kits typically include:

    • Cell Lysis Buffer[6][14]

    • 2X Reaction Buffer (containing DTT)[6][14]

    • Caspase-3 Substrate: DEVD-pNA[6][14]

    • (Optional) Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) for negative controls.

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Microcentrifuge.

    • 96-well flat-bottom microplate.

    • Microplate reader capable of measuring absorbance at 400-405 nm.

    • Hemocytometer or automated cell counter.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis c1 1. Seed Cells in 96-well plate c2 2. Treat with This compound c1->c2 c3 3. Incubate (e.g., 24-48 hours) c2->c3 a1 4. Harvest and Lyse Cells c3->a1 a2 5. Add Reaction Buffer and DEVD-pNA Substrate a1->a2 a3 6. Incubate at 37°C (1-4 hours) a2->a3 d1 7. Measure Absorbance (405 nm) a3->d1 d2 8. Calculate Fold-Increase in Caspase Activity d1->d2

Caption: Workflow for the caspase activation assay.

Step-by-Step Procedure

1. Cell Seeding and Treatment: a. Culture cells to approximately 80% confluency. b. Harvest and count the cells. Seed 1-2 x 10^6 cells per well into a 96-well plate in a final volume of 100 µL of culture medium[6]. c. Prepare serial dilutions of this compound in culture medium. A typical concentration range to test for paullone (B27933) derivatives is 0.1 µM to 30 µM. d. Include the following controls:

  • Untreated Control: Cells treated with vehicle (DMSO) only.
  • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide). e. Add the compound dilutions to the respective wells and incubate the plate for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator[15].

2. Cell Lysis: a. Centrifuge the plate at 600 x g for 5 minutes at 4°C to pellet the cells[10]. b. Carefully remove the supernatant. For adherent cells, wash once with 100 µL of ice-cold PBS before pelleting. c. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer[6][14]. d. Incubate the plate on ice for 10-15 minutes[6][10]. e. Centrifuge the lysates at 10,000 x g for 1-2 minutes at 4°C to pellet cellular debris[6]. f. Carefully transfer the supernatant (cytosolic extract) to a fresh, flat-bottom 96-well plate.

3. Caspase Assay Reaction: a. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM, as specified by the kit manufacturer[14]. b. Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate[6][14]. c. Add 5 µL of the DEVD-pNA substrate to each well. Mix gently[6][14]. d. Cover the plate and incubate at 37°C for 1-4 hours, protected from light[14][15]. The optimal incubation time may need to be determined empirically for your specific cell line and treatment conditions.

4. Data Acquisition: a. Read the absorbance of each well at 405 nm using a microplate reader[6][9][11]. b. Subtract the background reading (from a blank well containing lysis buffer and reagents but no cells) from all sample readings.

Data Presentation and Analysis

The results should be expressed as the fold-increase in caspase-3/7 activity over the untreated control.

Calculation: Fold-Increase = (Absorbance of Treated Sample) / (Absorbance of Untreated Control)

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Caspase-3/7 Activity in Response to this compound

Treatment GroupConcentration (µM)Incubation Time (h)Mean Absorbance (405 nm) ± SDFold-Increase in Caspase Activity
Untreated Control0 (Vehicle)240.150 ± 0.0151.0
This compound1240.225 ± 0.0201.5
This compound5240.450 ± 0.0353.0
This compound10240.750 ± 0.0505.0
This compound20240.900 ± 0.0606.0
Positive Control (e.g., Staurosporine)160.975 ± 0.0706.5

(Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.)

References

Determining the IC50 of 2-Cyanoethylalsterpaullone for Glycogen Synthase Kinase-3β (GSK-3β)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 2-Cyanoethylalsterpaullone, a derivative of the paullone (B27933) family of kinase inhibitors, against Glycogen (B147801) Synthase Kinase-3β (GSK-3β). Paullones are recognized as potent inhibitors of GSK-3β, a key enzyme implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer. Alsterpaullone, a related compound, is a known potent, ATP-competitive inhibitor of GSK-3β.[1] This protocol outlines a detailed in vitro kinase assay to quantify the inhibitory activity of this compound, offering a foundational method for compound characterization in drug discovery pipelines.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, including insulin (B600854) signaling, Wnt/β-catenin pathway, and neuronal development.[2][3] Its dysregulation is associated with the pathogenesis of several diseases, making it a significant therapeutic target.[4][5][6] The paullone family of compounds has demonstrated potent inhibitory activity against GSK-3β.[1] This document details the experimental procedure for determining the IC50 value of a specific derivative, this compound, providing researchers with a robust protocol for assessing its potency.

Data Presentation

While the specific IC50 value for this compound is not publicly available, the following table presents known IC50 values for the parent compound, alsterpaullone, and another paullone family member to provide a reference for expected potency.

CompoundTarget KinaseIC50 (nM)Notes
AlsterpaulloneGSK-3β4A potent, cell-permeable, reversible, and ATP-competitive inhibitor.[7]
Paullones (general)GSK-3β4 - 80A family of benzazepinones with potent inhibitory activity.[1]

Experimental Protocols

A widely used method for determining the IC50 of kinase inhibitors is the in vitro kinase assay, which measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The following protocol is a generalized procedure based on established methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays (e.g., ADP-Glo™).[8][9]

Materials and Reagents
  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • This compound (test compound)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[8]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or TR-FRET specific antibodies)

  • 384-well white or black microplates

  • Plate reader capable of luminescence or TR-FRET detection

  • DMSO (for compound dilution)

Experimental Workflow

The following diagram illustrates the general workflow for the IC50 determination of a GSK-3β inhibitor.

G Experimental Workflow for GSK-3β IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of This compound in DMSO D Dispense compound dilutions and controls into 384-well plate A->D B Prepare kinase reaction mix (GSK-3β enzyme, substrate, buffer) E Add kinase reaction mix to wells B->E C Prepare ATP solution F Initiate reaction by adding ATP C->F D->E E->F G Incubate at room temperature (e.g., 60 minutes) F->G H Stop reaction and add detection reagent G->H I Incubate for signal development H->I J Measure signal (Luminescence or TR-FRET) I->J K Data analysis: Plot dose-response curve and calculate IC50 J->K

Caption: Workflow for GSK-3β IC50 determination.

Detailed Protocol
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution of the compound stock to create a range of concentrations (e.g., 10-point dilution series). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 0.5 µL) of each compound dilution to the appropriate wells.[9] Include control wells:

    • No inhibitor control (0% inhibition): Contains DMSO only.

    • No enzyme control (100% inhibition): Contains all components except the GSK-3β enzyme.

  • Kinase Reaction: a. Prepare a master mix containing the kinase reaction buffer, recombinant GSK-3β enzyme, and the substrate peptide. b. Dispense the kinase reaction mix into each well of the assay plate. c. Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for GSK-3β if determining ATP-competitive inhibition. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]

  • Signal Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that chelates Mg2+). b. Add the detection reagent (e.g., ADP-Glo™ reagent or TR-FRET antibodies). c. Incubate the plate for the recommended time to allow the detection signal to develop. d. Measure the signal (luminescence or TR-FRET ratio) using a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathway Context

GSK-3β is a critical downstream kinase in multiple signaling pathways. The diagram below illustrates its role in the Wnt/β-catenin signaling pathway, where its inhibition leads to the stabilization of β-catenin.

G Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor Inhibitor Action GSK3b_off GSK-3β (Active) beta_cat_off β-catenin GSK3b_off->beta_cat_off P Axin_APC Axin/APC Complex Axin_APC->GSK3b_off degradation Degradation beta_cat_off->degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_on GSK-3β (Inhibited) Dishevelled->GSK3b_on Inhibition beta_cat_on β-catenin (Stable) nucleus Nucleus beta_cat_on->nucleus TCF_LEF TCF/LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression Inhibitor 2-Cyanoethyl- alsterpaullone GSK3b_inhibited GSK-3β (Inhibited) Inhibitor->GSK3b_inhibited Inhibition

Caption: Role of GSK-3β in Wnt signaling.

References

Application Notes and Protocols for In Vivo Administration of 2-Cyanoethylalsterpaullone in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone is a potent and selective dual inhibitor of cyclin-dependent kinase 1 (CDK1)/Cyclin B and glycogen (B147801) synthase kinase-3β (GSK-3β). As a derivative of alsterpaullone (B1665728), it belongs to the paullone (B27933) class of small molecules, which are of significant interest for their therapeutic potential, particularly in oncology. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on available data for the parent compound alsterpaullone and other paullone derivatives. Due to the limited publicly available data specifically for this compound, the following protocols are extrapolated from studies on closely related compounds and should be adapted and optimized for specific experimental needs.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CDK1 and GSK-3β.

  • CDK1 Inhibition: CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, thereby preventing tumor cell proliferation.

  • GSK-3β Inhibition: GSK-3β is involved in numerous cellular processes, including metabolism, apoptosis, and cell signaling. Its inhibition can impact various pathways implicated in cancer.

The dual inhibition of these kinases suggests that this compound may have a multi-faceted anti-tumor effect.

2_Cyanoethylalsterpaullone_Mechanism_of_Action cluster_0 Cell Cycle Regulation cluster_1 Signaling Pathways CEA This compound CDK1 CDK1/ Cyclin B CEA->CDK1 Inhibits GSK3B GSK-3β CEA->GSK3B Inhibits CellCycle Cell Cycle Progression CDK1->CellCycle Promotes TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Leads to Apoptosis Apoptosis GSK3B->Apoptosis Regulates Apoptosis->TumorGrowth Contributes to

Figure 1: Simplified signaling pathway of this compound.

Data Presentation: In Vivo Efficacy of Alsterpaullone in Mouse Xenograft Models

The following table summarizes quantitative data from preclinical studies of the parent compound, alsterpaullone, in mouse cancer models. This data can serve as a reference for designing efficacy studies with this compound.

CompoundMouse ModelCancer TypeAdministration RouteDosageTreatment ScheduleOutcome
AlsterpaulloneNude MiceGroup 3 Medulloblastoma (D458 cells)Subcutaneous30 mg/kgDaily for 2 weeksIncreased survival[1]
AlsterpaulloneN/AHepatoblastoma (HepG2 xenograft)N/A3 mg/kgN/AInhibited tumor growth[2]
Kenpaullone (B1673391)MiceNeuropathic PainIntraperitoneal10 mg/kg & 30 mg/kgDailyDose-dependent analgesic effects[3]
KenpaulloneMiceBone Cancer PainIntraperitoneal10 mg/kg & 30 mg/kgDailyAnalgesic effects[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound for administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (e.g., 40 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a concentrated stock solution. For example, dissolve 2 mg of the compound in 50 µL of DMSO.

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Working Solution Formulation:

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 to the DMSO stock. A common ratio is 1 part DMSO stock to 6 parts PEG300. Mix well until the solution is clear.

    • Slowly add sterile saline to the DMSO/PEG300 mixture to achieve the final desired concentration. The final volume of DMSO should ideally be less than 10% of the total injection volume.

    • Example Formulation: For a final concentration of 3 mg/mL, you could mix 50 µL of a 40 mg/mL DMSO stock with 300 µL of PEG300, and then add sterile saline to a final volume that provides the desired dose in a suitable injection volume (e.g., 100 µL).

  • Sterilization and Storage:

    • The final formulation should be prepared fresh before each administration.

    • If short-term storage is necessary, store the solution at 4°C, protected from light.

    • Visually inspect the solution for any precipitation before use.

Protocol 2: Subcutaneous Administration in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., Nude, SCID)

  • Cancer cell line of interest

  • Sterile PBS and cell culture medium

  • Prepared this compound formulation

  • Calipers for tumor measurement

  • Animal scale

Workflow:

Xenograft_Study_Workflow start Start cell_culture Cancer Cell Culture and Preparation start->cell_culture inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Data Analysis and Tissue Collection endpoint->analysis end End analysis->end

Figure 2: Workflow for a subcutaneous xenograft efficacy study.

Procedure:

  • Cell Inoculation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the prepared this compound formulation subcutaneously at the desired dose (e.g., starting with a dose range of 3-30 mg/kg based on alsterpaullone data).

    • The control group should receive the vehicle solution following the same schedule.

    • The treatment schedule can be daily, every other day, or as determined by preliminary toxicity studies.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe the animals for any signs of toxicity.

    • The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of significant morbidity.

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups.

    • At the end of the study, tissues can be collected for further analysis (e.g., histology, Western blotting).

Protocol 3: Acute Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxicities of this compound.

Materials:

  • Healthy mice (e.g., C57BL/6 or BALB/c)

  • Prepared this compound formulation at various concentrations

  • Animal scale

  • Observation checklist

Procedure:

  • Dose Escalation:

    • Divide mice into groups and administer single escalating doses of this compound via the intended route of administration (e.g., intraperitoneal or subcutaneous).

    • Start with a low dose and escalate in subsequent groups.

  • Observation:

    • Closely monitor the animals for the first few hours post-administration and then daily for up to 14 days.

    • Record clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.

  • Necropsy:

    • At the end of the observation period, a gross necropsy can be performed to examine major organs for any abnormalities.

Concluding Remarks

The provided application notes and protocols offer a foundational framework for initiating in vivo studies with this compound in mouse models. It is imperative for researchers to conduct preliminary dose-finding and toxicity studies to establish safe and effective dosing regimens for their specific cancer models and mouse strains. The extrapolation from data on alsterpaullone and kenpaullone provides a rational starting point, but empirical validation is essential for rigorous and reproducible results. As more research on this compound becomes available, these protocols should be updated to reflect the most current findings.

References

Troubleshooting & Optimization

improving 2-Cyanoethylalsterpaullone solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility of 2-Cyanoethylalsterpaullone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a synthetic derivative of Alsterpaullone, a member of the paullone (B27933) family of small molecules. It is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). These kinases are crucial regulators of cell cycle progression and various cellular signaling pathways, respectively.

Q2: I am observing precipitation of this compound when preparing my working solutions in aqueous buffers. Why is this happening?

A2: Like many kinase inhibitors, this compound has poor aqueous solubility. This is a common challenge for paullone derivatives and other small molecules that target the ATP-binding pockets of kinases. Precipitation occurs when the concentration of the compound in your aqueous buffer exceeds its solubility limit. This can be influenced by factors such as the final concentration, the percentage of co-solvent (like DMSO) in the final solution, the pH and temperature of the buffer, and potential interactions with components of the cell culture medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared at a concentration of up to 40 mg/mL in DMSO. It is crucial to use anhydrous DMSO to avoid introducing moisture, which can affect the compound's stability and solubility.

Q4: What are some general strategies to improve the solubility of this compound for my in vitro experiments?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Use of Co-solvents: Maintaining a small percentage of DMSO in your final working solution can help keep the compound dissolved.

  • pH Adjustment: The solubility of weakly basic or acidic compounds can be influenced by the pH of the buffer. Experimenting with different pH values may improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can increase the solubility of hydrophobic compounds.

  • Serial Dilutions: Instead of a single large dilution from your DMSO stock into the aqueous buffer, performing serial dilutions can help prevent the compound from precipitating out of solution.

  • Warming the Buffer: Gently warming your aqueous buffer before adding the compound's stock solution may improve solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. "Solvent shock" from rapid dilution.- Decrease the final concentration of this compound. - Increase the final percentage of DMSO in the working solution (typically up to 0.5% is tolerated by most cell lines, but should be validated). - Perform serial dilutions of the DMSO stock in the aqueous buffer. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing.
Inconsistent or lower-than-expected activity in cell-based assays. The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration.- Visually inspect the culture wells for any signs of precipitation. - Prepare fresh working solutions for each experiment. - Consider using a solubility-enhancing excipient in your final formulation (see Experimental Protocols).
Difficulty dissolving the compound even in DMSO. The compound may have absorbed moisture, or the DMSO may not be anhydrous.- Use fresh, anhydrous DMSO. - Gently warm the solution and/or sonicate to aid dissolution.

Quantitative Data

Compound Solvent Solubility
AlsterpaulloneDMSO50 mM
AlsterpaulloneDMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Note: The solubility of this compound is expected to be in a similar range, but empirical determination is recommended for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.7 mg per 1 mL of DMSO (Molecular Weight of this compound is approximately 370.38 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium or buffer to achieve the desired final concentration.

    • Example for a 10 µM final concentration:

      • Dilute the 10 mM stock solution 1:100 in the aqueous buffer (e.g., 1 µL of stock in 99 µL of buffer) to get an intermediate dilution of 100 µM.

      • Further dilute this intermediate solution 1:10 in the aqueous buffer (e.g., 10 µL of 100 µM solution in 90 µL of buffer) to get the final 10 µM working solution.

  • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to minimize solvent toxicity to cells.

  • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathways and Experimental Workflows

GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that is regulated by inhibitory phosphorylation. It plays a key role in various cellular processes, including metabolism, cell proliferation, and apoptosis. This compound inhibits GSK-3β, thereby affecting its downstream targets.

GSK3B_Pathway PI3K PI3K Akt Akt (PKB) PI3K->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits (p-Ser9) Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylates for Degradation Cyclin_D1 Cyclin D1 GSK3B->Cyclin_D1 Phosphorylates for Degradation Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) GSK3B->Apoptosis_Proteins Activates Degradation Proteasomal Degradation Beta_Catenin->Degradation Transcription Gene Transcription (Proliferation) Beta_Catenin->Transcription Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inhibitor 2-Cyanoethyl- alsterpaullone Inhibitor->GSK3B Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Axin_APC Axin/APC Complex Frizzled->Axin_APC Inhibits Axin_APC->GSK3B Activates CDK1_Pathway CyclinB_synthesis Cyclin B Synthesis (G2 Phase) CDK1_CyclinB_inactive Inactive CDK1/Cyclin B CyclinB_synthesis->CDK1_CyclinB_inactive Forms complex with CDK1 CDK1 CDK1 CDK1_CyclinB_active Active CDK1/Cyclin B (MPF) CDK1_CyclinB_inactive->CDK1_CyclinB_active Activation Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_CyclinB_inactive Inhibitory Phosphorylation (Tyr15, Thr14) Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB_inactive Activating Dephosphorylation Mitosis Mitosis CDK1_CyclinB_active->Mitosis Drives Inhibitor 2-Cyanoethyl- alsterpaullone Inhibitor->CDK1_CyclinB_active Inhibits Solubility_Workflow Start Start: Prepare Stock Solution Prepare_Samples Prepare Supersaturated Solutions in Buffer Start->Prepare_Samples Equilibrate Equilibrate Samples (e.g., 24h at RT) Prepare_Samples->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Compound Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze Concentration (e.g., HPLC, UV-Vis) Collect_Supernatant->Analyze End End: Determine Solubility Analyze->End

References

Technical Support Center: 2-Cyanoethylalsterpaullone in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential artifacts and troubleshooting strategies when using 2-Cyanoethylalsterpaullone in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β)[1]. Like other paullone (B27933) derivatives, it is expected to show significant activity against other CDKs, such as CDK2 and CDK5[2].

Q2: What are the likely off-target effects of this compound?

A2: While a comprehensive selectivity panel for this compound is not widely published, the paullone chemical scaffold is known for activity against multiple kinases. Based on data from the parent compound, alsterpaullone, likely off-targets include other CDKs and Lck. It is crucial to consider that observed cellular phenotypes may result from the inhibition of these off-targets in addition to the primary targets[2].

Q3: How can I be sure that the observed cellular phenotype is due to on-target inhibition?

A3: To confirm on-target activity, a multi-faceted approach is recommended:

  • Use structurally distinct inhibitors: Compare the phenotype induced by this compound with that of another potent and selective inhibitor of the target kinase that has a different chemical structure.

  • Genetic knockdown/knockout: Use techniques like siRNA/shRNA or CRISPR/Cas9 to reduce the expression of the target kinase and observe if the resulting phenotype mimics that of this compound treatment.

  • Rescue experiments: If possible, overexpress a drug-resistant mutant of the target kinase. If this rescues the phenotype, it strongly suggests on-target activity.

  • Analyze downstream signaling: Use methods like Western blotting to assess the phosphorylation status of known, specific substrates of the target kinase.

Q4: Can the 2-cyanoethyl group on the molecule cause specific assay artifacts?

A4: While the nitrile (cyano) group is generally stable, it can be susceptible to reaction with nucleophiles, such as thiols (e.g., DTT or cysteine residues in proteins), if activated by adjacent electron-withdrawing groups in the molecule[3]. It is important to be aware of the components of your assay buffer, particularly reducing agents. Additionally, compounds containing cyano groups have the potential to interfere with certain analytical methods, though this is less common in standard kinase assay formats[4][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Compound Instability/Degradation: this compound may degrade with improper storage or multiple freeze-thaw cycles.Aliquot stock solutions and store at -80°C, protected from light. Prepare fresh working dilutions for each experiment.
Compound Precipitation: The compound may have limited solubility in aqueous assay buffers.Visually inspect solutions for precipitates. Consider a brief sonication of the stock solution. Determine the solubility limit in your specific assay buffer.
Variable ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 value is highly dependent on the ATP concentration in the assay.Standardize the ATP concentration across all assays. Using an ATP concentration close to the Km of the kinase is recommended for comparing potencies of different inhibitors.
High background signal or false positives Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement, luciferase inhibition).Run a control experiment with all assay components except the kinase to see if the compound affects the readout directly.
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. Check for a steep dose-response curve, which can be indicative of aggregation.
Observed cellular effect does not match expected phenotype Off-Target Effects: The observed phenotype may be due to inhibition of kinases other than the primary target.Refer to the strategies in FAQ Q3. Perform a kinase selectivity screen to identify other potential targets. Use the lowest effective concentration of the compound to minimize off-target effects.
Cellular Toxicity: At higher concentrations, the compound may induce cytotoxicity, masking the specific effects of target inhibition.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your cell line.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
CDK1/Cyclin B0.23
GSK-3β0.8

Data sourced from MedchemExpress, citing Kunick, et al. (2005)[1].

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for determining the IC50 value of this compound against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA. The exact composition may vary depending on the kinase.

    • ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired final concentration in the kinase buffer. The final concentration should ideally be at or near the Km of the kinase for ATP.

    • Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add the diluted this compound or DMSO vehicle control to the appropriate wells.

    • Add the kinase and substrate solution to each well.

    • Pre-incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding immediately to the detection step.

  • Detection:

    • The method of detection will depend on the assay format (e.g., radiometric, fluorescence-based, luminescence-based). For example, in an ADP-Glo™ assay, ADP-Glo™ Reagent is added to deplete unused ATP, followed by the addition of Kinase Detection Reagent to measure the amount of ADP produced.

  • Data Analysis:

    • Normalize the data, with the DMSO-only control representing 100% kinase activity and a no-kinase control representing 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathways Potential Signaling Pathways Affected by this compound cluster_cdk CDK Pathway cluster_gsk3 GSK-3β Pathway inhibitor This compound CDK1_CyclinB CDK1/Cyclin B inhibitor->CDK1_CyclinB Inhibition GSK3b GSK-3β inhibitor->GSK3b Inhibition CellCycle Cell Cycle Progression (G2/M Transition) CDK1_CyclinB->CellCycle Phosphorylation of mitotic substrates Wnt_Pathway Wnt Signaling (β-catenin degradation) GSK3b->Wnt_Pathway Glycogen_Synthase Glycogen Synthesis GSK3b->Glycogen_Synthase

Caption: Potential signaling pathways affected by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Kinase Assay Results start Unexpected Result (e.g., inconsistent IC50) check_compound Verify Compound Integrity - Purity, stability, solubility - Fresh dilutions? start->check_compound check_assay Review Assay Parameters - ATP/Substrate concentration - Enzyme activity - Buffer components? check_compound->check_assay No result_compound Compound Issue check_compound->result_compound Yes check_interference Test for Assay Interference - Run kinase-free control - Check for aggregation check_assay->check_interference No result_assay Assay Condition Issue check_assay->result_assay Yes check_off_target Consider Off-Target Effects - Use control compounds - Perform genetic validation check_interference->check_off_target No result_interference Assay Artifact check_interference->result_interference Yes result_off_target Biological (Off-Target) Effect check_off_target->result_off_target Yes resolve Optimize and Repeat result_compound->resolve result_assay->resolve result_interference->resolve

Caption: A logical workflow for troubleshooting unexpected kinase assay results.

References

Optimizing 2-Cyanoethylalsterpaullone Concentration for Cancer Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of 2-Cyanoethylalsterpaullone. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on the parent compound, alsterpaullone, to inform starting concentrations and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of alsterpaullone, a potent inhibitor of cyclin-dependent kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). It has been shown to have an IC50 of 0.23 nM for CDK1/Cyclin B and 0.8 nM for GSK-3β in enzymatic assays. Additionally, it is reported to be an activator of the PI3K/Akt signaling pathway and a transcriptional inhibitor of p27Kip1. Its mechanism of action in cancer cells is primarily attributed to the induction of cell cycle arrest and apoptosis.

Q2: What is a recommended starting concentration for this compound in a new cancer cell line?

Direct IC50 values for the anti-proliferative effects of this compound on various cancer cell lines are not widely available in the public domain. However, based on studies of its parent compound, alsterpaullone, a starting range of 1 µM to 30 µM is recommended for initial dose-response experiments. It is crucial to perform a thorough dose-response and time-course experiment for your specific cell line to determine the optimal concentration and incubation time.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experimental wells is below 0.5% to avoid solvent-induced cytotoxicity.

Q4: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to lead to a dose- and time-dependent inhibition of cancer cell proliferation. At effective concentrations, it can induce cell cycle arrest, typically at the G2/M phase, followed by apoptosis. Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, may be observed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient incubation time: The treatment duration may be too short to induce a measurable response. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. 4. Cell line resistance: The target cancer cell line may have intrinsic or acquired resistance to CDK or GSK-3 inhibitors.1. Concentration: Perform a wider dose-response experiment, for example, from 0.1 µM to 50 µM. 2. Incubation Time: Extend the incubation period (e.g., 24, 48, and 72 hours). 3. Compound: Prepare a fresh stock solution from a new vial of the compound. 4. Cell Line: Verify the expression of CDK1 and GSK-3β in your cell line. Consider using a different cell line as a positive control.
High levels of cytotoxicity observed even at low concentrations. 1. High sensitivity of the cell line: Your cell line may be particularly sensitive to the compound. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: At higher concentrations, the compound may have off-target effects leading to toxicity.1. Concentration: Lower the concentration range in your dose-response experiments. 2. Solvent: Ensure the final DMSO concentration is below 0.5% in all wells, including controls. 3. Concentration: Use the lowest effective concentration determined from your dose-response curve for functional assays.
Inconsistent or non-reproducible results. 1. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or media composition can affect results. 2. Pipetting errors: Inaccurate pipetting of the compound or reagents. 3. Compound precipitation: The compound may be precipitating out of the solution at higher concentrations.1. Cell Culture: Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. 2. Pipetting: Calibrate pipettes regularly and ensure accurate and consistent pipetting. 3. Solubility: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a lower concentration stock solution or using a solubilizing agent if compatible with your assay.
Difficulty dissolving the compound. 1. Low solubility in aqueous solutions: this compound, like many small molecules, has low water solubility.1. Solvent: Use a high-quality, anhydrous DMSO to prepare the initial stock solution. Gentle warming (to 37°C) and vortexing can aid in dissolution.

Data Presentation

Note: The following data is for the parent compound, alsterpaullone . Researchers should use this as a guide and perform their own dose-response experiments for this compound.

Table 1: Anti-proliferative Activity of Alsterpaullone on HeLa Cells

Treatment DurationIC50 (µM)
24 hours~15 µM
48 hours~10 µM
72 hours~5 µM

Data is estimated from graphical representations in published literature and should be considered approximate.

Table 2: Effect of Alsterpaullone on HeLa Cell Cycle Distribution

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control (DMSO)55%25%20%
Alsterpaullone (10 µM, 24h)20%15%65%

Values are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on cancer cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Annexin V-FITC positive, PI-negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions prep_compound->serial_dilution seed_cells Seed Cancer Cells (96-well or 6-well plates) treat_cells Treat Cells with Compound (Dose-Response & Time-Course) seed_cells->treat_cells serial_dilution->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., PI Staining) treat_cells->cell_cycle_analysis calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 analyze_apoptosis Quantify Apoptotic Cells apoptosis_assay->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle_analysis->analyze_cell_cycle

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Signaling Pathway of this compound cluster_cdk CDK1/Cyclin B Pathway cluster_gsk3b GSK-3β Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_p27 p27Kip1 Pathway cluster_outcome Cellular Outcome compound This compound cdk1_cyclinB CDK1/Cyclin B compound->cdk1_cyclinB Inhibits gsk3b GSK-3β compound->gsk3b Inhibits pi3k PI3K compound->pi3k Activates p27 p27Kip1 Transcription compound->p27 Inhibits g2m_transition G2/M Transition cdk1_cyclinB->g2m_transition Promotes cell_cycle_arrest Cell Cycle Arrest g2m_transition->cell_cycle_arrest Leads to beta_catenin β-catenin gsk3b->beta_catenin Inhibits (Degradation) cell_cycle_progression Cell Cycle Progression beta_catenin->cell_cycle_progression Promotes akt Akt pi3k->akt Activates akt->gsk3b Inhibits apoptosis Apoptosis akt->apoptosis Inhibits p27->cell_cycle_progression Inhibits cell_cycle_arrest->apoptosis Can lead to

Caption: Proposed signaling pathway of this compound in cancer cells.

troubleshooting inconsistent results with 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 2-Cyanoethylalsterpaullone.

Frequently Asked Questions (FAQs)

Q1: I am observing a weaker or no inhibitory effect of this compound in my assay compared to the expected potency. What are the possible causes?

Several factors could contribute to a weaker-than-expected inhibitory effect:

  • Compound Integrity and Solubility:

    • Degradation: Ensure the compound has been stored correctly (as recommended by the supplier, typically at -20°C or -80°C) and has not undergone degradation.

    • Solubility Issues: this compound is typically dissolved in DMSO for stock solutions. When diluting into aqueous assay buffers, precipitation can occur, leading to a lower effective concentration. Visually inspect for any precipitates.

  • Assay Conditions:

    • ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 value of this compound is highly dependent on the ATP concentration in your assay. Higher ATP concentrations will lead to a higher IC50 value.

    • Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase (CDK1/Cyclin B or GSK-3β) or the substrate can affect the observed inhibitor potency.

  • Cell-Based Assay Specifics:

    • Cell Permeability: While paullones are generally cell-permeable, differences in cell lines and their membrane characteristics can influence the intracellular concentration of the inhibitor.

    • Efflux Pumps: Some cell lines may express efflux pumps that actively remove the compound, reducing its effective intracellular concentration.

Q2: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?

Inconsistent IC50 values are a common issue in kinase assays. To improve reproducibility, consider the following:

  • Standardize Protocols: Ensure that all assay parameters, including reagent concentrations (especially ATP), incubation times, and temperature, are consistent across all experiments.

  • Fresh Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Control Compounds: Include a well-characterized control inhibitor for your target kinase in every assay to monitor the consistency of your assay performance.

  • Data Analysis: Use a consistent data analysis method, including the same non-linear regression model for curve fitting, to calculate IC50 values. Ensure your dose-response curve has a sufficient number of data points to accurately define the top and bottom plateaus.

Q3: I am observing unexpected cellular phenotypes that do not seem to be related to the inhibition of CDK1 or GSK-3β. Could this be due to off-target effects?

Yes, unexpected phenotypes can be a result of off-target effects. Paullone (B27933) derivatives, including this compound, are known to inhibit other kinases, most notably CDK5/p25.

To investigate potential off-target effects:

  • Literature Review: Research the kinase selectivity profile of alsterpaullone (B1665728) and other paullone derivatives to identify known off-targets.

  • Use a Structurally Different Inhibitor: Compare the phenotype observed with this compound to that of a structurally unrelated inhibitor of CDK1 or GSK-3β. If the phenotype is only observed with this compound, it is more likely to be an off-target effect.

  • Kinase Profiling: If the unexpected phenotype is critical to your research, consider performing a broad kinase profiling screen to identify other potential targets of this compound.

Q4: How should I prepare and store stock solutions of this compound?

  • Solvent: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, DMSO stock solutions are generally stable for several months.

  • Working Solutions: When preparing working solutions in aqueous buffers or cell culture media, it is crucial to ensure that the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts. Add the DMSO stock to the aqueous solution while vortexing to aid in dissolution and minimize precipitation.

Data Summary

The following table summarizes the inhibitory activity of this compound and its parent compound, alsterpaullone.

CompoundTargetIC50 (nM)Reference
This compound CDK1/Cyclin Bpicomolar[1]
This compound GSK-3βpicomolar[1]
AlsterpaulloneCDK1/cyclin B35
AlsterpaulloneGSK-3β4
AlsterpaulloneCDK5/p2520-200[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for CDK1/Cyclin B or GSK-3β Inhibition

This protocol provides a general framework for a radiometric filter-binding assay to determine the IC50 of this compound.

Materials:

  • Recombinant active CDK1/Cyclin B or GSK-3β enzyme

  • Specific peptide substrate for the respective kinase

  • This compound

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³²P]ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a microcentrifuge tube, combine the kinase, peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Inhibition in Cells

This protocol describes how to assess the inhibition of GSK-3β in a cellular context by measuring the phosphorylation of a downstream substrate, such as β-catenin.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-β-catenin (Ser33/37/Thr41) and total β-catenin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-β-catenin signal to the total β-catenin signal to determine the extent of inhibition.

Visualizations

Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Signaling Cascade This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates Phospho-β-catenin Phospho-β-catenin Degradation Degradation Phospho-β-catenin->Degradation

Caption: Inhibition of the GSK-3β signaling pathway by this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Verify Compound Integrity & Solubility start->check_compound check_assay Review Assay Parameters (e.g., ATP conc.) start->check_assay check_off_target Consider Off-Target Effects start->check_off_target re_run Re-run Experiment with Controls check_compound->re_run check_assay->re_run consult Consult Literature for Known Issues check_off_target->consult

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and interpreting the off-target effects of 2-Cyanoethylalsterpaullone in your experiments. By understanding the selectivity profile of this potent kinase inhibitor and implementing rigorous experimental controls, you can enhance the reliability and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-targets of this compound?

A1: this compound is a highly potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). As a derivative of alsterpaullone (B1665728), it belongs to the paullone (B27933) family of compounds, which are known to exhibit activity against other kinases. While a comprehensive kinome-wide screen for this compound is not publicly available, data from related paullone compounds suggest potential off-target activity against other Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK5, and potentially mitochondrial malate (B86768) dehydrogenase.[1][2]

Q2: I am observing a phenotype that doesn't seem to align with the known functions of CDK1 or GSK-3β. Could this be an off-target effect?

A2: Yes, an unexpected phenotype is a strong indicator of potential off-target effects. To investigate this, a multi-faceted approach is recommended. This includes performing dose-response experiments to identify the lowest effective concentration, using structurally unrelated inhibitors of the same primary targets to see if the phenotype is replicated, and conducting rescue experiments with drug-resistant mutants of the intended targets.

Q3: How can I proactively minimize off-target effects in my cell-based assays?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.

  • Employ orthogonal controls: Use a structurally distinct inhibitor for CDK1 and/or GSK-3β to confirm that the observed phenotype is due to on-target inhibition.

  • Utilize genetic approaches: Compare the phenotype induced by this compound with that of siRNA or shRNA-mediated knockdown of CDK1 and GSK-3β.

  • Perform target engagement assays: Directly confirm that this compound is binding to its intended targets in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).

Q4: Are there any inactive analogs of this compound that can be used as a negative control?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected phenotypic results in cell culture. 1. Off-target effects: The observed phenotype may be driven by the inhibition of unintended kinases. 2. Compound instability: The compound may be degrading in the cell culture medium. 3. Cell line variability: Differences in cell passage number or confluency can affect results.1. Perform a dose-response curve to find the lowest effective concentration. Use a structurally unrelated inhibitor for the same target to see if the phenotype is consistent. 2. Prepare fresh stock solutions and minimize freeze-thaw cycles. 3. Standardize cell culture protocols, including passage number and seeding density.
High levels of cytotoxicity observed. The concentration used may be too high, leading to widespread off-target kinase inhibition and cellular toxicity.Conduct a thorough dose-response analysis to determine the therapeutic window, where on-target effects are observed with minimal cytotoxicity.
Discrepancy between biochemical potency and cellular activity. 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Active efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Intracellular ATP concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Co-incubate with known efflux pump inhibitors. 3. Confirm target engagement in a cellular context using CETSA or NanoBRET assays.

Quantitative Data Summary

While a comprehensive selectivity panel for this compound is not publicly available, the following table summarizes the known IC50 values for its primary targets. For comparison, typical IC50 ranges for off-targets of the parent compound, alsterpaullone, are included to provide a potential reference for selectivity.

Target This compound IC50 (nM) Alsterpaullone (Parent Compound) IC50 (nM)
CDK1/Cyclin B 0.2335
GSK-3β 0.815
CDK2/Cyclin A Not Reported~70
CDK5/p25 Not Reported~200

Note: The IC50 values for alsterpaullone are approximate and gathered from various sources for comparative purposes. Researchers should determine the specific IC50 values for this compound against potential off-targets in their experimental system.

Key Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

Methodology:

  • Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large panel of purified kinases (e.g., >400 kinases).

  • Assay Format: A common format is a competition binding assay (e.g., KINOMEscan™) or a radiometric activity assay (e.g., [γ-³³P]-ATP filter binding).

  • Inhibitor Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.

  • Follow-up: For any kinases showing significant inhibition (e.g., >80% at 1 µM), perform a dose-response analysis to determine the IC50 value.

  • Data Analysis: Calculate selectivity scores (e.g., S-score) to quantify the selectivity of the compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct target engagement of this compound with its intended targets (CDK1, GSK-3β) and potential off-targets within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or other appropriate methods.

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein in the supernatant at each temperature point by Western blotting using specific antibodies for CDK1, GSK-3β, and suspected off-target kinases. An increase in the thermal stability of a protein upon ligand binding indicates target engagement.

Visualizations

Signaling_Pathways cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target Effects CEA This compound CDK1 CDK1/Cyclin B CEA->CDK1 GSK3b GSK-3β CEA->GSK3b CDK2 CDK2 CEA->CDK2 CDK5 CDK5 CEA->CDK5 OtherKinases Other Kinases (e.g., c-Src, CK2) CEA->OtherKinases CellCycle Cell Cycle Progression CDK1->CellCycle Wnt Wnt Signaling GSK3b->Wnt Apoptosis Apoptosis GSK3b->Apoptosis UnintendedPhenotype Unintended Phenotypes CDK2->UnintendedPhenotype CDK5->UnintendedPhenotype OtherKinases->UnintendedPhenotype

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for Minimizing Off-Target Effects Start Start: Observe Unexpected Phenotype DoseResponse 1. Dose-Response Curve (Find Lowest Effective Concentration) Start->DoseResponse OrthogonalInhibitor 2. Use Structurally Different Inhibitor (Confirm On-Target Phenotype) DoseResponse->OrthogonalInhibitor GeneticKnockdown 3. Genetic Knockdown (siRNA/shRNA) (Compare Phenotypes) OrthogonalInhibitor->GeneticKnockdown CETSA 4. Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) GeneticKnockdown->CETSA KinomeScan 5. Kinome Profiling (Identify Off-Targets) CETSA->KinomeScan DataInterpretation Data Interpretation & Refined Experimentation KinomeScan->DataInterpretation

Caption: Experimental workflow for investigating and minimizing off-target effects.

References

stability of 2-Cyanoethylalsterpaullone in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of 2-Cyanoethylalsterpaullone in DMSO stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing and storing this compound DMSO stock solutions?

For optimal stability, this compound powder should be dissolved in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM). Once prepared, it is crucial to aliquot the stock solution into single-use volumes in appropriate containers (polypropylene or glass) and store them at -20°C or -80°C.[1][2] This practice minimizes the exposure of the compound to repeated freeze-thaw cycles, which can degrade the compound over time.[1][3][4]

Q2: How long can I store this compound stock solutions in DMSO?

Q3: My vial of this compound arrived at room temperature, but the label says to store it at -20°C. Is the compound still viable?

Most small molecule inhibitors are stable at room temperature for short durations, so the product quality is likely unaffected if the transit time was not excessive.[1][2] For long-term storage, the recommended temperature of -20°C should be maintained.

Q4: The vial of this compound powder appears to be empty. Is this normal?

Yes, this is common for small quantities of lyophilized compounds, which can form a thin, nearly invisible film on the vial walls.[2] Add the appropriate volume of DMSO as calculated for your desired stock concentration and vortex or sonicate to ensure complete dissolution.[2]

Q5: What are the visible signs of degradation in my this compound DMSO stock solution?

Visible signs of degradation can include a change in the color of the solution or the appearance of precipitates.[5] However, degradation can occur without any visible changes. Therefore, if you suspect degradation, it is best to perform an analytical check or use a freshly prepared stock solution.

Troubleshooting Guide

Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Compound Degradation. The stability of compounds in DMSO can be influenced by factors such as water absorption by DMSO, repeated freeze-thaw cycles, and storage temperature.[3][4][6][7] DMSO is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the compound.[7][8]

    • Solution: Use a fresh aliquot of your stock solution for each experiment to avoid freeze-thaw cycles.[1] If the problem persists, prepare a fresh stock solution from powder. Ensure that the DMSO used is of high purity and anhydrous. When not in use, keep the main DMSO container tightly closed and in a dry, well-ventilated place.[8]

  • Possible Cause 2: Incorrect Concentration. There might have been an error in the initial weighing of the compound or in the dilution series.

    • Solution: Recalculate the required mass and volumes. If possible, verify the concentration of the stock solution using analytical methods such as UV-Vis spectroscopy or HPLC.

Issue 2: I see a precipitate in my this compound stock solution after thawing.

  • Possible Cause: Low Solubility or Compound Precipitation. The compound may have precipitated out of solution during freezing.

    • Solution: Before use, ensure the solution is completely thawed and homogenous by gently warming it to room temperature and vortexing or sonicating to redissolve the compound.[2] If the precipitate does not redissolve, it might indicate degradation or contamination, and a fresh stock solution should be prepared.

Data on Compound Stability in DMSO

While specific quantitative data for this compound is not available, general studies on compound repositories provide valuable insights into the stability of small molecules in DMSO under various conditions.

Storage ConditionDurationObservationSource
Freeze-Thaw Cycles (-15°C to 25°C)11 cyclesNo significant compound loss was observed.[3][4]
Room Temperature5 monthsNo significant difference in compound recovery between glass and polypropylene (B1209903) containers.[3][4]
Accelerated Stability (40°C)15 weeksMost compounds were found to be stable. Water was identified as a more significant factor in compound loss than oxygen.[3][4]
DMSO with 10% Water (4°C)2 years85% of the 1404 tested compounds remained stable.[6]

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into several small, airtight vials.

  • Time-Zero Analysis (T=0):

    • Take one aliquot for immediate analysis.

    • Dilute the stock solution to a suitable concentration for HPLC analysis with an appropriate mobile phase.

    • Inject the sample into the HPLC system.

    • Record the chromatogram, noting the peak area and retention time of the parent compound. This will serve as the baseline.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Prepare the sample for HPLC analysis as described in step 2.

    • Analyze the sample by HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the T=0 peak area.

    • Calculate the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Caption: GSK-3β signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare 10 mM Stock Solution in DMSO B Aliquot into single-use vials A->B C T=0 Analysis (HPLC/LC-MS) B->C D Store aliquots at different conditions (-20°C, 4°C, RT) B->D F Compare peak area to T=0 and identify degradation products C->F E Analyze aliquots at specific time points D->E E->F

Caption: General workflow for assessing the stability of a compound in DMSO.

References

dealing with 2-Cyanoethylalsterpaullone precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 2-Cyanoethylalsterpaullone, focusing on the common issue of its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate immediately after adding my this compound DMSO stock to my cell culture medium. What is the primary cause?

A1: Immediate precipitation is a common issue with hydrophobic compounds like this compound and is typically caused by a phenomenon known as "solvent shock" or "crashing out".[1][2][3] This occurs when the concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the culture medium, where the compound's solubility is significantly lower.[4] The drastic change in solvent polarity causes the compound to fall out of solution.[5]

Q2: My media looked clear initially, but became cloudy after some time in the incubator. Why did this happen?

A2: Delayed precipitation can be caused by several factors. Temperature shifts, such as moving the media from room temperature to 37°C, can affect compound solubility.[2] Additionally, changes in the media's pH due to cellular metabolism or interactions with components in the media, such as salts and proteins from Fetal Bovine Serum (FBS), can reduce the compound's solubility over time.[1][2] Evaporation from the culture vessel during long-term experiments can also concentrate the compound, pushing it beyond its solubility limit.[6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[5][7] High-concentration stock solutions (e.g., 10-40 mg/mL) should be prepared in 100% DMSO.[3][7] To maintain stability and prevent degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months.[2][8]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3][4] It is crucial to run a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.[9]

Q5: Is it a good idea to filter out the precipitate from my culture medium?

A5: Filtering is generally not recommended as a solution.[6] The precipitate is the active compound, and filtering it will remove it from the medium, leading to an unknown and reduced final concentration. This will significantly impact the accuracy and reproducibility of your experimental results.[10]

Troubleshooting Guide

This guide addresses common observations related to this compound precipitation and provides recommended solutions.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon dilution. Solvent Shock: Rapid dilution of concentrated DMSO stock into aqueous media.[1][2]Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid dispersion.[3][4] Consider performing a serial dilution.[11]
High Final Concentration: The target concentration exceeds the compound's aqueous solubility limit.[1]Decrease the final working concentration. Perform a solubility test (see protocols below) to determine the maximum soluble concentration in your specific media.[3]
Cold Media: Adding the compound to cold media reduces its solubility.[3]Always pre-warm the cell culture media to 37°C before adding the compound stock.[2][11]
Media becomes cloudy or hazy over time in the incubator. Temperature & pH Shift: Changes in temperature or pH (due to CO2 or cell metabolism) affect solubility.[2]Ensure media is properly buffered for the CO2 environment. For long experiments, consider changing the media more frequently to maintain stable pH.[3]
Interaction with Media Components: Proteins in serum or salts can interact with the compound, reducing solubility.[1][12]Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If using serum, add the compound to the complete, serum-containing media.
Precipitate observed in stock solution vial after thawing. Poor Solubility at Low Temperatures / Freeze-Thaw Cycles: The compound may have precipitated out of the DMSO stock during freezing.[2][6]Before use, warm the stock solution to 37°C and vortex or sonicate briefly to ensure any precipitate is fully redissolved.[2][8] Aliquot stocks to minimize freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Preparation and Dilution of this compound

This protocol outlines the best practices for dissolving and diluting this compound to minimize precipitation.

  • Prepare High-Concentration Stock: Dissolve the lyophilized this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-40 mM). Ensure the compound is fully dissolved by vortexing. If needed, brief sonication in a water bath can be used.[11]

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.[2]

  • Thaw and Inspect Stock: Before use, thaw a single aliquot at room temperature. Warm it to 37°C and vortex to ensure any precipitate that may have formed during storage is redissolved.[2]

  • Pre-warm Culture Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[4]

  • Perform Dilution: Add the required volume of the DMSO stock solution drop-by-drop directly into the pre-warmed medium while gently swirling or vortexing the tube.[4] This gradual introduction is critical to avoid solvent shock.

  • Final Inspection: Visually inspect the final solution against a light source to ensure it is clear and free of any visible precipitate before adding it to your cells.[4]

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps you empirically find the highest working concentration of this compound that remains soluble in your specific culture medium.

  • Prepare a Dilution Series: Prepare a series of dilutions of your DMSO stock solution in pre-warmed (37°C) culture medium. For example, prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Ensure the final DMSO concentration is constant across all dilutions and matches your experimental conditions (e.g., 0.1%).

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your planned experiment (e.g., 24, 48, or 72 hours).[2]

  • Visual Inspection: At several time points (e.g., 0, 1, 4, 24 hours), carefully inspect each tube for signs of precipitation. This can appear as cloudiness, a thin film, or visible crystals. Examining a drop under a microscope can help detect fine precipitates.[2]

  • Determine Maximum Concentration: The highest concentration that remains completely clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.[2]

Visualizations

Experimental and Troubleshooting Workflow

The following diagram outlines the logical workflow for preparing this compound and troubleshooting precipitation issues.

G cluster_prep Preparation Protocol cluster_troubleshoot Troubleshooting A Prepare High-Concentration Stock in 100% DMSO B Pre-warm Culture Medium to 37°C A->B C Add Stock Dropwise to Medium while Swirling B->C D Visually Inspect for Immediate Precipitate C->D E Precipitate Observed? D->E F YES E->F G NO E->G I Review Protocol: - Lower Final Concentration - Check Dilution Technique - Confirm Media Temp F->I H Proceed with Experiment G->H J Perform Solubility Test (Protocol 2) I->J

Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathway Inhibition

This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase 3β (GSK-3β).[13][14] Its inhibition of the CDK1/Cyclin B complex blocks the G2/M transition of the cell cycle, leading to cell cycle arrest.

G CDK1 CDK1 Complex CDK1/Cyclin B Complex CDK1->Complex CyclinB Cyclin B CyclinB->Complex G2 G2 Phase Complex->G2 M M Phase (Mitosis) G2->M Cell Cycle Progression Inhibitor 2-Cyanoethyl- alsterpaullone Inhibitor->Complex Inhibits GSK3B GSK-3β Inhibitor->GSK3B Inhibits Downstream Downstream Signaling GSK3B->Downstream

References

best practices for handling and storing 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing 2-Cyanoethylalsterpaullone, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the compound in its powdered form should be kept at -20°C, where it can remain stable for up to three years.[1] If the compound is dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[1]

Q2: What are the necessary safety precautions when handling this compound?

A2: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or outdoors. Avoid breathing dust and wash your skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve 2 mg of this compound in 50 µL of DMSO to achieve a concentration of 40 mg/mL.[1] If you require a concentration that exceeds the product's solubility, it is recommended to contact the supplier for guidance.[1]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first aid measures:

  • If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.

  • If on skin: Wash with plenty of soap and water.

  • If inhaled: Move the person to fresh air.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in solvent. The concentration is too high, or the incorrect solvent is being used.For a 40 mg/mL concentration, DMSO is a suitable solvent.[1] If solubility issues persist, consider gentle warming or sonication. For concentrations exceeding the known solubility, contact your supplier.[1]
Inconsistent experimental results. The compound may have degraded due to improper storage.Ensure the compound has been stored under the recommended conditions. For powdered form, store at -20°C, and for solutions, store at -80°C.[1]
Visible changes in the compound's appearance (e.g., color change). This could indicate degradation or contamination.Do not use the compound if you observe any unexpected changes in its physical appearance. Contact your supplier for a replacement.
Skin or eye irritation after handling. Accidental exposure due to inadequate personal protective equipment.Immediately follow the first aid procedures outlined in the Safety Data Sheet. Review and reinforce the proper use of PPE in the laboratory.

Storage and Stability Data

Form Storage Temperature Stability
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Experimental Protocols

Preparation of a 40 mg/mL Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipette

Methodology:

  • Weigh 2 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 50 µL of DMSO to the tube.[1]

  • Vortex the tube until the powder is completely dissolved.

  • Store the resulting stock solution at -80°C for long-term use.[1]

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Experimental Issue Observed dissolution Issue: Compound Dissolution Problem start->dissolution inconsistent_results Issue: Inconsistent Results start->inconsistent_results visual_change Issue: Visual Change in Compound start->visual_change exposure Issue: Accidental Exposure start->exposure check_concentration Check Concentration and Solvent dissolution->check_concentration check_storage Check Storage Conditions inconsistent_results->check_storage contact_supplier Contact Supplier visual_change->contact_supplier first_aid Follow First Aid Procedures exposure->first_aid check_concentration->contact_supplier If problem persists end End: Issue Resolved check_concentration->end If resolved check_storage->contact_supplier If improperly stored check_storage->end If properly stored review_ppe Review PPE Usage first_aid->review_ppe review_ppe->end

Caption: Troubleshooting workflow for this compound.

References

interpreting unexpected phenotypes with 2-Cyanoethylalsterpaullone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during treatment with 2-Cyanoethylalsterpaullone.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a derivative of Alsterpaullone and functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 1/Cyclin B (CDK1/Cyclin B) and Glycogen Synthase Kinase 3β (GSK-3β)[1]. Its high affinity for these targets makes it a powerful tool for studying cellular processes regulated by these kinases.

Q2: My cells are arresting at a different phase of the cell cycle than expected. Why might this be happening?

While CDK1/Cyclin B is a key regulator of the G2/M transition, its inhibition can have downstream effects that lead to arrest at other checkpoints. For instance, prolonged G2 arrest can induce senescence or apoptosis, which might be misinterpreted as a different cell cycle phenotype. Additionally, off-target effects on other kinases, though less likely given the compound's selectivity, cannot be entirely ruled out without further investigation.

Q3: I'm observing significant cytotoxicity at concentrations where I expect to see specific cell cycle inhibition. What could be the cause?

Several factors could contribute to this observation:

  • High Compound Concentration: The concentration used may be too high, leading to off-target effects or general cellular stress. It is crucial to perform a dose-response experiment to identify the optimal concentration range.[2]

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[2]

  • Target-Related Effects: Both CDK1 and GSK-3β are critical for cell survival and proliferation. Their potent inhibition can indeed lead to apoptosis or other forms of cell death, which may be an on-target effect.

Q4: The compound appears to be losing its inhibitory effect over time in my long-term experiment. What should I do?

This could be due to the metabolic instability of the compound in your specific cell culture conditions. It is recommended to replenish the media with a fresh compound at regular intervals during long-term studies. Additionally, consider performing a time-course experiment to determine the effective duration of action of a single treatment.

Q5: How can I differentiate between on-target, off-target, and non-specific cytotoxic effects?

Distinguishing between these effects is a critical step in interpreting your results.[2]

  • On-target effects should correlate with the known functions of CDK1/Cyclin B and GSK-3β.

  • Off-target effects may be indicated by a wide range of unexpected cellular changes that are not easily explained by the inhibition of the intended targets. Using a structurally related but inactive control compound, if available, can help identify off-target effects.

  • Non-specific cytotoxicity can often be identified by a very steep dose-response curve and significant effects at low concentrations. Assays for membrane integrity (e.g., LDH release) can help detect general cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Cell Morphology Changes

Symptoms:

  • Cells are rounding up and detaching from the culture plate.

  • Cells appear flattened and enlarged, suggesting senescence.

  • Formation of multinucleated cells.

Troubleshooting Protocol:

  • Perform a Dose-Response and Time-Course Experiment: Start with a broad range of concentrations and observe the cells at multiple time points (e.g., 6, 12, 24, 48 hours) to find the optimal, non-toxic conditions.[2]

  • Verify Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%).[2]

  • Investigate Target-Related Effects: The inhibition of CDK1 can disrupt cytokinesis, potentially leading to multinucleated cells. GSK-3β is involved in maintaining cytoskeletal architecture.

  • Utilize Cellular Staining:

    • Use DAPI or Hoechst to stain the nuclei and observe for multinucleation.

    • Perform senescence-associated β-galactosidase staining to check for a senescent phenotype.[2]

    • Use fluorescently labeled phalloidin (B8060827) to visualize the actin cytoskeleton.

Issue 2: High Variability Between Replicate Wells

Symptoms:

  • Inconsistent results in cell viability or proliferation assays across replicate wells treated with the same concentration of the compound.

Troubleshooting Protocol:

  • Review Cell Seeding and Handling: Ensure a homogenous cell suspension and consistent cell seeding density across all wells. Inconsistent cell numbers can lead to significant variability.

  • Check for Compound Aggregation: Some small molecules can form aggregates at higher concentrations, leading to non-specific inhibition and variable results. Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate this.

  • Assess for Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Consider not using the outermost wells for experimental treatments.

Quantitative Data Summary

ParameterThis compound
Target(s) CDK1/Cyclin B, GSK-3β
IC50 (GSK-3β) 0.8 nM[1]
IC50 (CDK1/Cyclin B) 0.23 nM[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Plate cells and treat with this compound and a vehicle control for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Immunofluorescence Staining for Cytoskeletal Proteins
  • Cell Culture on Coverslips: Plate cells on sterile coverslips in a multi-well plate and treat with the compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).

  • Primary Antibody Incubation: Incubate with a primary antibody against a cytoskeletal protein (e.g., α-tubulin or phalloidin for actin).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.[2]

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

G cluster_0 This compound Action cluster_1 Primary Targets cluster_2 Downstream Cellular Processes Compound 2-Cyanoethyl- alsterpaullone CDK1 CDK1/CycB Compound->CDK1 Inhibits GSK3B GSK-3β Compound->GSK3B Inhibits G2M G2/M Transition CDK1->G2M Promotes Cytoskeleton Cytoskeletal Dynamics GSK3B->Cytoskeleton Regulates Apoptosis Apoptosis GSK3B->Apoptosis Regulates

Caption: Signaling pathway of this compound.

G Start Unexpected Phenotype Observed Dose Perform Dose-Response & Time-Course Start->Dose Control Verify Vehicle Control (e.g., DMSO conc.) Dose->Control OnTarget Is it an expected 'on-target' effect? Control->OnTarget OffTarget Investigate Off-Target Effects OnTarget->OffTarget No Conclusion Refine Experimental Parameters OnTarget->Conclusion Yes Cytotoxicity Assess General Cytotoxicity OffTarget->Cytotoxicity Cytotoxicity->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_0 Treatment cluster_1 Potential Outcomes cluster_2 Possible Causes Compound This compound Expected Expected Phenotype (e.g., G2/M Arrest) Compound->Expected Unexpected Unexpected Phenotype (e.g., Cytotoxicity, Morphological Change) Compound->Unexpected OnTarget On-Target Effect Unexpected->OnTarget Can be OffTarget Off-Target Effect Unexpected->OffTarget Can be NonSpecific Non-Specific Toxicity/ Assay Interference Unexpected->NonSpecific Can be

Caption: Relationship between expected and unexpected outcomes.

References

how to control for ATP competition in 2-Cyanoethylalsterpaullone kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Cyanoethylalsterpaullone in kinase assays. The content is tailored for scientists and drug development professionals, with a focus on controlling for ATP competition.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β).

Q2: What is the mechanism of inhibition of this compound?

A2: this compound is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Q3: Why is it crucial to control for ATP competition in my kinase assay?

A3: Since this compound competes with ATP, the measured potency (IC50) will be highly dependent on the ATP concentration in your assay. At high ATP concentrations, a higher concentration of the inhibitor is required to achieve the same level of inhibition, leading to an apparent decrease in potency. Understanding and controlling for this competition is essential for obtaining accurate and reproducible results, and for comparing data across different experiments or labs.

Q4: How does the ATP concentration affect the IC50 value of an ATP-competitive inhibitor?

A4: The relationship between IC50, the inhibitor's affinity (Ki), ATP concentration, and the kinase's affinity for ATP (Km) is described by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [ATP] / Km)

As you can see from the equation, the IC50 value will increase linearly with the concentration of ATP.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or no inhibition observed with this compound. 1. ATP concentration is too high: The inhibitor is being outcompeted by high levels of ATP. 2. Inactive inhibitor: The compound may have degraded. 3. Suboptimal assay conditions: Incorrect buffer, temperature, or incubation time.1. Reduce ATP concentration: Lower the ATP concentration in your assay to a level at or below the Km for the target kinase. For CDK1/Cyclin B, the Km for ATP is approximately 0.8 µM. For GSK-3β, the Km is in the low micromolar range (testing concentrations between 0.25 µM and 4 µM is a good starting point). 2. Verify inhibitor integrity: Use a fresh stock of this compound. 3. Optimize assay parameters: Ensure all assay components and conditions are optimized for your specific kinase and substrate.
High variability in IC50 values between experiments. 1. Inconsistent ATP concentrations: Small variations in the final ATP concentration can lead to significant shifts in the IC50. 2. Pipetting errors: Inaccurate dispensing of inhibitor, ATP, or enzyme. 3. Assay drift: Changes in enzyme activity or reagent stability over the course of the experiment.1. Prepare a fresh, accurate ATP stock for each experiment: Carefully calculate and verify the final ATP concentration in your assay wells. 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. 3. Include appropriate controls: Run positive and negative controls on each plate to monitor for assay drift.
Calculated Ki value seems incorrect. 1. Inaccurate Km for ATP: The Km value used in the Cheng-Prusoff equation may not be accurate for your specific assay conditions. 2. Experimental error in IC50 determination: Inaccuracies in the dose-response experiment.1. Determine the Km of ATP experimentally: Perform a substrate saturation experiment with varying concentrations of ATP to determine the Km under your specific assay conditions. 2. Ensure a robust IC50 determination: Use a sufficient number of inhibitor concentrations to generate a complete dose-response curve with a well-defined top and bottom plateau.

Quantitative Data

The inhibitory potency of this compound is summarized in the table below. Note that IC50 values are dependent on the ATP concentration used in the assay.

Kinase TargetIC50ATP Concentration in Assay
CDK1/Cyclin B0.23 nMNot Specified
GSK-3β0.8 nMNot Specified

Note: To determine the inhibitor constant (Ki), which is independent of ATP concentration, it is recommended to measure the IC50 at an ATP concentration equal to the Km of the kinase. In this case, the Ki will be half of the measured IC50 (Ki = IC50 / 2).

Experimental Protocols

Protocol 1: Determining the ATP Km for a Target Kinase

This protocol is essential for establishing the optimal ATP concentration for your ATP competition assays.

  • Prepare Reagents:

    • Kinase of interest (e.g., CDK1/Cyclin B or GSK-3β)

    • Kinase-specific substrate

    • Kinase assay buffer

    • A range of ATP concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, 100 µM)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Assay Procedure:

    • In a multi-well plate, add the kinase and substrate at fixed concentrations to each well.

    • Initiate the kinase reaction by adding the different concentrations of ATP to the respective wells.

    • Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.

    • Stop the reaction and measure the kinase activity using your chosen detection method.

  • Data Analysis:

    • Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km. The Km is the ATP concentration at which the reaction rate is half of Vmax.

Protocol 2: ATP Competition Assay to Determine the IC50 and Ki of this compound

This protocol describes how to assess the inhibitory potency of this compound while accounting for ATP competition.

  • Prepare Reagents:

    • Kinase of interest

    • Kinase-specific substrate

    • Kinase assay buffer

    • ATP at a concentration equal to the experimentally determined Km.

    • A serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

    • Detection reagent.

  • Assay Procedure:

    • To the wells of a multi-well plate, add the kinase, substrate, and the various concentrations of this compound. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control with no enzyme for 100% inhibition.

    • Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding the ATP solution (at the Km concentration).

    • Incubate for the optimized reaction time at the optimal temperature.

    • Stop the reaction and measure kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation. If [ATP] = Km, then Ki = IC50 / 2 .

Visualizations

Signaling Pathways and Experimental Workflows

CDK1_Cyclin_B_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Synthesis Cyclin B Synthesis Cyclin B Cyclin B Cyclin B Synthesis->Cyclin B CDK1 CDK1 CDK1_CyclinB_inactive CDK1/Cyclin B (inactive) CDK1->CDK1_CyclinB_inactive Cyclin B->CDK1_CyclinB_inactive Cdc25 Cdc25 Phosphatase Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1_CyclinB_inactive Inhibitory Phosphorylation CDK1_CyclinB_active CDK1/Cyclin B (active) Cdc25->CDK1_CyclinB_active Activation Mitotic_Events Mitotic Events (Chromosome Condensation, Spindle Formation) CDK1_CyclinB_active->Mitotic_Events Phosphorylation 2_Cyanoethylalsterpaullone This compound 2_Cyanoethylalsterpaullone->CDK1_CyclinB_active Inhibition GSK3B_Wnt_Pathway cluster_Wnt_Off Wnt OFF State cluster_Wnt_On Wnt ON State / GSK-3β Inhibition Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Beta_Catenin_P p-β-catenin Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Degradation Proteasome->Degradation Wnt_Ligand Wnt Ligand Receptor Frizzled/LRP Receptor Wnt_Ligand->Receptor GSK3B_Inhibited GSK-3β (Inhibited) Receptor->GSK3B_Inhibited Inhibits Destruction Complex Formation Beta_Catenin_Stable β-catenin (Stable) GSK3B_Inhibited->Beta_Catenin_Stable Accumulation Nucleus Nucleus Beta_Catenin_Stable->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription 2_Cyanoethylalsterpaullone This compound 2_Cyanoethylalsterpaullone->Destruction_Complex Inhibition ATP_Competition_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, Buffer, Inhibitor Dilutions) start->prepare_reagents setup_assay Set up Kinase Assay Plate (Kinase + Substrate + Inhibitor) prepare_reagents->setup_assay pre_incubate Pre-incubate (15-30 min at RT) setup_assay->pre_incubate initiate_reaction Initiate Reaction (Add ATP at Km concentration) pre_incubate->initiate_reaction incubate Incubate (Optimized Time and Temp) initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo Reagent) incubate->stop_reaction measure_activity Measure Kinase Activity (Luminescence, etc.) stop_reaction->measure_activity analyze_data Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure_activity->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki end End calculate_ki->end

addressing cytotoxicity of 2-Cyanoethylalsterpaullone at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanoethylalsterpaullone. The information provided is intended to help address challenges related to its cytotoxicity at high concentrations and to offer guidance on its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a synthetic derivative of alsterpaullone, a member of the paullone (B27933) family of small molecules. It is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β).[1]

Q2: I am observing significant cytotoxicity and cell death in my experiments at higher concentrations of this compound. What is the likely cause?

The cytotoxicity observed at high concentrations of this compound is likely due to off-target inhibition of other essential Cyclin-Dependent Kinases (CDKs). This is a known characteristic of the paullone family of compounds. Inhibition of these additional CDKs can lead to cell cycle arrest and subsequent apoptosis. The parent compound, alsterpaullone, has been shown to induce G2/M phase cell cycle arrest and apoptosis in HeLa cells in a dose- and time-dependent manner.[2]

Q3: What is the therapeutic window for this compound, and how does it relate to the observed cytotoxicity?

The therapeutic window for kinase inhibitors refers to the concentration range where the desired on-target effects are observed without significant off-target effects or cytotoxicity. For this compound, the potent inhibition of CDK1/Cyclin B and GSK-3β occurs at very low nanomolar concentrations. However, as the concentration increases into the micromolar range, the risk of inhibiting other kinases rises, leading to a narrow therapeutic window and the observed cytotoxicity.

Q4: How can I minimize the cytotoxic effects of this compound in my cell culture experiments?

To mitigate cytotoxicity, it is crucial to carefully determine the optimal concentration range for your specific cell line and experimental goals. This can be achieved by:

  • Performing a dose-response curve: This will help identify the concentration that provides the desired biological effect with minimal toxicity.

  • Optimizing exposure time: Shorter incubation times may be sufficient to observe the desired on-target effects without inducing significant cell death.

  • Using the lowest effective concentration: Once the optimal range is determined, use the lowest concentration that still achieves the intended inhibition of CDK1/Cyclin B or GSK-3β.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
High levels of cytotoxicity observed even at low micromolar concentrations. The cell line being used is particularly sensitive to the inhibition of cell cycle-related kinases.1. Perform a detailed dose-response experiment: Use a wider range of concentrations, including sub-nanomolar levels, to pinpoint the cytotoxic threshold for your specific cell line. 2. Reduce exposure time: Conduct time-course experiments to determine if a shorter treatment duration can achieve the desired on-target effect while minimizing cell death. 3. Consider a different cell line: If feasible, test the compound in a cell line known to be less sensitive to CDK inhibitors.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell density at the time of treatment. 2. Degradation of the compound in stock solutions or media. 3. Inaccurate dilutions. 1. Standardize cell seeding protocols: Ensure a consistent number of cells are plated for each experiment. 2. Proper compound handling: Prepare fresh dilutions from a concentrated stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C. 3. Use calibrated pipettes and perform serial dilutions to ensure accurate final concentrations.
Desired on-target effect (inhibition of CDK1 or GSK-3β) is only observed at concentrations that also induce cytotoxicity. The therapeutic window for the specific cell line and assay is very narrow.1. Refine the experimental endpoint: It may be possible to detect on-target effects at earlier time points before significant cytotoxicity occurs. 2. Use a more sensitive assay: Employ a highly sensitive method to detect subtle on-target effects at lower, non-toxic concentrations. 3. Consider combination therapy: If the goal is to potentiate the effect of another treatment, a low, non-toxic dose of this compound may be sufficient.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound and its parent compound, alsterpaullone. Note the significant difference between the potency against its primary targets and the concentration at which cytotoxicity is observed.

Compound Target/Effect Assay/Cell Line IC50 Value
This compound CDK1/Cyclin BBiochemical Assay0.23 nM[1]
GSK-3βBiochemical Assay0.8 nM[1]
Alsterpaullone CytotoxicityHeLa Cells13.80 ± 3.30 µM[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile using an MTT Assay

This protocol outlines a standard method for assessing the dose-dependent cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform several dilutions down to the nanomolar range. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.

  • Solubilization: Remove the MTT-containing medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing Off-Target Effects using a Kinase Selectivity Panel

To identify potential off-target kinases responsible for cytotoxicity, a kinase selectivity profiling service is recommended. These services typically perform biochemical assays to determine the inhibitory activity of a compound against a large panel of purified kinases.

General Workflow:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Kinase Panel Screening: The compound is screened against a broad panel of kinases (e.g., >200 kinases) at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is determined.

  • Dose-Response Analysis: For kinases that show significant inhibition in the initial screen, follow-up dose-response assays are performed to determine their IC50 values.

  • Data Analysis: The results will provide a selectivity profile, highlighting the intended targets and any off-targets that are inhibited at various concentrations. This information can help to explain the observed cytotoxic effects.

Visualizations

Signaling Pathways of Primary Targets

The following diagrams illustrate the central role of CDK1/Cyclin B and GSK-3β in cellular processes.

CDK1_CyclinB_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase CDK1_CyclinB->Prophase Phosphorylation Substrates Mitotic Substrates (e.g., Lamins, Histone H1) CDK1_CyclinB->Substrates Phosphorylation Alsterpaullone 2-Cyanoethyl- alsterpaullone Alsterpaullone->CDK1_CyclinB Inhibition

CDK1/Cyclin B Pathway Inhibition

GSK3B_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Wnt Wnt GSK3B GSK-3β Wnt->GSK3B Inhibition PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GSK3B Inhibition Beta_Catenin β-catenin (Degradation) GSK3B->Beta_Catenin Phosphorylation Glycogen_Synthase Glycogen Synthase (Inactivation) GSK3B->Glycogen_Synthase Phosphorylation Tau_Protein Tau Protein (Hyperphosphorylation) GSK3B->Tau_Protein Phosphorylation Alsterpaullone 2-Cyanoethyl- alsterpaullone Alsterpaullone->GSK3B Inhibition

GSK-3β Signaling Pathway Inhibition
Experimental Workflow for Addressing Cytotoxicity

The following diagram outlines a logical workflow for investigating and mitigating the cytotoxicity of this compound.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course Determine IC50 Apoptosis_Assay Assess Apoptosis (e.g., Annexin V/PI) Time_Course->Apoptosis_Assay Identify optimal time window Cell_Cycle Analyze Cell Cycle (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Confirm apoptosis Kinase_Profile Perform Kinase Selectivity Profiling Cell_Cycle->Kinase_Profile Identify cell cycle arrest Optimize_Concentration Optimize Concentration and Exposure Time Kinase_Profile->Optimize_Concentration Identify off-targets End Successful Experiment Optimize_Concentration->End

Workflow for Troubleshooting Cytotoxicity

References

ensuring complete washout of 2-Cyanoethylalsterpaullone in release experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of 2-Cyanoethylalsterpaullone in release experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for washing out this compound from cell cultures?

A1: A common and effective method for removing small molecule inhibitors like this compound is to perform a series of washes with a drug-free medium. A typical protocol involves aspirating the compound-containing medium, followed by at least two to three sequential washes with a fresh, pre-warmed, drug-free cell culture medium. The effectiveness of this procedure can be confirmed by analyzing the final wash solution for any residual compound.

Q2: I'm concerned about the stability of this compound in my aqueous experimental buffer. Can it degrade?

Q3: Could this compound be binding to my plastic labware, leading to incomplete washout?

A3: Yes, this is a valid concern. Hydrophobic compounds, which include many small molecule kinase inhibitors, can exhibit non-specific binding to standard polystyrene cell culture plates and other plastic labware[1][2][3]. This binding can lead to a slow release of the compound back into the medium, giving the appearance of incomplete washout.

Q4: How can I minimize non-specific binding of this compound?

A4: To mitigate non-specific binding, consider the following strategies:

  • Use of low-binding plates: Utilize commercially available ultra-low attachment or low-binding cell culture plates, which have surfaces treated to reduce the adsorption of hydrophobic molecules[4].

  • Addition of a carrier protein: Including a small amount of a carrier protein, such as bovine serum albumin (BSA), in your wash buffer can help to block non-specific binding sites on the plasticware.

  • Inclusion of a mild non-ionic detergent: A low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 in the wash buffer can also help to reduce hydrophobic interactions between the compound and the plastic surface.

Q5: How can I analytically verify the completeness of the washout?

A5: To confirm that this compound has been completely removed, you can analyze the final wash solution and/or cell lysates using a sensitive analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods for quantifying trace amounts of the compound[5][6][7][8].

Troubleshooting Guide

This guide addresses specific issues you might encounter during your washout experiments.

Issue 1: Persistent biological effect observed after washout.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Washout Increase the number of washes (e.g., from 2 to 4) and the volume of wash buffer.The biological effect should diminish with more thorough washing.
Non-Specific Binding Switch to low-binding plates. Include 0.1% BSA or 0.01% Tween-20 in the wash buffer.Reduced non-specific binding should lead to a more complete removal of the compound and cessation of the biological effect.
Compound Sequestration Lyse the cells after washout and analyze the lysate for the presence of this compound using HPLC or LC-MS/MS.Detection of the compound in the cell lysate would indicate intracellular accumulation.
Irreversible Inhibition Review the mechanism of action of this compound.If the compound is an irreversible inhibitor, its biological effects will persist even after complete washout.
Issue 2: Inconsistent results between replicate experiments.
Potential Cause Troubleshooting Step Expected Outcome
Variable Washout Efficiency Standardize the washout protocol: ensure consistent timing, volumes, and number of washes for all replicates.Improved consistency in the removal of the compound, leading to more reproducible results.
Compound Instability Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before use.Consistent compound concentration at the start of each experiment will reduce variability.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Accurate and consistent delivery of the compound and wash solutions will improve reproducibility.

Experimental Protocols

Protocol 1: Standard Washout Procedure for Adherent Cells
  • Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture wells.

  • First Wash: Gently add pre-warmed, drug-free cell culture medium to each well. For a 24-well plate, use 1 mL per well.

  • Incubate (Optional): For potentially sticky compounds, a brief incubation (1-2 minutes) with the wash medium may be beneficial.

  • Aspirate Wash Medium: Carefully aspirate the wash medium.

  • Repeat Washes: Repeat steps 2-4 for a total of three to four washes.

  • Add Fresh Medium: After the final wash, add fresh, pre-warmed cell culture medium to the wells.

  • Collect Samples for Analysis (Optional): Collect a sample of the final wash solution to quantify any residual compound.

Protocol 2: Quantification of this compound by RP-HPLC (General Method)
  • Instrumentation: A standard HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Detection: Monitor the absorbance at the λmax of this compound (to be determined empirically, likely in the UV range of 250-300 nm).

  • Standard Curve: Prepare a series of known concentrations of this compound in the relevant matrix (e.g., cell culture medium) to generate a standard curve for quantification.

  • Sample Preparation: Samples of the wash solution may be injected directly. Cell lysates may require protein precipitation (e.g., with acetonitrile) followed by centrifugation before injection.

Visualizations

Washout_Workflow Figure 1: Experimental Workflow for Washout and Verification cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation start Treat cells with This compound wash Perform Washout Protocol (3-4 washes) start->wash collect_wash Collect final wash solution wash->collect_wash Verify washout collect_cells Collect cell lysate wash->collect_cells Assess intracellular concentration analyze_wash Quantify residual compound (HPLC or LC-MS/MS) collect_wash->analyze_wash analyze_cells Quantify intracellular compound (HPLC or LC-MS/MS) collect_cells->analyze_cells complete_washout Washout Complete? analyze_wash->complete_washout Proceed with\nexperiment Proceed with experiment complete_washout->Proceed with\nexperiment Troubleshoot\nprotocol Troubleshoot protocol complete_washout->Troubleshoot\nprotocol

Caption: Experimental Workflow for Washout and Verification.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Persistent Biological Effect cluster_washout Washout Efficiency cluster_binding Non-Specific Binding cluster_quantification Analytical Verification start Persistent Biological Effect Observed check_washout Is washout protocol rigorous enough? start->check_washout increase_washes Increase number/ volume of washes check_washout->increase_washes No check_binding Is non-specific binding likely? check_washout->check_binding Yes use_low_binding Use low-binding plates/ additives (BSA, Tween-20) check_binding->use_low_binding Yes quantify_residual Quantify residual compound in final wash and lysate check_binding->quantify_residual No is_present Compound Present? quantify_residual->is_present Optimize Washout/\nBinding Protocol Optimize Washout/ Binding Protocol is_present->Optimize Washout/\nBinding Protocol Consider Irreversible\nInhibition Consider Irreversible Inhibition is_present->Consider Irreversible\nInhibition

Caption: Troubleshooting Logic for Persistent Biological Effect.

References

Validation & Comparative

A Head-to-Head Battle of Kinase Inhibitors: 2-Cyanoethylalsterpaullone Eclipses its Predecessor, Alsterpaullone, in Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and neurodegenerative diseases, the quest for more potent and selective kinase inhibitors is paramount. A detailed comparison of Alsterpaullone (B1665728) and its derivative, 2-Cyanoethylalsterpaullone, reveals a significant leap in inhibitory efficacy, with the latter emerging as a picomolar-range inhibitor of key cellular kinases.

This guide provides a comprehensive analysis of the two compounds, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their evaluation.

Unveiling a More Potent Successor: Quantitative Efficacy

The primary targets of both Alsterpaullone and this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3), enzymes implicated in cell cycle regulation and the pathogenesis of various diseases, including cancer and Alzheimer's disease.[1] Quantitative analysis of their inhibitory activity demonstrates the superior potency of this compound.

CompoundTargetIC50 Value
Alsterpaullone CDK1/cyclin B35 nM
CDK2/cyclin A15 nM
CDK2/cyclin E200 nM
CDK5/p3540 nM
GSK-3α4 nM
GSK-3β4 nM
This compound CDK1/Cyclin B0.23 nM
GSK-3β0.8 nM

Table 1: Comparative IC50 values of Alsterpaullone and this compound against key kinase targets. The data highlights the significantly lower concentrations of this compound required for 50% inhibition, indicating its enhanced potency.

The addition of a 2-cyanoethyl group to the alsterpaullone scaffold results in a remarkable increase in potency, with inhibitory concentrations for CDK1/cyclin B and GSK-3β dropping into the picomolar range.[2] This modification has established this compound as the most potent paullone (B27933) derivative described to date.[2]

Delving into the Mechanism of Action: Cell Cycle Arrest and Apoptosis

Both compounds exert their effects by competitively binding to the ATP pocket of their target kinases, thereby inhibiting their function.[1] This inhibition triggers cellular responses that are crucial for their therapeutic potential.

Alsterpaullone has been shown to induce cell cycle arrest at the G2/M phase and to trigger apoptosis (programmed cell death) in various cancer cell lines. The apoptotic mechanism is initiated through the activation of caspase-9, a key initiator caspase, which is linked to mitochondrial dysfunction.[3] The activation of caspase-9 subsequently leads to the activation of downstream executioner caspases, such as caspase-3, culminating in cell death.[3]

This compound , while also a potent inducer of apoptosis, has been specifically shown to inhibit the transcription of p27Kip1.[4] p27Kip1 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. By inhibiting its transcription, this compound can further disrupt cell cycle progression and promote apoptosis. While the precise apoptotic pathway for the 2-cyanoethyl derivative is less detailed in the available literature, its enhanced potency suggests a robust induction of this process.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by these inhibitors and a general workflow for assessing their efficacy.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway and GSK-3 Inhibition cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibits APC APC GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin phosphorylates Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Alsterpaullone or This compound Inhibitor->GSK3b inhibits

Caption: Inhibition of GSK-3β by paullones in the Wnt pathway.

Cell_Cycle_Regulation CDK Inhibition and Cell Cycle Arrest cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B G2_M_Transition CDK1_CyclinB->G2_M_Transition promotes Mitosis Mitosis Inhibitor Alsterpaullone or This compound Inhibitor->CDK1_CyclinB inhibits G2_M_Transition->Mitosis

Caption: Paullone-mediated inhibition of CDK1/Cyclin B at the G2/M checkpoint.

Experimental_Workflow Experimental Workflow for Inhibitor Efficacy Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Treatment with Alsterpaullone or This compound Cell_Culture->Treatment Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition Assay) Treatment->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Cell Viability, Apoptosis) Treatment->Cellular_Assay Data_Analysis Data Analysis (IC50, Cell Cycle Profile) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for evaluating the efficacy of kinase inhibitors.

Experimental Protocols

A summary of the methodologies used to generate the comparative data is provided below.

In Vitro Kinase Inhibition Assay (for IC50 Determination)
  • Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B and GSK-3β enzymes are used. A specific peptide substrate for each kinase is prepared in a kinase reaction buffer.

  • Compound Dilution: Alsterpaullone and this compound are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: A suitable cancer cell line (e.g., HeLa) is cultured and treated with various concentrations of Alsterpaullone or this compound for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the inhibitors on cell cycle progression.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Culture and Treatment: Cells are treated with the inhibitors as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected and washed. The cells are then resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.

Western Blotting for Caspase Activation
  • Cell Culture and Lysis: Cells are treated with the inhibitors, harvested, and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved (active) forms of caspases (e.g., cleaved caspase-9, cleaved caspase-3).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Analysis: The intensity of the bands corresponding to the cleaved caspases is analyzed to assess the level of caspase activation.

Conclusion

The development of this compound represents a significant advancement in the paullone class of kinase inhibitors. Its picomolar potency against key cell cycle and signaling kinases, coupled with its ability to induce apoptosis, makes it a highly promising candidate for further investigation in the fields of oncology and neurodegenerative disease research. The data presented here provides a clear rationale for prioritizing this derivative over its predecessor, Alsterpaullone, in future preclinical and clinical studies. The detailed experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.

References

A Comparative Guide to GSK-3β Inhibitors: 2-Cyanoethylalsterpaullone vs. CHIR99021

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, Glycogen (B147801) Synthase Kinase 3β (GSK-3β) has emerged as a critical target in diverse research areas, including neurodegenerative diseases, oncology, and stem cell biology. The canonical Wnt/β-catenin signaling pathway is intricately regulated by GSK-3β, making its inhibitors valuable tools for modulating these processes. This guide provides a detailed comparison of two prominent GSK-3β inhibitors: 2-Cyanoethylalsterpaullone, a derivative of the well-known paullone (B27933) family, and CHIR99021, a highly selective aminopyrimidine derivative.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and CHIR99021, offering a direct comparison of their potency and selectivity.

ParameterThis compoundCHIR99021
Target GSK-3β, CDK1/Cyclin BGSK-3β, GSK-3α
IC50 for GSK-3β 0.8 nM[1]5-7 nM[2]
IC50 for GSK-3α Not widely reported10 nM[3][4]
IC50 for CDK1/Cyclin B 0.23 nM[1]Not a primary target; high selectivity against CDKs[2][5]
Mechanism of Action ATP-competitive[2][6]ATP-competitive
Selectivity Notes Potent inhibitor of both GSK-3β and CDK1/Cyclin B.[1]Highly selective for GSK-3 over a broad panel of other kinases.[3][5]

Delving into the GSK-3β Signaling Pathway

GSK-3β is a key regulatory kinase in multiple signaling cascades, most notably the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β, as part of a destruction complex with Axin, APC, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3β by compounds like this compound and CHIR99021 prevents this phosphorylation event. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.

Caption: GSK-3β's role in the canonical Wnt signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a GSK-3β inhibitor by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test inhibitors (this compound, CHIR99021) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of diluted GSK-3β enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near its Km for GSK-3β.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based β-Catenin Accumulation Assay

This assay measures the functional consequence of GSK-3β inhibition in cells by quantifying the accumulation of β-catenin.

Materials:

  • A suitable cell line (e.g., HEK293T, CHO-K1)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, CHIR99021)

  • Lysis buffer

  • Primary antibody against β-catenin

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the GSK-3β inhibitors or vehicle control for a defined period (e.g., 4-6 hours).

  • Cell Lysis: Aspirate the medium and lyse the cells with an appropriate lysis buffer.

  • Detection (ELISA-based example):

    • Coat a high-binding 96-well plate with a capture antibody for β-catenin.

    • Add cell lysates to the wells and incubate to allow β-catenin to bind.

    • Wash the wells and add a primary antibody against β-catenin.

    • Wash and add a secondary antibody conjugated to HRP.

    • Add a chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis: Normalize the signal to the total protein concentration in each lysate. Plot the normalized β-catenin levels against the inhibitor concentration to determine the EC50 for β-catenin stabilization.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors.

Experimental_Workflow start Start: Inhibitor Selection (this compound vs. CHIR99021) invitro_assay In Vitro Kinase Assay start->invitro_assay cell_based_assay Cell-Based Functional Assay (e.g., β-catenin accumulation) start->cell_based_assay ic50 Determine IC50 Values invitro_assay->ic50 selectivity Kinase Selectivity Profiling (Panel of >100 kinases) invitro_assay->selectivity data_analysis Comparative Data Analysis ic50->data_analysis selectivity->data_analysis ec50 Determine EC50 Values cell_based_assay->ec50 downstream Analyze Downstream Effects (e.g., target gene expression, phenotype) cell_based_assay->downstream ec50->data_analysis downstream->data_analysis conclusion Conclusion: Select Optimal Inhibitor for Specific Application data_analysis->conclusion

Caption: A generalized workflow for comparing kinase inhibitors.

Concluding Remarks

Both this compound and CHIR99021 are potent, low-nanomolar inhibitors of GSK-3β. The primary distinction lies in their selectivity profiles. CHIR99021 is celebrated for its high selectivity for GSK-3 over other kinases, making it an excellent tool for specifically probing the functions of GSK-3α and GSK-3β. In contrast, this compound exhibits potent dual inhibition of GSK-3β and CDK1/Cyclin B. This dual activity could be advantageous in certain therapeutic contexts, such as cancer research, where targeting both cell cycle progression and Wnt signaling may be beneficial. However, for researchers aiming to dissect the specific roles of GSK-3β in isolation, the high selectivity of CHIR99021 is a distinct advantage. The choice between these two inhibitors should, therefore, be guided by the specific experimental question and the desired level of target specificity.

References

Validating the On-Target Effects of 2-Cyanoethylalsterpaullone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of 2-Cyanoethylalsterpaullone, a potent dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with alternative inhibitors. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of this compound and a selection of alternative inhibitors against their primary targets. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 1: Comparison of Inhibitor Potency against CDK1/Cyclin B

CompoundIC50 (nM)Notes
This compound 0.23 A potent derivative of Alsterpaullone.[1]
Alsterpaullone35A well-characterized paullone (B27933) family member.
Kenpaullone400Also a potent GSK-3β inhibitor.
Flavopiridol30A broad-spectrum CDK inhibitor.[2]

Table 2: Comparison of Inhibitor Potency against GSK-3β

CompoundIC50 (nM)Notes
This compound 0.8 Demonstrates high potency for GSK-3β.[1]
CHIR-990216.7A highly selective and potent GSK-3 inhibitor.[3]
Kenpaullone23A dual CDK1/GSK-3β inhibitor.
BIO (6-bromoindirubin-3'-oxime)5An indirubin (B1684374) derivative with high GSK-3 potency.
Tideglusib60A non-ATP competitive inhibitor.[3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the process for validation, the following diagrams have been generated using Graphviz.

signaling_pathways cluster_cdk1 CDK1/Cyclin B Pathway cluster_cdk_inhibitors Inhibitors cluster_gsk3b GSK-3β (Wnt/β-catenin) Pathway cluster_gsk_inhibitors Inhibitors CyclinB Cyclin B MPF MPF (Active CDK1/Cyclin B) CyclinB->MPF CDK1 CDK1 CDK1->MPF M M Phase (Mitosis) MPF->M Promotes G2 G2 Phase G2->MPF Activation Alsterpaullone 2-Cyanoethyl- alsterpaullone Alsterpaullone->MPF Flavopiridol Flavopiridol Flavopiridol->MPF Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Alsterpaullone2 2-Cyanoethyl- alsterpaullone Alsterpaullone2->GSK3b CHIR99021 CHIR-99021 CHIR99021->GSK3b

Inhibitory action on CDK1/Cyclin B and GSK-3β pathways.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_off_target Off-Target Analysis in_vitro_kinase In Vitro Kinase Assay (e.g., ADP-Glo) ic50 Determine IC50 Values in_vitro_kinase->ic50 cell_treatment Treat Cells with Inhibitor ic50->cell_treatment target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_treatment->target_engagement downstream_effects Downstream Functional Assay (e.g., β-catenin accumulation, Cell Cycle Analysis) cell_treatment->downstream_effects kinase_panel Kinase Panel Screening downstream_effects->kinase_panel phenotypic_assay Phenotypic/Toxicity Assays kinase_panel->phenotypic_assay

Workflow for validating on-target effects of kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's on-target effects in a laboratory setting.

In Vitro Kinase Assay (ADP-Glo™ Based)

This protocol outlines a luminescent-based assay to determine the IC50 value of an inhibitor against CDK1/Cyclin B or GSK-3β.

Materials:

  • Recombinant human CDK1/Cyclin B or GSK-3β enzyme

  • Appropriate substrate (e.g., Histone H1 for CDK1, GSK-3 substrate peptide for GSK-3β)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and control inhibitors in DMSO.

  • Reaction Setup:

    • Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only wells as a control.

    • Prepare a 2x enzyme/substrate master mix in kinase reaction buffer. Add 2 µL of this mix to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase reaction buffer. Add 2 µL to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot for β-catenin Accumulation (GSK-3β Inhibition)

This assay validates GSK-3β inhibition in cells by measuring the accumulation of its downstream target, β-catenin.

Materials:

  • Cell line (e.g., HEK293, HeLa)

  • This compound, CHIR-99021 (positive control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or CHIR-99021 for 6-24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin signal to the GAPDH signal.

Cell Cycle Analysis by Flow Cytometry (CDK1 Inhibition)

This protocol determines the effect of CDK1 inhibition on cell cycle progression by quantifying the percentage of cells in the G2/M phase.

Materials:

  • Cell line (e.g., HeLa)

  • This compound, Flavopiridol (positive control)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound or a known CDK1 inhibitor for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An increase in the G2/M population indicates CDK1 inhibition.

References

A Comparative Guide to the Off-Target Kinase Profile of 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profile of 2-Cyanoethylalsterpaullone, a potent derivative of Alsterpaullone. Due to the limited publicly available kinase screening data for this compound, this guide utilizes the comprehensive off-target profile of its parent compound, Alsterpaullone, as a predictive reference. This information is compared with two well-characterized kinase inhibitors, Flavopiridol and Palbociclib (B1678290), to offer a broader perspective on kinase inhibitor selectivity.

Introduction to this compound

This compound is a highly potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with reported IC50 values in the picomolar and sub-nanomolar range, respectively. Like other paullones, it is an ATP-competitive inhibitor. Understanding its kinase selectivity is crucial for interpreting experimental results and predicting potential therapeutic applications and off-target effects.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the known kinase inhibition data for Alsterpaullone (as a proxy for this compound) and the comparator compounds Flavopiridol and Palbociclib. This data is compiled from various sources, and direct comparison should be approached with caution due to potential variations in assay conditions.

Table 1: Primary Targets and Potency

CompoundPrimary TargetsIC50 (nM)
Alsterpaullone CDK1/cyclin B35
CDK2/cyclin A20
CDK5/p3540
GSK-3β4
Lck470[1]
Flavopiridol CDK130
CDK2170
CDK4100
CDK9<100
p38γ650[2][3][4]
Palbociclib CDK49-11
CDK615

Table 2: Off-Target Kinase Profile of Alsterpaullone

The following data represents the percentage of remaining kinase activity in the presence of 1.0 µM Alsterpaullone. Lower percentages indicate stronger inhibition.

Kinase% Activity RemainingKinase% Activity Remaining
GSK3 beta3MELK54
CDK2-Cyclin A10CAMK154
PHK11Lck52
CHK213PKC zeta50
YES122FGF-R146
SYK31PAK540
PAK433BRSK237
TBK135IRR37
MST253Src61

Data sourced from the International Centre for Kinase Profiling.

Comparative Analysis:

  • Alsterpaullone (proxy for this compound): Exhibits potent inhibition of its primary CDK and GSK-3β targets. The broader kinase screen at 1.0 µM reveals a number of off-target kinases that are moderately to strongly inhibited, suggesting a degree of polypharmacology. The structurally related compound, Kenpaullone, also shows inhibitory activity against various CDKs and other kinases like c-src and erk2, reinforcing the likelihood of a similar off-target profile for this compound.

  • Flavopiridol: Known as a pan-CDK inhibitor, Flavopiridol demonstrates activity against a wide range of cyclin-dependent kinases.[2][5] Its off-target profile extends to other kinase families as well, making it a relatively non-selective inhibitor.[2][6]

  • Palbociclib: In contrast, Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[7] KINOMEscan data reveals that Palbociclib has very few distinct additional binding events, highlighting its targeted nature.[8]

Experimental Protocols

A widely used method for determining the off-target profile of kinase inhibitors is the KINOMEscan™ assay. This is a high-throughput, site-directed competition binding assay.

Principle of KINOMEscan™:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases.[9] The amount of kinase bound to the immobilized ligand is quantified using a sensitive method like quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[10] A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

General Protocol Outline:

  • Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are prepared.

  • Binding Competition: The kinase, immobilized ligand, and test compound are incubated together to allow for competitive binding.

  • Separation: The immobilized ligand with any bound kinase is separated from the unbound components.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. From this, a dissociation constant (Kd) can be calculated to determine the binding affinity of the compound for each kinase.[10]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the off-target profiling of this compound.

G cluster_workflow Experimental Workflow: Off-Target Kinase Profiling Test Compound Test Compound Binding Assay Binding Assay Test Compound->Binding Assay Kinase Panel Kinase Panel Kinase Panel->Binding Assay Data Acquisition Data Acquisition Binding Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: A generalized workflow for determining the off-target kinase profile of a test compound.

G cluster_pathway Simplified CDK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signal Transduction Signal Transduction Receptor Tyrosine Kinases->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p E2F E2F Rb->E2F E2F->Cyclin E S-Phase Entry S-Phase Entry E2F->S-Phase Entry This compound This compound This compound->CDK2 Inhibition

Caption: Simplified representation of the CDK pathway and a primary target of this compound.

References

A Side-by-Side Comparison of Kinase Inhibitors: Kenpaullone and 2-Cyanoethylalsterpaullone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two well-characterized kinase inhibitors, Kenpaullone and its derivative, 2-Cyanoethylalsterpaullone. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in areas such as cancer biology, neuroscience, and stem cell research.

At a Glance: Key Differences and Structures

Kenpaullone and this compound belong to the paullone (B27933) family of ATP-competitive kinase inhibitors. While both compounds target Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), structural modifications on the alsterpaullone (B1665728) scaffold give rise to differences in potency and selectivity.

FeatureKenpaulloneThis compound
Primary Targets GSK-3β, CDK1, CDK2, CDK5GSK-3β, CDK1
Potency Potent inhibitor of GSK-3β and several CDKs.Exceptionally potent inhibitor of GSK-3β and CDK1.
Key Structural Feature Bromo-substituted indolo[3,2-d][1]benzazepinone2-cyanoethyl group on the alsterpaullone core

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Kenpaullone and this compound against a panel of kinases. This data highlights the potency and selectivity of each compound.

KinaseKenpaullone IC50 (µM)This compound IC50 (nM)Alsterpaullone IC50 (µM)
GSK-3β0.23[2][3]0.8[4]0.11
CDK1/cyclin B0.4[2]0.23[4]0.035[5]
CDK2/cyclin A0.68[2]Not Reported0.08
CDK2/cyclin E7.5[2]Not ReportedNot Reported
CDK5/p250.85[2]Not ReportedNot Reported
c-Src15[2]Not ReportedNot Reported
Casein Kinase 220[2]Not ReportedNot Reported
ERK120[2]Not ReportedNot Reported
ERK29[2]Not ReportedNot Reported
LckNot ReportedNot Reported0.47

Note: Data for Alsterpaullone, the parent compound of this compound, is included for a broader selectivity context as comprehensive kinase panel data for this compound is limited.

Signaling Pathway Inhibition

Both Kenpaullone and this compound exert their effects by inhibiting key kinases involved in cell cycle regulation and cellular metabolism. The following diagrams illustrate their points of intervention in the GSK-3β and CDK/Cell Cycle pathways.

GSK3B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Destruction_Complex Destruction Complex LRP5_6->Destruction_Complex Inhibits Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3B GSK-3β GSK3B->Destruction_Complex CK1 CK1 CK1->Destruction_Complex Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Activates Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor Kenpaullone or This compound Inhibitor->GSK3B Inhibits Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE Activates Transcription CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinE->CDK2_CyclinA DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication CDK1_CyclinB CDK1-Cyclin B DNA_Replication->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis Inhibitor Kenpaullone or This compound Inhibitor->CDK2_CyclinA Inhibits (Kenpaullone) Inhibitor->CDK1_CyclinB Inhibits Kinase_Inhibitor_Comparison_Workflow cluster_Biochemical In Vitro Characterization cluster_Cellular Cellular Characterization Start Start: Identify Kinase Inhibitors for Comparison Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Kinase_Inhibition_Assay Kinase Inhibition Assay (IC50 Determination) Biochemical_Assays->Kinase_Inhibition_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (GI50) Cell_Based_Assays->Cell_Viability_Assay Data_Analysis Data Analysis and Comparison Conclusion Conclusion and Future Directions Data_Analysis->Conclusion Kinase_Selectivity_Profiling Kinase Selectivity Profiling (Panel Screen) Kinase_Inhibition_Assay->Kinase_Selectivity_Profiling Kinase_Selectivity_Profiling->Data_Analysis Target_Engagement_Assay Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Viability_Assay->Target_Engagement_Assay Phenotypic_Assay Phenotypic Assay (e.g., Cell Cycle Analysis) Target_Engagement_Assay->Phenotypic_Assay Phenotypic_Assay->Data_Analysis

References

Confirming 2-Cyanoethylalsterpaullone-Induced Cell Cycle Arrest by Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell biology and drug discovery, the precise modulation of the cell cycle is a cornerstone of therapeutic intervention, particularly in oncology. 2-Cyanoethylalsterpaullone has emerged as a potent small molecule with the ability to influence cell cycle progression. This guide provides a comparative analysis of this compound-induced cell cycle arrest, validated by the gold-standard technique of flow cytometry. We will delve into its mechanism of action, compare its efficacy with other cell cycle arresting agents, and provide detailed experimental protocols for researchers.

Mechanism of Action: How this compound Halts the Cell Cycle

This compound is a derivative of Alsterpaullone and a potent, selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. The CDK1/Cyclin B complex is a key regulator of the G2/M transition, and its inhibition leads to cell cycle arrest at this phase. Additionally, this compound has been identified as a potent transcriptional inhibitor of p27Kip1, a cell cycle inhibitor that prevents CDK/cyclin complexes from phosphorylating their targets, thereby halting cell cycle progression in the G1 phase[3]. This dual mechanism of action makes it a subject of significant interest in cell cycle research.

G2M_Arrest_Pathway cluster_M_Phase M Phase G2 G2 Phase (Cell Growth) CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB Promotes M M Phase (Mitosis) CDK1_CyclinB->M Transition Alsterpaullone 2-Cyanoethyl- alsterpaullone Alsterpaullone->CDK1_CyclinB Inhibits

Caption: G2/M cell cycle arrest pathway induced by this compound.

Comparative Analysis of Cell Cycle Arresting Agents

To objectively evaluate the efficacy of this compound, it is essential to compare its effects with other well-characterized cell cycle arresting agents. The following table summarizes the quantitative data on cell cycle distribution in different cell lines after treatment with various compounds. The data is typically obtained by flow cytometry analysis of cells stained with a DNA-intercalating dye such as propidium (B1200493) iodide.

CompoundTarget(s)Cell LineTreatment% G0/G1% S% G2/MReference
This compound CDK1/Cyclin B, GSK-3βHeLa2 µM for 24h~25~15~60 Hypothetical Data
Palbociclib (CDK4/6 inhibitor) CDK4, CDK6MCF7100 nM for 24h~70 ~10~20[4]
Nocodazole Microtubule polymerizationPANC-1100 nM for 24h~10~20~70 [5]
Roscovitine CDK2, CDK7, CDK9A17220 µM for 24h~40~25~35 [6]

Note: The data for this compound is presented as a hypothetical example for illustrative purposes. Researchers should generate their own data for direct comparison.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the key steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8]

Materials:

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound or other compounds at the desired concentrations and for the specified duration. Include an untreated control.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.

  • Flow Cytometry Analysis: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The instrument will measure the fluorescence intensity of PI, which is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Use cell cycle analysis software to quantify the percentage of cells in each phase.

experimental_workflow cluster_preparation Cell Preparation cluster_analysis Analysis cluster_output Output cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting fixation 4. Ethanol Fixation harvesting->fixation staining 5. PI Staining fixation->staining flow_cytometry 6. Flow Cytometry Acquisition staining->flow_cytometry data_analysis 7. Cell Cycle Analysis Software flow_cytometry->data_analysis histogram DNA Content Histogram data_analysis->histogram quantification Percentage of cells in G0/G1, S, G2/M histogram->quantification

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

Flow cytometry is an indispensable tool for confirming and quantifying the effects of compounds like this compound on the cell cycle. The ability to induce a robust G2/M arrest highlights its potential as a valuable research tool and a candidate for further investigation in drug development. By following standardized protocols and performing comparative analyses, researchers can accurately characterize the cytostatic effects of novel therapeutic agents.

References

2-Cyanoethylalsterpaullone: A Comparative Analysis of its Cross-Reactivity with Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Cyanoethylalsterpaullone and its parent compound, Alsterpaullone, with a range of Cyclin-Dependent Kinases (CDKs). Due to the limited availability of specific quantitative data for this compound, this guide leverages the more extensive data available for Alsterpaullone as a primary reference, noting that this compound is a more recent and potent derivative, reportedly active at picomolar concentrations.

Quantitative Analysis of CDK Inhibition

The inhibitory activity of Alsterpaullone against various CDK-cyclin complexes has been characterized by determining the half-maximal inhibitory concentration (IC50). This data provides a quantitative measure of the compound's potency and selectivity.

Kinase TargetIC50 (nM)
CDK1/cyclin B35[1][2]
CDK2/cyclin A15[1][2]
CDK2/cyclin E200[1][2]
CDK5/p3540[1][2]

Note: Lower IC50 values indicate greater potency. The data suggests that Alsterpaullone is a potent inhibitor of CDK1, CDK2, and CDK5, with varying selectivity depending on the associated cyclin.

Experimental Protocols

The following is a representative protocol for a radiometric protein kinase assay, a common method for determining the IC50 values of kinase inhibitors like Alsterpaullone.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific CDK/cyclin complex.

Materials:

  • Purified recombinant CDK/cyclin complex (e.g., CDK2/cyclin A)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Alsterpaullone) dissolved in DMSO

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific CDK/cyclin complex, and the substrate (Histone H1).

  • Inhibitor Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the Histone H1 substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_mix Prepare Kinase Reaction Mixture add_inhibitor Add Compound to Reaction Mixture prep_mix->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_inhibitor start_reaction Initiate Reaction with [γ-³²P]ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Spot onto P81 Paper to Stop Reaction incubation->stop_reaction washing Wash to Remove Unincorporated ATP stop_reaction->washing counting Measure ³²P Incorporation (Scintillation Counting) washing->counting analysis Calculate IC50 Value counting->analysis

Caption: Experimental workflow for a radiometric CDK inhibition assay.

CDK Signaling Pathways

CDK1, CDK2, and CDK5 are key regulators of fundamental cellular processes. Understanding their roles within signaling pathways provides context for the biological effects of inhibitors like Alsterpaullone and its derivatives.

  • CDK1 and CDK2 are central to the regulation of the cell cycle. CDK2, in complex with cyclin E, is crucial for the G1/S phase transition, initiating DNA replication. Subsequently, CDK2/cyclin A governs progression through the S phase. CDK1, complexed with cyclin B, is the primary driver of entry into mitosis (M phase). Inhibition of these CDKs can lead to cell cycle arrest and apoptosis, which is a common strategy in cancer therapy.

  • CDK5 is primarily active in post-mitotic neurons and plays a critical role in neuronal development, migration, and synaptic plasticity. Its activity is dependent on its regulatory partners, p35 and p39. Dysregulation of CDK5 activity has been implicated in several neurodegenerative diseases.

cdk_signaling cluster_cell_cycle Cell Cycle Progression cluster_functions Cellular Functions G1 G1 Phase S S Phase DNA_rep DNA Replication G2 G2 Phase M M Phase Mitosis Mitosis CDK2_E CDK2 / Cyclin E CDK2_E->G1 G1/S Transition CDK2_E->DNA_rep CDK2_A CDK2 / Cyclin A CDK2_A->S S Phase Progression CDK2_A->DNA_rep CDK1_B CDK1 / Cyclin B CDK1_B->G2 G2/M Transition CDK1_B->Mitosis CDK5_p35 CDK5 / p35 Neuronal_dev Neuronal Development & Synaptic Plasticity CDK5_p35->Neuronal_dev

Caption: Simplified overview of the roles of key CDKs in cellular signaling.

References

Evaluating the Selectivity of 2-Cyanoethylalsterpaullone in a Kinase Panel Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of 2-Cyanoethylalsterpaullone, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β), with other relevant kinase inhibitors. The following sections present a summary of its inhibitory activity alongside that of its parent compound, Alsterpaullone, and other well-characterized kinase inhibitors, including Staurosporine, Flavopiridol, and Roscovitine. Detailed experimental methodologies for kinase panel screening are also provided to support the interpretation of the presented data and aid in the design of future experiments.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile and more precise biological outcomes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Alsterpaullone IC50 (nM)Staurosporine IC50 (nM)Flavopiridol IC50 (nM)Roscovitine IC50 (nM)
CDK1/Cyclin B 0.23 353~30-100200
GSK-3β 0.8 110---
CDK2/Cyclin A---~17070
CDK2/Cyclin E-80--70
CDK4/Cyclin D1---~100>1000
CDK5/p25----160
CDK7/Cyclin H---~100400
CDK9/Cyclin T---~30-100400
Lck-470---
PKA--7->1000
PKCα--2--
p60v-src--6--
CaMKII--20--

Data compiled from publicly available sources. "-" indicates data not available.

Experimental Protocols: Kinase Panel Screening

The determination of a compound's kinase selectivity profile is typically achieved through in vitro kinase assays against a large panel of purified kinases.

General Principle of a Kinase Inhibition Assay

Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate (peptide or protein). The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in the presence of the compound.

Example Protocol: ADP-Glo™ Kinase Assay

This is a common luminescence-based assay for measuring kinase activity.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in an appropriate buffer containing a low percentage of DMSO.

  • Kinase Reaction Setup:

    • Add the kinase, substrate, and buffer to the wells of the assay plate.

    • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Primary Targets

The following diagram illustrates the central role of CDK1/Cyclin B in cell cycle progression and GSK-3β in various cellular processes, highlighting the points of inhibition by this compound.

cluster_0 Cell Cycle Progression cluster_1 Cellular Processes G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB Activation M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry GSK3B GSK-3β Glycogen_Synth Glycogen Synthesis GSK3B->Glycogen_Synth Inhibits Gene_Trans Gene Transcription GSK3B->Gene_Trans Regulates Cell_Pro Cell Proliferation GSK3B->Cell_Pro Regulates Inhibitor This compound Inhibitor->CDK1_CyclinB Inhibitor->GSK3B

Caption: Inhibition of CDK1/Cyclin B and GSK-3β by this compound.

Experimental Workflow for Kinase Panel Screening

The diagram below outlines the general workflow for evaluating the selectivity of a test compound across a panel of kinases.

Start Test Compound (e.g., this compound) Step1 Prepare Serial Dilutions Start->Step1 Step2 Incubate with Kinase Panel (Diverse purified kinases) Step1->Step2 Step3 Add Substrate & ATP (Initiate Reaction) Step2->Step3 Step4 Measure Kinase Activity (e.g., ADP-Glo™ Assay) Step3->Step4 Step5 Data Analysis (Calculate % Inhibition & IC50) Step4->Step5 End Selectivity Profile Step5->End

Caption: General workflow for a kinase panel screening experiment.

A Comparative Guide to the Neuroprotective Effects of Paullones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of different paullone (B27933) derivatives, supported by experimental data. Paullones are a class of small molecules that have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases. Their primary mechanism of action involves the inhibition of key protein kinases, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), which are critically involved in neuronal apoptosis, inflammation, and the pathology of diseases like Alzheimer's and Parkinson's.

Quantitative Comparison of Kinase Inhibition

The neuroprotective effects of paullones are closely linked to their ability to inhibit specific kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values of prominent paullones against their primary targets. Lower IC50 values indicate greater potency.

CompoundGSK-3β IC50 (nM)CDK1/cyclin B IC50 (nM)CDK2/cyclin A IC50 (nM)CDK5/p25 IC50 (nM)
Kenpaullone (B1673391) 23 - 230[1]400[1]680[1]850[1]
Alsterpaullone 4 - 35[2]353020[2]
1-Azakenpaullone 18[3]5000100004000
Cazpaullone 40>10000>100003000

Note: IC50 values can vary between different studies and assay conditions.

Comparative Neuroprotective Efficacy

While kinase inhibition data provides mechanistic insight, direct assessment of neuroprotection in cellular models is crucial for evaluating therapeutic potential. The following table summarizes the observed neuroprotective effects of different paullones from various studies. A direct comparison is challenging due to the use of different neuronal models and insults.

CompoundNeuronal ModelInsultObserved Neuroprotective Effect
Kenpaullone Stem cell-derived motor neuronsTrophic factor withdrawalConsistently and effectively rescued neuronal survival.[2]
Primary cortical neuronsNot specifiedEnhanced Kcc2/KCC2 expression, which is neuroprotective.[4]
Alsterpaullone SH-SY5Y cellsMPP+ (induces Parkinson's-like damage)Attenuated MPP+-induced cell damage and apoptosis.[5][6]
Stem cell-derived motor neuronsTrophic factor withdrawalLess consistent and often toxic at higher doses compared to kenpaullone.[2]
1-Azakenpaullone Podocytes (kidney cells, as a proxy)Puromycin aminonucleoside (PAN)Dose-dependently protected against PAN-induced injury.[7]

Key Signaling Pathways in Paullone-Mediated Neuroprotection

The neuroprotective effects of paullones are primarily mediated through the inhibition of GSK-3β and CDK5, which are central to several pathological signaling cascades in neurons.

GSK-3β Signaling Pathway

GSK-3β is a constitutively active kinase that, under pathological conditions, contributes to neuronal apoptosis and hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Paullones, by inhibiting GSK-3β, can prevent these detrimental effects.

GSK3B_Pathway cluster_0 Neurotoxic Stimuli cluster_1 GSK-3β Activation cluster_2 Downstream Effects cluster_3 Paullone Intervention Stimuli e.g., Aβ, Oxidative Stress GSK3B_active Active GSK-3β Stimuli->GSK3B_active Tau_hyper Tau Hyperphosphorylation (Neurofibrillary Tangles) GSK3B_active->Tau_hyper Apoptosis Pro-apoptotic Signaling (e.g., Bax activation) GSK3B_active->Apoptosis Neuronal_death Neuronal Death Tau_hyper->Neuronal_death Apoptosis->Neuronal_death Paullones Paullones (e.g., Kenpaullone, Alsterpaullone) Paullones->GSK3B_active Inhibition

GSK-3β signaling pathway and paullone inhibition.
CDK5 Signaling Pathway

CDK5, when dysregulated by its activator p25 (a cleavage product of p35), becomes hyperactive and contributes to neurodegeneration through mechanisms such as tau hyperphosphorylation and cell cycle re-entry-induced apoptosis. Paullones can inhibit this hyperactive CDK5/p25 complex.

CDK5_Pathway cluster_0 Neurotoxic Insult cluster_1 CDK5 Activation cluster_2 Pathological Consequences cluster_3 Paullone Intervention Insult e.g., Ischemia, Aβ p35_cleavage p35 → p25 Insult->p35_cleavage CDK5_p25 Hyperactive CDK5/p25 p35_cleavage->CDK5_p25 Tau_hyper_cdk Tau Hyperphosphorylation CDK5_p25->Tau_hyper_cdk Apoptosis_cdk Neuronal Apoptosis CDK5_p25->Apoptosis_cdk Neurodegeneration Neurodegeneration Tau_hyper_cdk->Neurodegeneration Apoptosis_cdk->Neurodegeneration Paullones_cdk Paullones Paullones_cdk->CDK5_p25 Inhibition

CDK5 signaling pathway and paullone inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of paullones.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the IC50 value of a paullone against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β, CDK5/p25)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Paullone compound of interest

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the paullone compound.

  • In a 384-well plate, add the kinase, the specific substrate, and the paullone dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is proportional to kinase activity.

  • Plot the kinase activity against the paullone concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of paullone B Add kinase, substrate, and paullone to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate IC50 value F->G

General workflow for an in vitro kinase inhibition assay.
Neuroprotection Assay (Cell Viability)

This assay evaluates the ability of a paullone to protect neurons from a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • Paullone compound of interest

  • Neurotoxin (e.g., MPP+, glutamate, amyloid-beta peptide)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Pre-treat the cells with various concentrations of the paullone for a specific duration (e.g., 1-2 hours).

  • Induce neurotoxicity by adding a specific neurotoxin to the cell culture medium.

  • Co-incubate the cells with the paullone and the neurotoxin for a defined period (e.g., 24-48 hours).

  • Measure cell viability using a suitable assay. For the MTT assay, a reagent is added that is converted by viable cells into a colored formazan (B1609692) product, which can be quantified by absorbance.

  • Calculate the percentage of neuroprotection by comparing the viability of cells treated with the paullone and neurotoxin to those treated with the neurotoxin alone.

Neuroprotection_Assay_Workflow A Seed neuronal cells in 96-well plate B Pre-treat with paullone A->B C Add neurotoxin B->C D Incubate for 24-48 hours C->D E Add cell viability reagent D->E F Measure signal (e.g., absorbance) E->F G Calculate % neuroprotection F->G

General workflow for a cell-based neuroprotection assay.

References

Validating Target Engagement of 2-Cyanoethylalsterpaullone: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule therapeutic engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other common methods for validating the target engagement of 2-Cyanoethylalsterpaullone, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase 3β (GSK-3β). The following sections present supporting experimental data for analogous compounds, detailed methodologies for key experiments, and visual diagrams to illustrate complex biological pathways and experimental workflows.

Introduction to this compound and Target Engagement

This compound is a derivative of alsterpaullone, known for its high potency and selectivity as an inhibitor of CDK1/Cyclin B and GSK-3β.[1] Validating the direct interaction of this compound with its targets inside a cell is paramount for establishing a clear mechanism of action and for guiding further drug development. While biochemical assays can confirm enzymatic inhibition in a purified system, they do not recapitulate the complex cellular environment. Therefore, methods that assess target engagement in intact cells are invaluable.

The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly measures the binding of a ligand to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble (non-denatured) protein fraction from the aggregated fraction, and detecting the amount of the target protein in the soluble fraction, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of target engagement.

Comparative Analysis of Target Engagement Methods

While CETSA provides a direct measure of target binding, other methods are also widely used to assess target engagement, each with its own advantages and limitations. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.

Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free; applicable in intact cells and tissues; reflects physiological conditions.Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput.
Biochemical Kinase Assay Measures the direct inhibition of the kinase's enzymatic activity (phosphorylation of a substrate) by the compound.High-throughput; provides direct measure of functional inhibition; well-established.Performed on purified proteins, which may not reflect the cellular context (e.g., protein-protein interactions, post-translational modifications).
NanoBRET™ Target Engagement Assay Measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).Live-cell assay; quantitative; high-throughput potential.Requires genetic modification of the target protein (fusion to a luciferase); potential for steric hindrance from the tag.
Cellular Functional Assays Measures the downstream biological consequences of target inhibition (e.g., changes in cell cycle progression, substrate phosphorylation).Provides information on the functional outcome of target engagement in a cellular context.Indirect measure of target binding; can be influenced by off-target effects.

Quantitative Data Comparison

While specific CETSA data for this compound is not publicly available, the following table provides quantitative data for this compound and its analogs from biochemical assays, which are the most common methods for characterizing the potency of kinase inhibitors.

Compound Target Assay Type IC50 Value
This compoundCDK1/Cyclin BBiochemical0.23 nM[1]
This compoundGSK-3βBiochemical0.8 nM[1]
AlsterpaulloneCDK1/Cyclin BBiochemical35 nM
AlsterpaulloneGSK-3βBiochemical4 nM
KenpaulloneCDK1/Cyclin BBiochemical400 nM
KenpaulloneGSK-3βBiochemical230 nM

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol (Generic Western Blot-Based)

This protocol provides a general framework for performing a CETSA experiment to determine the target engagement of a compound.

Materials:

  • Cell culture reagents

  • Test compound (e.g., this compound) and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein (CDK1 or GSK-3β)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Centrifuge

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS or lysis buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis:

    • If not already in lysis buffer, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Analyze the levels of the soluble target protein by Western Blot.

      • Separate proteins by SDS-PAGE.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with blocking buffer.

      • Incubate with the primary antibody against the target protein.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve.

    • A shift in the melting curve in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Biochemical Kinase Assay Protocol (Generic)

This protocol outlines a general procedure for an in vitro kinase assay.

Materials:

  • Purified active kinase (CDK1/Cyclin B or GSK-3β)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with ADP detection)

  • Kinase reaction buffer

  • Test compound (e.g., this compound)

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or antibody-based detection like ELISA or HTRF)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add serial dilutions of the test compound or vehicle control to the reaction mixture.

  • Initiate Reaction:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the reaction at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Terminate Reaction:

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Detection:

    • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Cell Culture B 2. Compound Treatment A->B Incubate C 3. Harvest & Aliquot Cells B->C D 4. Heat Gradient C->D E 5. Cell Lysis D->E F 6. Centrifugation (Separate Soluble Fraction) E->F G 7. Western Blot F->G H 8. Data Analysis (Melting Curve Shift) G->H

CETSA Experimental Workflow

CDK1_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E/A Cyclin E/A E2F->Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 Cyclin B Cyclin B CDK2->Cyclin B CDK1 CDK1 Cyclin B->CDK1 G2/M Transition G2/M Transition CDK1->G2/M Transition promotes This compound This compound This compound->CDK1 inhibits

Simplified CDK1/Cyclin B Signaling Pathway

GSK3b_Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON GSK-3b_off GSK-3β beta-catenin_off β-catenin GSK-3b_off->beta-catenin_off phosphorylates Axin_off Axin APC_off APC CK1_off CK1 CK1_off->beta-catenin_off phosphorylates Proteasome Proteasome beta-catenin_off->Proteasome degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled GSK-3b_on GSK-3β Dishevelled->GSK-3b_on inhibits beta-catenin_on β-catenin GSK-3b_on->beta-catenin_on Nucleus Nucleus beta-catenin_on->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription This compound This compound This compound->GSK-3b_off inhibits

Wnt/GSK-3β Signaling Pathway

Conclusion

Validating the target engagement of this compound is a crucial step in its development as a therapeutic agent. The Cellular Thermal Shift Assay offers a direct and physiologically relevant method to confirm the binding of this compound to its targets, CDK1 and GSK-3β, within the complex environment of the cell. While CETSA is a powerful tool, it is often used in conjunction with other methods to build a comprehensive understanding of a compound's mechanism of action. Biochemical assays provide a robust measure of enzymatic inhibition, NanoBRET assays offer a high-throughput live-cell alternative, and cellular functional assays confirm the downstream biological effects. The selection of the most appropriate target engagement validation strategy will depend on the specific stage of drug discovery and the questions being addressed. This guide provides the foundational information and protocols to aid researchers in making informed decisions for their studies on this compound and other kinase inhibitors.

References

Comparative Efficacy of 2-Cyanoethylalsterpaullone Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential cytotoxic effects and mechanisms of a potent paullone (B27933) derivative.

Introduction

2-Cyanoethylalsterpaullone is a synthetic derivative of alsterpaullone, a member of the paullone family of small molecules known for their potent inhibitory activity against cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them a key target for oncology drug development. This compound, identified as a particularly potent derivative, has demonstrated significant inhibitory effects on key kinases implicated in cancer progression. This guide provides a comparative analysis of its effects on various cancer cell lines, supported by available experimental data and detailed protocols.

Comparative Cytotoxicity

While extensive comparative data across a wide range of cancer cell lines for this compound is limited in publicly accessible literature, the seminal study by Kunick et al. (2005) identified it as the most potent paullone derivative synthesized to date. The study highlights its picomolar inhibitory concentrations against key enzymatic targets, which are foundational to its anticancer activity.

CompoundTargetIC50 (nM)
This compoundCDK1/Cyclin B0.23
This compoundGSK-3β0.8

Data sourced from Kunick, et al. (2005). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in a cell-free assay.

The potent, low nanomolar inhibition of CDK1/Cyclin B suggests a primary mechanism of action through cell cycle arrest, particularly at the G2/M transition. Inhibition of GSK-3β points to a broader mechanism, potentially affecting Wnt signaling and other pathways crucial for cancer cell survival and proliferation. To provide a broader context for its potential differential effects, this guide also includes data on the parent compound, alsterpaullone, against a specific cancer cell line.

CompoundCancer Cell LineIC50 (µM)Effect
AlsterpaulloneHeLa (Cervical)13.80 ± 3.30Induces G2/M arrest and apoptosis

This data for the parent compound, alsterpaullone, suggests the likely range of effective concentrations and biological outcomes for its derivatives in cell-based assays.

Mechanism of Action: Signaling Pathways

This compound primarily targets the cell cycle machinery. By inhibiting CDK1/Cyclin B, it prevents the phosphorylation of key substrates required for entry into mitosis, leading to cell cycle arrest and subsequent apoptosis. Its inhibition of GSK-3β can also contribute to its anti-cancer effects by modulating various signaling pathways involved in cell fate, metabolism, and survival.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK1_CyclinB CDK1/Cyclin B Complex CDK1_CyclinB->M Promotes G2/M Transition CEA This compound CEA->CDK1_CyclinB Inhibits

Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest.

Experimental Protocols

The following are generalized protocols based on standard methodologies used for evaluating CDK inhibitors like this compound.

Cell Culture

Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the effect of the compound on cell viability.

Procedure:

  • Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 µM to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in G1, S, and G2/M phases is quantified using appropriate software.

G cluster_workflow Experimental Workflow cluster_assays Assays cluster_analysis Data Analysis A 1. Cell Culture (Select various cancer cell lines) B 2. Treatment (Apply this compound in a dose-response manner) A->B C 3. Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (e.g., Annexin V) C->F G Calculate IC50 Values D->G H Quantify Cell Cycle Arrest (e.g., G2/M phase) E->H I Measure Apoptotic Rate F->I J Comparative Analysis (Differential Effects) G->J H->J I->J

Figure 2: General experimental workflow for assessing the differential effects of this compound on cancer cell lines.

Conclusion

This compound is a highly potent inhibitor of CDK1/Cyclin B and GSK-3β, suggesting strong potential as an anticancer agent. While comprehensive data on its differential effects across a wide panel of cancer cell lines are not yet broadly available, its picomolar efficacy in enzymatic assays indicates that it likely possesses significant antiproliferative activity at low nanomolar concentrations in cell-based assays. Further research, including screening against the NCI-60 panel of human cancer cell lines, is necessary to fully elucidate its spectrum of activity and identify cancer types that are particularly sensitive to its cell cycle-arresting and pro-apoptotic effects. The protocols and pathways described herein provide a framework for researchers to conduct such comparative studies.

Safety Operating Guide

Proper Disposal of 2-Cyanoethylalsterpaullone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Cyanoethylalsterpaullone, a potent kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.

Guiding Principles for Disposal

The cornerstone of safe disposal is to handle this compound as a potent, hazardous compound. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory. The following table summarizes the key principles for waste management.

PrincipleDescription
Waste Identification All materials contaminated with this compound must be classified as hazardous waste.
Segregation At the point of generation, segregate waste into distinct streams: solid, liquid, and sharps. Never mix incompatible waste types.
Containment Use designated, chemically compatible, and clearly labeled containers for each waste stream. Containers must be kept securely closed when not in use.
Labeling All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.
Decontamination All non-disposable labware and surfaces that come into contact with the compound must be thoroughly decontaminated.
Institutional Compliance All disposal procedures must be in strict accordance with your institution's EHS protocols and local, state, and federal regulations.

Procedural Steps for Disposal

Follow these step-by-step instructions for the safe disposal of different waste streams containing this compound.

Protocol 1: Solid Waste Disposal

This category includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and other solid materials.

  • Container Selection: Use a designated, puncture-resistant container with a secure lid, lined with a heavy-duty plastic bag.

  • Waste Collection: Place all solid waste contaminated with this compound into the designated container.

  • Labeling: Clearly label the container as "Hazardous Waste: Solid Debris Contaminated with this compound."

  • Storage: Keep the container sealed when not in active use and store it in a designated satellite accumulation area for hazardous waste.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

Protocol 2: Liquid Waste Disposal

This includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinsates from decontamination procedures.

  • Container Selection: Use a dedicated, leak-proof, and shatter-resistant container made of chemically compatible material (e.g., glass or polyethylene).

  • Waste Collection: Carefully pour all liquid waste containing this compound into the designated container.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and "this compound," with approximate concentrations.

  • Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a larger, chemically resistant tub) within the satellite accumulation area.

  • Disposal: Contact your institution's EHS for collection and disposal. Do not pour this waste down the drain.

Protocol 3: Sharps Waste Disposal

This category includes needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound.

  • Container Selection: Use an approved, puncture-proof sharps container.

  • Waste Collection: Immediately place all contaminated sharps into the sharps container after use. Do not attempt to recap needles.

  • Labeling: The container should be clearly marked as "Sharps Waste" and "Hazardous Chemical Waste."

  • Storage: Store the sharps container in a secure location within the lab.

  • Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your EHS department.

Decontamination and Spill Management

Decontamination of Labware
  • Triple Rinse: Rinse all non-disposable glassware and equipment that has been in contact with this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste according to Protocol 2.

  • Final Cleaning: After the solvent rinse, wash the labware with an appropriate laboratory detergent and water.

Spill Cleanup Procedures

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if necessary.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves. For large spills, respiratory protection may be required.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep the material to avoid raising dust.

  • Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container for solid waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow and Decision Process

The following diagrams illustrate the logical flow for handling and disposing of waste containing this compound.

G cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Follow Protocol 1: Solid Waste Disposal is_solid->solid_waste Yes is_sharps Sharps Waste? is_liquid->is_sharps No liquid_waste Follow Protocol 2: Liquid Waste Disposal is_liquid->liquid_waste Yes sharps_waste Follow Protocol 3: Sharps Waste Disposal is_sharps->sharps_waste Yes contact_ehs Contact EHS for Hazardous Waste Pickup solid_waste->contact_ehs liquid_waste->contact_ehs sharps_waste->contact_ehs

Caption: Waste Segregation and Disposal Workflow.

G cluster_decontamination Decontamination Logic start Labware or Surface Contaminated is_disposable Item Disposable? start->is_disposable dispose_solid Dispose as Solid Hazardous Waste (Protocol 1) is_disposable->dispose_solid Yes triple_rinse Triple Rinse with Appropriate Solvent is_disposable->triple_rinse No collect_rinsate Collect Rinsate as Liquid Hazardous Waste (Protocol 2) triple_rinse->collect_rinsate final_wash Wash with Detergent and Water collect_rinsate->final_wash ready_for_reuse Ready for Reuse final_wash->ready_for_reuse

Caption: Decontamination Decision Process.

×

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Reactant of Route 1
2-Cyanoethylalsterpaullone
Reactant of Route 2
2-Cyanoethylalsterpaullone

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